1,2,3,6-Tetrahydro-3-methylphthalic anhydride
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-methyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-5-3-2-4-6-7(5)9(11)12-8(6)10/h2-3,5-7H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEKVUUBSDFMDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CCC2C1C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058710 | |
| Record name | 3a,4,7,7a-Tetrahydro-4-methyl-1,3-isobenzofurandione | |
| Source | EPA DSSTox | |
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Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5333-84-6, 35438-82-5 | |
| Record name | 3-Methyltetrahydrophthalic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5333-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005333846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis,cis-3-Methyl-4-cyclohexene-1,2-dicarboxylic acid anhydride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035438825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5333-84-6 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3a,4,7,7a-Tetrahydro-4-methyl-1,3-isobenzofurandione | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,6-tetrahydro-3-methylphthalic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.861 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,2,3,6-Tetrahydro-3-methylphthalic Anhydride via Diels-Alder Reaction
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,2,3,6-tetrahydro-3-methylphthalic anhydride, a valuable intermediate in various chemical industries. The core of this synthesis lies in the elegant and powerful Diels-Alder reaction, a cornerstone of modern organic chemistry. This document, tailored for researchers, scientists, and drug development professionals, delves into the mechanistic intricacies, stereochemical and regiochemical considerations, and a detailed, field-tested experimental protocol. By elucidating the causality behind experimental choices and grounding claims in authoritative sources, this guide aims to serve as a self-validating system for the successful execution and understanding of this important cycloaddition reaction.
Introduction: The Power of the Diels-Alder Cycloaddition
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring by reacting a conjugated diene with a dienophile. Its significance in organic synthesis is immense, offering a stereospecific and often regioselective route to complex cyclic systems. In the synthesis of this compound, isoprene (2-methyl-1,3-butadiene) serves as the diene, and maleic anhydride acts as the dienophile. This specific reaction is a classic example of the Diels-Alder, showcasing its utility in generating synthetically useful building blocks. The product, also known as 4-methyltetrahydrophthalic anhydride, is a crucial precursor in the production of polymers, resins, and other specialty chemicals.[1]
Reactant Overview
A thorough understanding of the starting materials is paramount for a successful synthesis.
| Reactant | Role | Key Properties |
| Isoprene | Diene | A volatile, colorless liquid. The methyl group is an electron-donating group (EDG), which influences the regioselectivity of the reaction.[2] |
| Maleic Anhydride | Dienophile | A colorless crystalline solid. The two electron-withdrawing carbonyl groups make it a highly reactive dienophile.[3] |
Mechanistic Insights and Stereochemical Control
The Diels-Alder reaction proceeds through a concerted mechanism, meaning all bond-forming and bond-breaking events occur in a single transition state.[4] This concerted nature is responsible for the high degree of stereospecificity observed in the reaction.
The Endo Rule: A Matter of Kinetic Favorability
A key stereochemical feature of many Diels-Alder reactions is the preference for the endo product over the exo product. This is known as the "endo rule".[5][6]
-
Endo Product: The substituent(s) on the dienophile are oriented towards the newly formed double bond in the cyclohexene ring.
-
Exo Product: The substituent(s) on the dienophile are oriented away from the newly formed double bond.
Although the exo product is often the more thermodynamically stable isomer due to reduced steric hindrance, the endo product is typically the major kinetic product, meaning it is formed faster.[7] This preference is attributed to "secondary orbital interactions" in the endo transition state, where the p-orbitals of the electron-withdrawing groups on the dienophile can overlap with the p-orbitals of the C2 and C3 atoms of the diene, providing additional stabilization to the transition state.[8]
References
- 1. US5237074A - Process for production of methyltetrahydrophthalic anhydride - Google Patents [patents.google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Mechanism of 1,2,3,6-Tetrahydro-3-methylphthalic Anhydride Formation
Abstract
This technical guide provides a comprehensive examination of the formation of 1,2,3,6-tetrahydro-3-methylphthalic anhydride, a classic example of the Diels-Alder reaction. The synthesis, achieved through the [4+2] cycloaddition of isoprene and maleic anhydride, is a cornerstone of synthetic organic chemistry. This document delves into the intricate mechanistic details, including the application of Frontier Molecular Orbital (FMO) theory to elucidate reactivity, stereoselectivity, and regioselectivity. Furthermore, a detailed, field-proven experimental protocol is presented, offering researchers and drug development professionals a robust framework for the practical application of this pivotal reaction. The guide is structured to provide not just procedural steps, but the underlying scientific principles that govern the reaction's outcome, ensuring a deeper understanding and enabling effective troubleshooting and optimization.
Introduction: The Diels-Alder Reaction as a Synthetic Powerhouse
The Diels-Alder reaction, a Nobel Prize-winning transformation first described by Otto Diels and Kurt Alder in 1928, stands as one of the most powerful and versatile tools in synthetic organic chemistry.[1] It is a concerted, pericyclic reaction between a conjugated diene and a substituted alkene (the dienophile) to form a substituted cyclohexene derivative.[1] The reaction's significance lies in its ability to form two new carbon-carbon bonds and up to four new stereocenters in a single, highly stereospecific step. This atom-economical process provides a reliable method for constructing six-membered rings, a common motif in a vast array of natural products and pharmaceutical agents.[1]
The specific reaction under consideration in this guide, the cycloaddition of isoprene (the diene) with maleic anhydride (the dienophile), yields this compound (also known as 4-methyl-1,2,3,6-tetrahydrophthalic anhydride). This reaction serves as an exemplary model for understanding the fundamental principles that govern the Diels-Alder reaction's mechanism and stereochemical outcomes.
The Core Mechanism: A Concerted Dance of Electrons
The formation of this compound is a thermally allowed [4+2] cycloaddition, signifying the interaction of a 4π-electron system (isoprene) with a 2π-electron system (maleic anhydride).[1] The reaction is believed to proceed through a single, cyclic transition state without the formation of any intermediates.[1]
Frontier Molecular Orbital (FMO) Theory: Predicting Reactivity
The feasibility and rate of a Diels-Alder reaction are elegantly explained by Frontier Molecular Orbital (FMO) theory. This theory posits that the primary electronic interactions occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[2][3] In a "normal" electron-demand Diels-Alder reaction, such as the one between isoprene and maleic anhydride, the key interaction is between the HOMO of the electron-rich diene (isoprene) and the LUMO of the electron-poor dienophile (maleic anhydride).[4]
The electron-withdrawing carbonyl groups on maleic anhydride lower the energy of its LUMO, making it a more potent electrophile.[5] Conversely, the methyl group on isoprene is weakly electron-donating, raising the energy of its HOMO and making it a better nucleophile. The smaller the energy gap between the diene's HOMO and the dienophile's LUMO, the more favorable the interaction and the faster the reaction.[6]
Figure 1: FMO diagram for the Diels-Alder reaction.
Stereoselectivity: The Endo Rule and Secondary Orbital Interactions
A defining feature of the Diels-Alder reaction is its high stereoselectivity. When a cyclic dienophile like maleic anhydride reacts with a diene, two diastereomeric products are possible: the endo and the exo adducts. In the endo product, the substituents on the dienophile are oriented towards the newly formed double bond in the cyclohexene ring. In the exo product, they are oriented away.
For the reaction of isoprene with maleic anhydride, the endo product is kinetically favored, a phenomenon known as the "Alder Endo Rule".[7] This preference, despite the exo product often being thermodynamically more stable due to reduced steric hindrance, is attributed to "secondary orbital interactions".[7][8] In the endo transition state, the p-orbitals of the carbonyl groups of maleic anhydride can overlap constructively with the p-orbitals of the C2 and C3 atoms of the isoprene backbone.[7][8] This additional stabilizing interaction lowers the energy of the endo transition state, leading to a faster reaction rate.[9]
Figure 2: Endo vs. Exo transition states.
Regioselectivity: Directing the Addition
When an unsymmetrical diene like isoprene reacts with an unsymmetrical dienophile, the question of regioselectivity arises. The reaction between isoprene and maleic anhydride, where the dienophile is symmetrical, primarily yields a single constitutional isomer. However, if an unsymmetrical dienophile were used, the methyl group on the isoprene would direct the addition. The electron-donating methyl group increases the electron density at the C1 and C3 positions of the diene. This polarization dictates the orientation of the dienophile in the transition state to maximize electrostatic and orbital overlap, leading to the preferential formation of one regioisomer.[10] For the reaction with maleic anhydride, this results in the formation of 4-methyl-1,2,3,6-tetrahydrophthalic anhydride.
Experimental Protocol: A Self-Validating Workflow
This protocol provides a robust and reproducible method for the synthesis of this compound. The causality behind each step is explained to ensure a thorough understanding of the experimental design.
Figure 3: Experimental workflow for synthesis.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Purpose |
| Maleic Anhydride | 98.06 | 1.0 eq | Dienophile |
| Isoprene | 68.12 | 1.1-1.2 eq | Diene |
| Toluene | 92.14 | Solvent | Reaction medium |
| Hydroquinone | 110.11 | Catalytic amount | Polymerization inhibitor |
| Petroleum Ether | - | For recrystallization | Purification solvent |
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride in a minimal amount of toluene. The use of a dry apparatus is crucial as maleic anhydride can hydrolyze to maleic acid in the presence of water. Toluene is a suitable solvent as it is relatively non-polar and has a boiling point that allows for controlled heating of the reaction.[11]
-
Addition of Reagents: To the stirred solution, add a catalytic amount of hydroquinone. Hydroquinone acts as a radical inhibitor, preventing the polymerization of isoprene, which can occur at elevated temperatures.[11] Subsequently, add isoprene to the reaction mixture. A slight excess of isoprene is often used to ensure the complete consumption of the more valuable maleic anhydride.
-
Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 80-110°C) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The elevated temperature provides the necessary activation energy for the cycloaddition to proceed at a reasonable rate.
-
Product Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product may precipitate out upon cooling. If not, the toluene can be removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by recrystallization. Petroleum ether or ligroin are suitable solvents for this purpose.[12] Recrystallization effectively removes unreacted starting materials and any polymeric byproducts, yielding the pure this compound as a white crystalline solid.
-
Characterization: The identity and purity of the final product should be confirmed by determining its melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR, and IR).
Data Presentation and Characterization
Expected Yield and Physical Properties
| Property | Expected Value |
| Yield | > 90% |
| Appearance | White crystalline solid |
| Melting Point | ~61-64°C[11] |
| Molecular Formula | C₉H₁₀O₃[11][13] |
| Molar Mass | 166.17 g/mol [11][13] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the olefinic protons, the allylic protons, the protons adjacent to the anhydride ring, and the methyl group protons. The coupling constants between adjacent protons can confirm the stereochemistry of the ring fusion.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the anhydride, the olefinic carbons, and the sp³-hybridized carbons of the cyclohexene ring, as well as the methyl carbon.
-
IR Spectroscopy: The infrared spectrum will show strong characteristic absorption bands for the C=O stretching of the anhydride group (typically two bands around 1850 and 1780 cm⁻¹) and the C=C stretching of the alkene (around 1650 cm⁻¹).
The Role of Catalysis in Enhancing the Diels-Alder Reaction
While the thermal Diels-Alder reaction between isoprene and maleic anhydride proceeds efficiently, its rate and selectivity can be further enhanced through catalysis.
Lewis Acid Catalysis
Lewis acids are known to significantly accelerate Diels-Alder reactions.[7][14] A Lewis acid, such as AlCl₃ or BF₃, coordinates to one of the carbonyl oxygens of the maleic anhydride.[9][15] This coordination has two key effects:
-
Increased Electrophilicity: The Lewis acid withdraws electron density from the dienophile, further lowering the energy of its LUMO. This reduces the HOMO-LUMO energy gap with the diene, leading to a stronger interaction and a faster reaction rate.[16]
-
Enhanced Selectivity: The increased polarization of the dienophile in the transition state can lead to even greater endo selectivity.[7]
Recent computational studies suggest that Lewis acids may also accelerate the reaction by reducing the Pauli repulsion between the reactants in the transition state.[14][17]
Conclusion
The formation of this compound via the Diels-Alder reaction of isoprene and maleic anhydride is a fundamentally important transformation that beautifully illustrates the principles of pericyclic reactions. A thorough understanding of the underlying mechanistic principles, including Frontier Molecular Orbital theory and the factors governing stereoselectivity and regioselectivity, is paramount for researchers in organic synthesis and drug development. The detailed experimental protocol provided herein offers a reliable and well-rationalized procedure for the synthesis of this valuable building block. By integrating theoretical understanding with practical application, scientists can effectively harness the power of the Diels-Alder reaction for the construction of complex molecular architectures.
References
- 1. US5237074A - Process for production of methyltetrahydrophthalic anhydride - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 4. stereoelectronics.org [stereoelectronics.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemconnections.org [chemconnections.org]
- 9. Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA) : a new strategy to control diels-alder reaction [harvest.usask.ca]
- 10. m.youtube.com [m.youtube.com]
- 11. scbt.com [scbt.com]
- 12. orgsyn.org [orgsyn.org]
- 13. cis-1,2,3,6-Tetrahydro-4-methylphthalic anhydride | C9H10O3 | CID 74330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 16. ias.ac.in [ias.ac.in]
- 17. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
Spectroscopic characterization of 1,2,3,6-Tetrahydro-3-methylphthalic anhydride
An In-Depth Technical Guide to the Spectroscopic Characterization of 1,2,3,6-Tetrahydro-3-methylphthalic Anhydride
This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, a cyclic dicarboxylic anhydride with the chemical formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol .[1][2] As a molecule of interest in organic synthesis and materials science, a thorough understanding of its structural features through spectroscopic analysis is paramount for researchers, scientists, and drug development professionals. This document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification and characterization of this compound.
Molecular Structure and Spectroscopic Overview
This compound is a derivative of cyclohexene, containing a fused anhydride ring. The presence of a methyl group on the cyclohexene ring introduces chirality and influences the electronic environment of the neighboring protons and carbons, leading to a distinct spectroscopic fingerprint. The primary objective of this guide is to elucidate how the interplay of these structural features is reflected in the various spectra.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen atoms. For this compound, ¹H NMR provides critical information about the number of unique protons, their connectivity through spin-spin coupling, and their spatial arrangement.
Predicted ¹H NMR Spectrum
Due to the lack of a publicly available experimental spectrum for the 3-methyl isomer, the following analysis is a prediction based on the known spectrum of the closely related cis-1,2,3,6-tetrahydrophthalic anhydride and established principles of NMR spectroscopy. The methyl group at the 3-position is expected to significantly influence the chemical shifts and coupling patterns of the protons on the six-membered ring.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-1 | 3.2 - 3.5 | m | |
| H-2 | 5.6 - 5.9 | m | |
| H-3 | 2.5 - 2.8 | m | |
| H-4 (axial & equatorial) | 2.2 - 2.6 | m | |
| H-5 (axial & equatorial) | 2.2 - 2.6 | m | |
| H-6 | 3.2 - 3.5 | m | |
| -CH₃ | 1.1 - 1.3 | d | ~7 |
Rationale Behind Predictions
-
Olefinic Protons (H-2): The protons on the carbon-carbon double bond are expected to resonate in the downfield region (5.6 - 5.9 ppm) due to the deshielding effect of the π-electrons.
-
Bridgehead Protons (H-1, H-6): These protons, adjacent to the anhydride ring, will be deshielded by the electron-withdrawing carbonyl groups and are predicted to appear in the 3.2 - 3.5 ppm range.
-
Aliphatic Protons (H-3, H-4, H-5): The protons on the saturated part of the ring will have complex splitting patterns due to coupling with each other. The proton at C-3, bearing the methyl group, is expected to be a multiplet in the 2.5 - 2.8 ppm region.
-
Methyl Protons (-CH₃): The methyl group protons will appear as a doublet in the upfield region (1.1 - 1.3 ppm) due to coupling with the adjacent proton at C-3.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
-
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the spectrum.
Predicted ¹³C NMR Spectrum
The predicted chemical shifts are based on the analysis of similar structures and known substituent effects.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 170 - 175 |
| C-2 | 125 - 130 |
| C-1 | 40 - 45 |
| C-6 | 40 - 45 |
| C-3 | 30 - 35 |
| C-4 | 25 - 30 |
| C-5 | 20 - 25 |
| -CH₃ | 15 - 20 |
Rationale Behind Predictions
-
Carbonyl Carbons (C=O): The anhydride carbonyl carbons are highly deshielded and will appear far downfield.
-
Olefinic Carbons (C-2): The sp² hybridized carbons of the double bond will resonate in the 125-130 ppm range.
-
Aliphatic Carbons: The chemical shifts of the sp³ hybridized carbons in the ring and the methyl group will appear in the upfield region. The positions of the signals will be influenced by the proximity to the anhydride ring and the methyl group.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation:
-
A more concentrated sample is typically required for ¹³C NMR compared to ¹H NMR. Use 20-50 mg of the compound dissolved in 0.6-0.7 mL of deuterated solvent.
-
-
Data Acquisition:
-
The general procedure is similar to ¹H NMR.
-
¹³C NMR spectra are usually acquired with proton decoupling to simplify the spectrum to single lines for each carbon.
-
Longer acquisition times may be necessary due to the low natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectrum
The IR spectrum of this compound is expected to show characteristic absorption bands for the cyclic anhydride and the alkene functional groups. An IR spectrum for a "1,2,3,6-tetrahydromethylphthalic anhydride" is available from the NIST WebBook, which can serve as a reference.[1]
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Anhydride) | Symmetric Stretch | ~1850 | Strong |
| C=O (Anhydride) | Asymmetric Stretch | ~1780 | Strong |
| C-O-C (Anhydride) | Stretch | 1000 - 1300 | Strong |
| =C-H (Alkene) | Stretch | 3000 - 3100 | Medium |
| C=C (Alkene) | Stretch | 1640 - 1680 | Medium-Weak |
| C-H (Alkane) | Stretch | 2850 - 3000 | Medium-Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Apply pressure to the sample using the ATR accessory's clamp to ensure good contact with the crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrum
For this compound, electron ionization (EI) would likely be used. The molecular ion peak (M⁺) would be observed at m/z = 166. A key fragmentation pathway for this type of molecule, which is a Diels-Alder adduct, is a retro-Diels-Alder reaction.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 166 | [M]⁺ (Molecular Ion) |
| 98 | [M - C₄H₂O₃]⁺ (Retro-Diels-Alder fragment from loss of maleic anhydride) |
| 68 | [M - C₅H₄O₃]⁺ (Retro-Diels-Alder fragment from loss of citraconic anhydride) |
Rationale Behind Fragmentation
The retro-Diels-Alder reaction is a common fragmentation pathway for cyclic compounds formed from a Diels-Alder reaction. In this case, the this compound can decompose back to its diene and dienophile components upon ionization.
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction:
-
A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe for solids or after separation by gas chromatography.
-
-
Ionization:
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
-
Mass Analysis:
-
The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
-
-
Detection:
-
An ion detector records the abundance of each ion, generating a mass spectrum.
-
Visualizations
Molecular Structure
References
1H NMR and 13C NMR spectral data of 1,2,3,6-Tetrahydro-3-methylphthalic anhydride
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1,2,3,6-Tetrahydro-3-methylphthalic anhydride
This guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. As a key Diels-Alder adduct of isoprene and maleic anhydride, its structural elucidation is fundamental for researchers in organic synthesis and materials science. This document moves beyond a simple data listing to explain the causal relationships behind the spectral features, offering field-proven insights into experimental design and data interpretation for drug development professionals and scientists.
Introduction: The Structural Significance of a Diels-Alder Adduct
This compound is a cyclic anhydride formed through the [4+2] cycloaddition reaction between isoprene and maleic anhydride. The resulting cyclohexene ring system, with its defined stereochemistry and functionality, makes it a valuable building block in polymer and pharmaceutical synthesis.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural characterization of such molecules. It not only confirms the molecular skeleton but also provides crucial information about the stereochemical arrangement of substituents, which is dictated by the endo/exo selectivity of the Diels-Alder reaction. This guide will provide a predictive but deeply reasoned analysis of the ¹H and ¹³C NMR spectra, grounded in established spectroscopic principles.
Molecular Structure and Predicted NMR Signals
The structure of this compound possesses a single plane of symmetry if we consider the time-averaged conformation. This lack of complex symmetry elements means we can anticipate a distinct signal for each unique proton and carbon environment. The standard numbering convention is presented below.
Caption: Molecular structure and numbering of this compound.
Based on this structure, we predict:
-
Seven unique proton signals: H1, H2, H4a, H4b, H5a, H5b, H6, and the methyl protons. Note that the methylene protons (H4a/b and H5a/b) are diastereotopic and thus chemically non-equivalent.
-
Nine unique carbon signals: C1, C2, C3, C4, C5, C6, C7 (carbonyl), C8 (carbonyl), and the methyl carbon (C10).
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to be complex due to extensive spin-spin coupling. The chemical shifts are influenced by the electronegativity of the anhydride moiety and the anisotropy of the double bond and carbonyl groups. Protons on carbons adjacent to the carbonyls (H1, H2) are expected to be significantly deshielded.[1]
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration | Assignment Rationale |
| H5 (vinylic) | 5.6 – 5.9 | m | - | 1H | Vinylic proton in a cyclohexene ring, deshielded by the double bond.[2] |
| H4 (vinylic) | 5.4 – 5.7 | m | - | 1H | Vinylic proton adjacent to the methyl-substituted carbon. |
| H1 | 3.3 – 3.6 | dd | J(H1-H6) ≈ 8-10, J(H1-H2) ≈ 5-7 | 1H | Methine proton alpha to a carbonyl group, deshielded. |
| H2 | 3.2 – 3.5 | d | J(H2-H1) ≈ 5-7 | 1H | Methine proton alpha to a carbonyl group, deshielded. |
| H6 | 2.8 – 3.1 | m | - | 1H | Allylic methine proton. |
| H3a, H3b | 2.2 – 2.6 | m | - | 2H | Diastereotopic allylic methylene protons. |
| CH₃ | 1.6 – 1.8 | s | - | 3H | Methyl group on a double bond. |
The Role of the Karplus Relationship in Stereochemical Assignment
The magnitude of the vicinal coupling constants (³J) is highly dependent on the dihedral angle (φ) between the coupled protons, a relationship described by the Karplus equation.[3][4][5] This is particularly valuable for distinguishing between endo and exo Diels-Alder adducts.
-
Endo Adduct: In the boat-like conformation of the endo adduct, the dihedral angles between H1/H6 and H2/H3 lead to predictable coupling constants.
-
Exo Adduct: The alternative chair-like conformation of the exo adduct would result in different dihedral angles and, consequently, different J-values.
For instance, a large coupling constant (typically 8-10 Hz) between H1 and H6 would suggest a dihedral angle close to 180° or 0°, which can help in assigning the relative stereochemistry.[6][7]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a clear map of the carbon skeleton. The carbonyl carbons of the anhydride are the most deshielded, appearing significantly downfield.
| Carbon(s) | Predicted δ (ppm) | Assignment Rationale |
| C7, C8 (C=O) | 170 – 175 | Carbonyl carbons in a five-membered cyclic anhydride are highly deshielded.[8][9][10] |
| C4, C5 (C=C) | 125 – 140 | Sp² hybridized carbons of the double bond. The methyl-substituted carbon (C4) will be further downfield. |
| C1, C2 | 40 – 50 | Sp³ carbons alpha to carbonyl groups, deshielded by the electron-withdrawing effect. |
| C3, C6 | 30 – 40 | Allylic sp³ carbons. |
| CH₃ | 18 – 25 | Typical range for a methyl group on an sp² carbon. |
Experimental Protocol for NMR Data Acquisition
Achieving high-quality, reproducible NMR data requires a standardized protocol. The following methodology is recommended for the analysis of this compound.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice due to its excellent solubilizing power for many organic compounds and its relatively clean spectral window. For studying hydrogen bonding or solvent effects, other solvents like acetone-d₆ or DMSO-d₆ can be used, though they can influence chemical shifts.[11][12][13][14]
-
Concentration: Prepare a solution of approximately 5-10 mg of the purified anhydride in 0.6-0.7 mL of the chosen deuterated solvent.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended) for better signal dispersion and resolution.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm.
-
Acquisition Time: Use an acquisition time of at least 3-4 seconds to ensure good digital resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is standard.
-
Number of Scans: Acquire 8 to 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain a spectrum with singlets for each carbon.
-
Spectral Width: Set a spectral width of approximately 220-240 ppm.
-
Number of Scans: A higher number of scans (e.g., 512 to 1024 or more) is necessary due to the low natural abundance of ¹³C.
-
-
2D NMR Experiments (for structural confirmation):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is essential for connecting different spin systems and assigning quaternary carbons.[15][16]
-
Structure Elucidation Workflow using 2D NMR
A systematic approach combining 1D and 2D NMR techniques is crucial for the complete and unambiguous assignment of all signals.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. youtube.com [youtube.com]
- 4. C&EN: SCIENCE & TECHNOLOGY - JACS 125 - KARPLUS EQUATION [pubsapp.acs.org]
- 5. Karplus equation - Wikipedia [en.wikipedia.org]
- 6. Introduction of a method to analyze 3D structures using homonuclear couplings | Applications Notes | JEOL Ltd. [jeol.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Elucidation of Diels-Alder Reaction Network of 2,5-Dimethylfuran and Ethylene on HY Zeolite Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
An In-Depth Technical Guide to the FTIR Analysis of 1,2,3,6-Tetrahydro-3-methylphthalic Anhydride
Abstract
This technical guide provides a comprehensive examination of the functional group analysis of 1,2,3,6-Tetrahydro-3-methylphthalic anhydride (MTHPA) using Fourier Transform Infrared (FTIR) spectroscopy. MTHPA is a critical component in the formulation of epoxy resins, alkyd resins, and other polymers, where its structural integrity directly influences the properties of the final material. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for confirming the molecular structure, identifying key functional groups, and assessing the purity of MTHPA. This document details the theoretical basis for the vibrational modes of MTHPA, presents a validated experimental protocol for spectral acquisition, and offers a detailed interpretation of its characteristic absorption bands. This guide is intended for researchers, quality control scientists, and professionals in drug development and polymer chemistry who utilize MTHPA and require a robust method for its characterization.
Introduction: The Molecular Signature of MTHPA
This compound, with the molecular formula C₉H₁₀O₃, is a cyclic dicarboxylic anhydride featuring a cyclohexene ring.[1][2] Its utility as a curing agent and chemical intermediate makes precise structural verification essential.[3] FTIR spectroscopy is an indispensable tool for this purpose, as it probes the vibrational modes of a molecule's covalent bonds. Each functional group within the MTHPA molecule—the anhydride, the alkene, the methyl group, and the aliphatic ring structure—absorbs infrared radiation at a characteristic frequency, creating a unique spectral "fingerprint."
The primary goal of this guide is to elucidate the correlation between the molecular structure of MTHPA and its infrared spectrum. By understanding these structure-spectra relationships, analysts can confidently identify the compound, detect impurities such as the hydrolyzed dicarboxylic acid form, and ensure material quality for downstream applications.
Theoretical Principles: Vibrational Modes of a Cyclic Anhydride
The infrared spectrum of MTHPA is dominated by the features of its core functional groups. The absorption of IR radiation excites molecular vibrations, which can be categorized as either stretching (a change in bond length) or bending (a change in bond angle).
The Anhydride Moiety (C-C(=O)-O-C(=O)-)
The acid anhydride functional group is the most prominent feature in the MTHPA spectrum. A key characteristic of all anhydrides is the presence of two carbonyl (C=O) groups linked by an oxygen atom.[4] This arrangement leads to two distinct C=O stretching vibrations due to mechanical coupling:
-
Symmetric Stretch: Both carbonyl bonds stretch and contract in phase.
-
Asymmetric Stretch: One carbonyl bond stretches while the other contracts.
These two modes absorb at different frequencies, resulting in a characteristic doublet in the carbonyl region of the spectrum.[4][5] For cyclic anhydrides like MTHPA, the lower-frequency asymmetric stretching band is typically more intense than the higher-frequency symmetric stretching band.[4][6] This intensity pattern is a crucial diagnostic feature for distinguishing cyclic from acyclic anhydrides.[4][7] Furthermore, the anhydride group exhibits a strong C-O-C stretching vibration at a lower wavenumber.[4]
The Cyclohexene Ring and Methyl Group
The unsaturated six-membered ring contributes several other key absorption bands:
-
Alkenyl (=C-H) Stretch: The stretching of the C-H bonds on the carbon-carbon double bond occurs at a frequency just above 3000 cm⁻¹.[8]
-
Aliphatic (C-H) Stretch: The C-H bonds of the CH₂, CH, and the methyl (CH₃) groups stretch at frequencies just below 3000 cm⁻¹.
-
Carbon-Carbon Double Bond (C=C) Stretch: The stretching of the double bond within the cyclohexene ring gives rise to a moderate absorption band in the 1680-1640 cm⁻¹ region.[8]
-
C-H Bending Vibrations: The fingerprint region (<1500 cm⁻¹) contains a complex series of absorptions corresponding to the various bending modes (scissoring, wagging, rocking) of the CH₂ and CH₃ groups.
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
This section provides a self-validating protocol for obtaining a high-quality FTIR spectrum of MTHPA. The key to a reliable measurement is meticulous sample preparation and proper background correction.
Instrumentation and Materials
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer capable of scanning the mid-IR range (4000–400 cm⁻¹).
-
Sample: Solid this compound (CAS No: 5333-84-6).[1]
-
Sample Preparation: Potassium bromide (KBr) powder (spectroscopic grade, dried in an oven at >110°C for at least 4 hours to remove water).
-
Equipment: Agate mortar and pestle, hydraulic press with pellet-forming die, sample holder.
Step-by-Step Methodology
-
Background Spectrum Acquisition:
-
Ensure the spectrometer's sample compartment is empty and clean.
-
Collect a background spectrum (e.g., 32 scans at 4 cm⁻¹ resolution). This step is critical as it measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.
-
-
Sample Preparation (KBr Pellet Method):
-
Place approximately 1-2 mg of the MTHPA sample into a clean, dry agate mortar.
-
Add approximately 150-200 mg of dry, spectroscopic-grade KBr powder.
-
Gently grind the mixture with the pestle for 2-3 minutes until a fine, homogeneous powder is obtained. The goal is to reduce the particle size of the sample to minimize light scattering and produce sharp spectral peaks.
-
Transfer a portion of the powder into the pellet die.
-
Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for approximately 1-2 minutes to form a thin, transparent, or translucent pellet.
-
-
Sample Spectrum Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.
-
Acquire the sample spectrum using the same parameters as the background scan (e.g., 32 scans at 4 cm⁻¹ resolution). The spectrometer software will automatically ratio the sample spectrum against the stored background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Process the resulting spectrum to identify the peak positions (in cm⁻¹) and relative intensities of the absorption bands.
-
Compare the observed peaks with the established characteristic frequencies for MTHPA's functional groups.
-
Data Interpretation and Visualization
A representative FTIR spectrum of MTHPA will display several distinct absorption bands. The table below summarizes the expected peaks, and the diagram illustrates the molecular origin of these vibrations.
Table 1: Characteristic FTIR Absorption Bands of this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| ~3040 - 3020 | =C-H Stretch | Alkene | Medium |
| ~2980 - 2850 | C-H Stretch | Alkane (CH₃, CH₂, CH) | Medium to Strong |
| ~1850 - 1830 | C=O Symmetric Stretch | Cyclic Anhydride | Medium |
| ~1785 - 1770 | C=O Asymmetric Stretch | Cyclic Anhydride | Strong |
| ~1670 - 1650 | C=C Stretch | Alkene | Medium to Weak |
| ~1460 - 1440 | C-H Bend (Scissoring) | CH₂ | Medium |
| ~1380 - 1360 | C-H Bend (Symmetric) | CH₃ | Medium |
| ~1270 - 1220 | C-O-C Stretch | Anhydride | Strong |
| ~950 - 900 | C-C Stretch | Cyclic Anhydride Ring | Strong |
Note: The lower-frequency C=O stretch (~1780 cm⁻¹) is characteristically more intense than the higher-frequency one for cyclic anhydrides.[4][6]
Visualization of Key Vibrational Modes
The following diagram illustrates the molecular structure of MTHPA and highlights the key bonds responsible for its characteristic infrared absorptions.
Caption: Logical relationship between MTHPA's structure and its key FTIR signals.
Conclusion
FTIR spectroscopy provides a definitive and efficient method for the structural characterization of this compound. The hallmark of its spectrum is the strong, split carbonyl absorption characteristic of a cyclic anhydride, with an intense lower-frequency band around 1775 cm⁻¹. Additional key peaks, including the C-O-C stretch, the alkenyl C-H stretch just above 3000 cm⁻¹, and the aliphatic C-H stretches below 3000 cm⁻¹, serve to confirm the complete molecular structure. By following the detailed protocol and interpretive guide presented here, scientists and researchers can confidently employ FTIR as a primary tool for quality control, purity assessment, and structural verification of this important chemical compound.
References
- 1. echemi.com [echemi.com]
- 2. 1,2,3,6-tetrahydromethylphthalic anhydride [webbook.nist.gov]
- 3. echemi.com [echemi.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
A Technical Guide to the Mass Spectrometry Fragmentation of 1,2,3,6-Tetrahydro-3-methylphthalic Anhydride
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 1,2,3,6-tetrahydro-3-methylphthalic anhydride (C₉H₁₀O₃, MW: 166.17 g/mol )[1], a molecule of significant interest in polymer chemistry and organic synthesis. As a substituted cyclohexene derivative, its fragmentation behavior under electron ionization (EI) is dominated by a characteristic retro-Diels-Alder (rDA) reaction. This document elucidates the primary and secondary fragmentation pathways, offering a predictive framework for researchers in structural characterization. We will dissect the causality behind these fragmentation channels, present a standardized experimental protocol for analysis, and provide visual diagrams of the core mechanisms to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development and materials science.
Introduction: Structural Context and Analytical Imperative
This compound is a cyclic dicarboxylic anhydride built upon a substituted cyclohexene framework. Such structures are commonly formed through the Diels-Alder reaction, a cornerstone of synthetic organic chemistry. The precise characterization of these adducts is critical for quality control, reaction monitoring, and the development of new materials.
Mass spectrometry (MS) is an indispensable tool for this purpose, providing not only molecular weight information but also a structural fingerprint through controlled fragmentation. Electron ionization (EI) is the most common ionization technique for this class of semi-volatile, thermally stable compounds, typically in conjunction with gas chromatography (GC-MS). The 70 eV of energy imparted during EI is sufficient to induce reproducible fragmentation, which, when correctly interpreted, reveals key structural motifs of the parent molecule[2][3].
The central thesis of this guide is that the fragmentation of this compound is governed by predictable, high-energy pathways directly related to its core structure as a Diels-Alder adduct.
The Cornerstone of Fragmentation: The Retro-Diels-Alder Reaction
The most mechanistically significant and diagnostically valuable fragmentation pathway for molecules containing a cyclohexene ring is the retro-Diels-Alder (rDA) reaction.[4][5] This process is the microscopic reverse of the Diels-Alder cycloaddition and involves a concerted, pericyclic, single-step cleavage of the ring system.[5] Thermodynamically, this pathway is favored at the high internal energies imparted by electron ionization because it leads to the formation of stable, neutral molecules alongside charged fragments.[6]
For this compound, the rDA reaction cleaves the molecule into its constituent diene and dienophile precursors: isoprene (2-methyl-1,3-butadiene) and maleic anhydride .
Predicted Electron Ionization (EI) Fragmentation Pattern
The Molecular Ion (M⁺•)
Upon electron ionization, the molecule will lose an electron to form the molecular ion radical cation (M⁺•) at a mass-to-charge ratio (m/z) of 166. The ionization is most likely to occur from the non-bonding lone pair electrons (n-electrons) on the oxygen atoms, as these are the highest energy electrons in the molecule.[3]
-
m/z 166 (M⁺•): The presence of this peak confirms the molecular weight. Its intensity may be low to moderate, as the rDA pathway is a very efficient fragmentation channel.
Primary Fragmentation Pathway: The rDA Reaction
The molecular ion rapidly undergoes the rDA reaction. The charge can be retained by either of the two resulting fragments.
-
Charge retained on the diene fragment: This pathway yields the radical cation of isoprene. This is predicted to be the base peak (the most intense peak) of the spectrum.
-
m/z 68 ([C₅H₈]⁺•): Represents the isoprene fragment. Its high stability and the formation of a stable neutral maleic anhydride molecule make this a highly favored pathway.
-
-
Charge retained on the dienophile fragment: This pathway yields the radical cation of maleic anhydride.
-
m/z 98 ([C₄H₂O₃]⁺•): Represents the maleic anhydride fragment. This peak is expected to be of significant, but lower, intensity compared to the m/z 68 peak.
-
The logic for predicting m/z 68 as the base peak is supported by the experimental spectrum of the non-methylated analog, where the butadiene fragment (m/z 54) is the base peak, indicating a preference for charge retention on the hydrocarbon diene.[7]
Secondary and Minor Fragmentation Pathways
Other fragmentation processes, while less dominant, provide additional structural confirmation. These typically arise from the molecular ion or the primary rDA fragments.
-
Loss of a Methyl Radical ([M-15]⁺): Cleavage of the methyl group from the molecular ion.
-
m/z 151 ([C₈H₇O₃]⁺): This α-cleavage is a common fragmentation for methyl-substituted cyclic compounds.[8]
-
-
Decarbonylation and Decarboxylation: Cyclic anhydrides can lose neutral molecules of carbon monoxide (CO) or carbon dioxide (CO₂).[9][10] These losses can occur from the molecular ion or, more likely, from the maleic anhydride fragment ion.
-
m/z 70 ([C₃H₂O₂]⁺•): From the maleic anhydride fragment at m/z 98 via loss of CO (28 Da).
-
m/z 54 ([C₃H₂O]⁺•): From the maleic anhydride fragment at m/z 98 via loss of CO₂ (44 Da).
-
Summary of Predicted Mass Fragments
The following table summarizes the key ions expected in the 70 eV EI mass spectrum of this compound.
| m/z | Proposed Ion Structure/Formula | Fragmentation Mechanism | Predicted Relative Intensity |
| 166 | [C₉H₁₀O₃]⁺• | Molecular Ion (M⁺•) | Low to Medium |
| 151 | [M - CH₃]⁺ | α-Cleavage of methyl group | Low |
| 98 | [Maleic Anhydride]⁺• | Retro-Diels-Alder (Charge on dienophile) | Medium to High |
| 68 | [Isoprene]⁺• | Retro-Diels-Alder (Charge on diene) | High (Base Peak) |
| 70 | [C₃H₂O₂]⁺• | Loss of CO from m/z 98 | Low |
| 54 | [C₃H₂O]⁺• | Loss of CO₂ from m/z 98 | Low |
Visualization of Fragmentation Pathways
The following diagrams illustrate the primary and secondary fragmentation mechanisms.
Caption: Primary retro-Diels-Alder fragmentation pathway.
Caption: Key secondary and minor fragmentation pathways.
Recommended Experimental Protocol (GC-MS)
To validate these predictions, a standard GC-MS protocol is recommended. The self-validating nature of this protocol lies in its use of standard conditions that ensure reproducible fragmentation patterns comparable to library data.
6.1. Sample Preparation
-
Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Vortex the solution until the sample is fully dissolved.
-
If necessary, dilute the sample to a final concentration of approximately 10-100 µg/mL to avoid column and detector saturation.
6.2. Gas Chromatography (GC) Conditions
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or HP-5ms.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
6.3. Mass Spectrometry (MS) Conditions
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40 - 400.
-
Solvent Delay: 3-4 minutes (to prevent filament damage from the solvent).
Conclusion
The mass spectral fragmentation of this compound is a classic example of structure-directed fragmentation. The analysis is dominated by a highly predictable retro-Diels-Alder reaction, which is expected to yield a base peak at m/z 68 (isoprene radical cation) and a significant fragment at m/z 98 (maleic anhydride radical cation). Minor fragments resulting from the loss of a methyl radical and subsequent decarbonylation/decarboxylation of the anhydride fragment serve as secondary confirmation points. This guide provides a robust analytical and interpretive framework for scientists engaged in the characterization of this compound and other related Diels-Alder adducts, enabling confident structural elucidation from mass spectral data.
References
- 1. 1,2,3,6-tetrahydromethylphthalic anhydride [webbook.nist.gov]
- 2. esports.bluefield.edu - Cyclic Compound Fragmentation Organic Mass Spec [esports.bluefield.edu]
- 3. thiele.ruc.dk [thiele.ruc.dk]
- 4. Retro-Diels-Alder Reaction [drugfuture.com]
- 5. Retro-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. cis-1,2,3,6-Tetrahydrophthalic anhydride [webbook.nist.gov]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
An In-depth Technical Guide to the Solubility Profile of 1,2,3,6-Tetrahydro-3-methylphthalic Anhydride in Organic Solvents
Introduction: The Critical Role of Solubility in Research and Development
For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility is fundamental to its successful application. The solubility profile of an active pharmaceutical ingredient (API) or a key intermediate, such as 1,2,3,6-Tetrahydro-3-methylphthalic anhydride, dictates its behavior in various stages of development, from synthesis and purification to formulation and bioavailability. This technical guide provides an in-depth exploration of the solubility of this compound in common organic solvents, offering both theoretical insights and practical, field-proven methodologies for its determination.
This compound, a derivative of phthalic anhydride, is a versatile molecule with applications in the synthesis of polymers, resins, and as a precursor to various specialty chemicals. Its solubility characteristics are paramount for optimizing reaction conditions, designing effective purification strategies like crystallization, and formulating products with desired physical properties. This guide is structured to provide a holistic understanding, beginning with the theoretical underpinnings of solubility, followed by a detailed experimental protocol for its quantitative determination, and culminating in a discussion of the expected solubility based on solvent-solute interactions.
Theoretical Framework: Predicting Solubility Based on Molecular Interactions
The principle of "like dissolves like" is a cornerstone of solubility prediction. This adage suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure, which is influenced by the types of atoms and their arrangement.
Molecular Characteristics of this compound:
-
Structure: The molecule consists of a cyclohexene ring fused to a cyclic anhydride group, with a methyl group attached to the cyclohexene ring.
-
Polarity: The anhydride group, with its two carbonyl functionalities, introduces significant polarity to the molecule. The hydrocarbon backbone, however, is nonpolar. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent's properties.
-
Hydrogen Bonding: While the anhydride itself does not have hydrogen bond donors, the carbonyl oxygens can act as hydrogen bond acceptors. This can influence its solubility in protic solvents.
Solvent Properties Influencing Dissolution:
-
Polarity: Solvents can be broadly classified as polar or nonpolar. Polar solvents, like alcohols and ketones, have significant dipole moments and can effectively solvate polar solutes. Nonpolar solvents, such as hydrocarbons, lack a significant dipole moment and are better at dissolving nonpolar solutes.
-
Hydrogen Bonding Capability: Solvents can be protic (containing hydrogen bond donors, e.g., alcohols) or aprotic (lacking hydrogen bond donors, e.g., ethers, chlorinated solvents). The ability of a solvent to participate in hydrogen bonding can greatly enhance the solubility of a solute with complementary functionalities.
-
Dielectric Constant: This property reflects a solvent's ability to separate ions. While less critical for non-ionic compounds, it can still provide an indication of a solvent's overall polarity.
Based on these principles, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents that can interact with its polar anhydride group without the risk of reaction. Its solubility in nonpolar solvents is expected to be lower, while its behavior in polar protic solvents may be complicated by the potential for slow hydrolysis of the anhydride ring.
Qualitative Solubility Profile
Based on available literature and chemical principles, a qualitative solubility profile for this compound can be summarized. It is generally reported to be soluble in a range of common organic solvents.
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Toluene | Soluble | These solvents can effectively solvate the polar anhydride group through dipole-dipole interactions without reacting with it. Toluene, while less polar, can still interact favorably with the hydrocarbon portion of the molecule.[1][2][3] |
| Polar Protic | Ethanol | Soluble | Ethanol can act as a hydrogen bond acceptor for the anhydride's carbonyl groups and its alkyl chain has favorable interactions with the solute's non-polar part. However, prolonged exposure or elevated temperatures may lead to slow esterification.[1][2][4] |
| Nonpolar | Petroleum Ether | Slightly Soluble | The nonpolar nature of petroleum ether has limited affinity for the polar anhydride group, resulting in poor solvation and therefore, low solubility.[5] |
| Aqueous | Water | Sparingly Soluble with Hydrolysis | The anhydride group will react with water (hydrolysis) to form the corresponding dicarboxylic acid. This reaction is often slow at room temperature but is accelerated by heat and changes in pH.[1] |
Experimental Determination of Solubility: A Self-Validating Protocol
To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust gravimetric method for determining the solubility of this compound in a given organic solvent. This method is designed to be self-validating by ensuring that a true equilibrium saturation is achieved and accurately measured.
Experimental Workflow Diagram
Caption: Gravimetric method for determining the solubility of a solid in a volatile solvent.
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Accurately weigh a clean, dry, and sealable container (e.g., a screw-cap vial).
-
Add a known mass of the chosen organic solvent to the container.
-
Add an excess of this compound to the solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the container tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the sealed container in a constant temperature environment (e.g., a shaker bath or incubator) set to the desired temperature.
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Sample Analysis:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known mass of the clear supernatant (the saturated solution) using a pre-weighed, airtight syringe to avoid solvent loss.
-
Transfer the supernatant to a pre-weighed, clean, and dry container.
-
Evaporate the solvent from the supernatant under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is completely removed, accurately weigh the container with the dried solute residue.
-
-
Data Calculation:
-
Mass of dissolved solute = (Mass of container with residue) - (Mass of empty container)
-
Mass of solvent in the aliquot = (Mass of supernatant) - (Mass of dissolved solute)
-
Solubility ( g/100 g solvent) = [(Mass of dissolved solute) / (Mass of solvent in the aliquot)] x 100
-
This protocol provides a reliable and reproducible method for generating the quantitative data necessary to construct a comprehensive solubility profile.
Logical Framework for Solubility Analysis
The interpretation of experimentally determined solubility data relies on a logical framework that connects the molecular properties of the solute and solvent to the observed solubility.
Caption: Relationship between molecular properties and observed solubility.
Practical Applications and Considerations in Drug Development
A well-defined solubility profile for this compound is invaluable in a pharmaceutical context.
-
Process Chemistry: Knowledge of solubility in various solvents allows for the selection of optimal solvent systems for synthesis, work-up, and purification. For instance, a solvent in which the anhydride is highly soluble at elevated temperatures but poorly soluble at room temperature would be an excellent candidate for recrystallization.
-
Formulation Science: In the development of formulated products, understanding the solubility is key to creating stable and effective delivery systems. For example, if the anhydride is part of a polymer matrix, its solubility in the monomers and curing agents is critical.
-
Analytical Method Development: The choice of mobile phase in chromatographic techniques such as HPLC is directly influenced by the solubility of the analyte. A solvent that provides good solubility while being compatible with the stationary phase is essential for accurate and reproducible analysis.
Conclusion
The solubility profile of this compound is a critical dataset for its effective use in research and development. While qualitative data suggests good solubility in polar aprotic solvents, precise quantitative data is best obtained through rigorous experimental determination. The gravimetric method detailed in this guide provides a reliable framework for such measurements. By integrating theoretical principles with systematic experimental work, researchers can gain a comprehensive understanding of the solubility of this important chemical intermediate, enabling them to optimize processes, develop robust formulations, and accelerate their research and development efforts.
References
- 1. MTHPSA – Premium Anhydride for Resin Formulation | PENPET [penpet.com]
- 2. zdmthpa.com [zdmthpa.com]
- 3. Basic Information and Properties of MTHPA_MTHPA FAQ_Resource_Jiaxing Nanyang Wanshixing Chemical Co., Ltd._Jiaxing Nanyang Wanshixing Chemical Co., Ltd. [jxnychemical.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 1,2,3,6-Tetrahydrophthalic anhydride CAS 85-43-8 - Chemical Supplier Unilong [unilongindustry.com]
Molecular structure and isomerism of 1,2,3,6-Tetrahydro-3-methylphthalic anhydride
An In-depth Technical Guide to the Molecular Structure and Isomerism of 1,2,3,6-Tetrahydro-3-methylphthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (3-MTHPA) and its isomers are pivotal intermediates in organic synthesis, primarily recognized for their role as high-performance hardening agents for epoxy resins, as well as components in the production of alkyd resins and plasticizers.[1] Their molecular architecture, a direct consequence of the Diels-Alder reaction, imparts specific chemical and physical properties that are highly sought after in advanced materials science. This guide provides a comprehensive exploration of the synthesis, molecular structure, and complex isomerism of this compound family. We will dissect the regiochemical and stereochemical nuances dictated by the choice of diene in the foundational [4+2] cycloaddition reaction, offering field-proven insights into the causality behind its structural variations and their subsequent impact on material properties.
Foundational Synthesis: The Diels-Alder Reaction
The industrial production of methyltetrahydrophthalic anhydrides is achieved through the Diels-Alder reaction, a powerful and atom-economical method for forming six-membered rings.[1][2] This pericyclic [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile. In this specific case, the dienophile is maleic anhydride, a cyclic molecule with a cis-configured double bond that is activated by two electron-withdrawing carbonyl groups.[3]
The identity of the final product, specifically the position of the methyl group, is entirely dependent on the conjugated diene used as the starting material. This leads to the formation of two principal regioisomers, often found together in commercial mixtures.[4][5]
-
Synthesis of 3-Methyl-1,2,3,6-tetrahydrophthalic anhydride: This isomer is produced when trans-1,3-pentadiene (piperylene) is used as the diene.[2]
-
Synthesis of 4-Methyl-1,2,3,6-tetrahydrophthalic anhydride: This isomer results from the reaction with isoprene (2-methyl-1,3-butadiene).[5]
The reaction is typically conducted at elevated temperatures, often in a high-boiling solvent like xylene, or sometimes neat, to ensure a sufficient reaction rate.[2][3]
Caption: General schematic of the Diels-Alder reaction for synthesizing methyltetrahydrophthalic anhydride.
Unraveling Isomerism: A Multifaceted Challenge
The structural diversity of methyltetrahydrophthalic anhydride is a direct result of several forms of isomerism. Understanding these is critical for predicting and controlling the properties of derived polymers and materials.
Regioisomerism: The Position of the Methyl Group
As introduced, the reaction between the symmetrical maleic anhydride and an unsymmetrical diene (like isoprene or pentadiene) leads to distinct regioisomers.
-
Isoprene Reactant: The reaction with isoprene yields 4-methyl-1,2,3,6-tetrahydrophthalic anhydride . The methyl group is located on a double-bonded carbon within the newly formed cyclohexene ring.[5][6]
-
trans-1,3-Pentadiene Reactant: The reaction with trans-1,3-pentadiene yields 3-methyl-1,2,3,6-tetrahydrophthalic anhydride . Here, the methyl group is attached to a saturated (sp³-hybridized) carbon atom.[2][7]
Caption: Regiochemical outcomes based on the diene reactant in the Diels-Alder synthesis.
Stereoisomerism: The Three-Dimensional Arrangement
The stereochemistry of the Diels-Alder reaction is highly specific and introduces further isomeric complexity.
Cis/Trans Isomerism: The Diels-Alder reaction is stereospecific with respect to the dienophile. Because maleic anhydride has its carboxyl groups in a cis configuration, the resulting product will have a cis-fused ring system.[8][9] This means the two bonds connecting the anhydride portion to the cyclohexene ring are on the same face of the ring. The corresponding trans isomer, which would be formed from a trans-dienophile, is not the typical product of this reaction.[10]
Endo/Exo Diastereomerism: A hallmark of the Diels-Alder reaction is the preference for the endo product, a phenomenon known as the "Endo Rule".[11] This rule arises from a stabilizing secondary orbital interaction between the p-orbitals of the electron-withdrawing groups on the dienophile and the developing pi-system of the diene in the transition state.
-
Endo Product (Kinetically Favored): The anhydride ring is oriented syn (on the same side as) to the larger bridge of the bicyclic system, which in this case is the double bond of the cyclohexene ring. This is the major product under kinetic control (lower temperatures, shorter reaction times).[11]
-
Exo Product (Thermodynamically Favored): The anhydride ring is oriented anti (on the opposite side) to the double bond. While sterically less hindered and therefore more stable, it is formed more slowly.[11]
Caption: Energy profile illustrating the kinetic preference for the endo product in the Diels-Alder reaction.
Molecular Structure and Spectroscopic Characterization
The fundamental structure of these compounds consists of a cyclohexene ring fused to a five-membered anhydride ring. The exact properties depend on the isomeric form.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₃ | [12] |
| Molecular Weight | 166.17 g/mol | [12] |
| Appearance | White solid / flakes or colorless to light yellow liquid | [13] |
| Melting Point (3-MTHPA) | 61 °C | [7] |
| Melting Point (cis-THPA) | 97-103 °C | [14] |
Note: Physical properties can vary significantly between isomers and isomer mixtures.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for confirming the presence of key functional groups. The IR spectrum of methyltetrahydrophthalic anhydride exhibits characteristic absorption bands:
-
Anhydride C=O Stretch: Two distinct, strong peaks are observed in the range of 1780-1865 cm⁻¹, characteristic of a cyclic anhydride. One peak corresponds to the symmetric C=O stretch and the other to the asymmetric stretch.
-
C-O-C Stretch: A strong band is typically found in the 1200-1300 cm⁻¹ region, corresponding to the C-O-C stretching of the anhydride ring.
-
Alkene C=C Stretch: A weaker absorption around 1650 cm⁻¹ indicates the presence of the cyclohexene double bond.
-
=C-H Stretch: A peak just above 3000 cm⁻¹ corresponds to the stretching of the vinyl C-H bonds.
The NIST Chemistry WebBook provides reference spectra for these compounds.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for distinguishing between the various isomers. The chemical shifts, multiplicities, and coupling constants provide a detailed map of the molecular structure.
-
¹H NMR: Protons adjacent to the electron-withdrawing anhydride group (at the ring junction) are deshielded and appear downfield. The vinyl protons of the cyclohexene ring typically appear in the 5.5-6.0 ppm range. The position and splitting pattern of the methyl group's signal are key differentiators: a doublet for 3-MTHPA and a singlet for 4-MTHPA.
-
¹³C NMR: The carbonyl carbons of the anhydride are highly deshielded, appearing around 170 ppm. The olefinic carbons are found in the 120-140 ppm region. The number of unique signals can confirm the symmetry (or lack thereof) in a specific isomer.[15]
Precise chemical shift values can be found in spectral databases and literature, often requiring analysis in various deuterated solvents.[16][17]
Experimental Protocol: Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride
The following protocol is a well-established procedure for the synthesis of the parent compound, cis-1,2,3,6-tetrahydrophthalic anhydride, from butadiene and maleic anhydride. It serves as a foundational method that can be adapted for the methyl-substituted analogues.[18]
Objective: To synthesize cis-1,2,3,6-tetrahydrophthalic anhydride via a Diels-Alder reaction.
Materials:
-
Maleic Anhydride (2 moles, 196 g)
-
Butadiene (gas, from cylinder)
-
Dry Benzene (500 mL)
-
Petroleum Ether (for washing)
-
2-L three-necked round-bottomed flask
-
Efficient mechanical stirrer
-
Gas inlet tube and bubblers
-
Thermometer
-
Reflux condenser
Procedure:
-
Apparatus Setup: Assemble the three-necked flask with the stirrer, gas inlet tube, thermometer, and reflux condenser in a well-ventilated fume hood.[18]
-
Charging the Reactor: Place 196 g of maleic anhydride and 500 mL of dry benzene into the flask.[18]
-
Initiating the Reaction: Begin stirring and gently heat the flask with a hot water bath. Introduce a rapid stream of butadiene gas (0.6–0.8 L/min).[18]
-
Temperature Control: Once the solution temperature reaches 50°C (typically within 3-5 minutes), remove the external heating. The exothermic nature of the reaction will cause the temperature to rise to 70–75°C.[18]
-
Reaction Monitoring: Continue the addition of butadiene. The gas will be almost completely absorbed for the first 30-40 minutes. After this period, reduce the flow rate and continue the reaction for a total of 2-2.5 hours, or until the reaction is complete (indicated by equal bubbling rates in the inlet and outlet bubblers).[18]
-
Product Isolation: Pour the hot solution into a large beaker to prevent crystallization within the flask. Cover the beaker and allow it to cool to room temperature, then place it in an ice bath overnight to maximize crystallization.[18]
-
Purification: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with 250 mL of petroleum ether. A second crop of crystals can be obtained from the filtrate.[18]
-
Drying: Dry the combined product in an oven at 70-80°C to a constant weight. The expected yield is typically high (93-97%).[18]
Self-Validation: The success of the synthesis is validated by obtaining a white crystalline solid with a melting point of approximately 99–102°C. Further characterization via IR and NMR spectroscopy should be performed to confirm the identity and purity of the cis-adduct.
Conclusion
This compound is not a single entity but a family of closely related isomers whose formation is governed by the fundamental principles of the Diels-Alder reaction. The choice of diene—isoprene versus 1,3-pentadiene—dictates the regiochemistry, while the inherent stereospecificity of the cycloaddition controls the diastereochemical outcome, favoring the cis, endo product under kinetic control. For scientists in material science and drug development, a thorough understanding of this isomerism is paramount, as the subtle differences in molecular architecture can lead to significant variations in reactivity, processability, and the final properties of derived polymers. Spectroscopic techniques, particularly NMR, remain the definitive tools for elucidating the precise isomeric composition of a given sample, ensuring quality control and predictable performance in high-stakes applications.
References
- 1. nbinno.com [nbinno.com]
- 2. DE3890895C2 - 3-Methyl:tetra:hydro:phthalic anhydride prodn. by diels-alder reaction - Google Patents [patents.google.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. esslabshop.com [esslabshop.com]
- 5. US5237074A - Process for production of methyltetrahydrophthalic anhydride - Google Patents [patents.google.com]
- 6. 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl- | C9H10O3 | CID 98496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. cis-1,2,3,6-Tetrahydrophthalic anhydride Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. trans-1,2,3,6-Tetrahydrophthalic anhydride | C8H8O3 | CID 9496807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. 1,2,3,6-tetrahydromethylphthalic anhydride [webbook.nist.gov]
- 13. Tetrahydrophthalic anhydride | C6H8(CO)2O | CID 6810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. cis-1,2,3,6-Tetrahydrophthalic anhydride 95 935-79-5 [sigmaaldrich.com]
- 15. Solved Analyze the C-NMR for cis-1,2,3,6-tetrahydrophthalic | Chegg.com [chegg.com]
- 16. scs.illinois.edu [scs.illinois.edu]
- 17. cis-1,2,3,6-Tetrahydrophthalic anhydride(935-79-5) 1H NMR [m.chemicalbook.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to the Regioselectivity in the Diels-Alder Synthesis of Methyltetrahydrophthalic Anhydride
This document provides an in-depth examination of the regiochemical outcomes in the Diels-Alder reaction between isoprene and maleic anhydride. It is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of the controlling factors in this classic [4+2] cycloaddition and a practical framework for its execution and analysis.
Foundational Principles: The Diels-Alder Cycloaddition
The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, valued for its ability to form a six-membered ring with high stereospecificity and predictability. The reaction involves the concerted interaction between a conjugated diene and a dienophile, an alkene or alkyne, to create a cyclohexene derivative. The efficiency and selectivity of this reaction are profoundly influenced by the electronic properties of the reactants. A "normal-demand" Diels-Alder reaction, such as the one discussed herein, is typically accelerated by electron-donating groups (EDGs) on the diene and electron-withdrawing groups (EWGs) on the dienophile.
The Reaction of Isoprene and Maleic Anhydride: A Case Study in Regioselectivity
The reaction between isoprene (2-methyl-1,3-butadiene) and maleic anhydride presents a classic regioselectivity challenge. The asymmetry of the isoprene diene means that the cycloaddition can proceed through two distinct transition states, leading to two different constitutional isomers: 3-methyl-1,2,3,6-tetrahydrophthalic anhydride and 4-methyl-1,2,3,6-tetrahydrophthalic anhydride.
Literature review on the synthesis and properties of substituted tetrahydrophthalic anhydrides
An In-Depth Technical Guide to the Synthesis and Properties of Substituted Tetrahydrophthalic Anhydrides
Introduction: The Versatile Building Block
Substituted tetrahydrophthalic anhydrides are a class of organic compounds that serve as crucial intermediates in the chemical industry.[1][2][3] Characterized by a cyclohexene ring fused to a cyclic anhydride, their structure is a direct product of one of the most elegant reactions in organic chemistry: the Diels-Alder reaction.[4][5] This unique combination of a reactive anhydride functional group and a modifiable six-membered ring makes them exceptionally versatile.
These compounds are not typically end-products themselves but are foundational materials for a vast array of commercially significant products. Their primary application lies in polymer chemistry, where they function as highly effective curing agents for epoxy resins and as monomers in the synthesis of unsaturated polyesters and alkyd resins.[1][2][5][6] The resulting polymers are used in high-performance coatings, adhesives, and plastics. Beyond polymers, substituted tetrahydrophthalic anhydrides are precursors to plasticizers, dyes, and agrochemicals, including certain fungicides.[1][3][4][7] This guide provides a comprehensive review of their synthesis, properties, and the chemical principles that underpin their industrial utility.
Part 1: The Synthetic Cornerstone - The Diels-Alder Reaction
The most direct and widely employed method for synthesizing tetrahydrophthalic anhydrides is the [4+2] cycloaddition known as the Diels-Alder reaction.[5] This reaction involves the concerted addition of a conjugated diene (a four-pi-electron system) to a dienophile (a two-pi-electron system), in this case, maleic anhydride or its substituted derivatives.[4] The reaction proceeds readily, often with high yield, to form the six-membered ring of the tetrahydrophthalic anhydride system. A key feature of this reaction is its stereospecificity, typically yielding the cis isomer as the major product.[4]
Caption: General schematic of the Diels-Alder reaction for synthesizing tetrahydrophthalic anhydrides.
Experimental Protocol: Synthesis of 4-Methyl-1,2,3,6-tetrahydrophthalic Anhydride
The synthesis of methyl-substituted tetrahydrophthalic anhydride is a classic example, reacting isoprene with maleic anhydride.[7]
Objective: To synthesize 4-Methyl-1,2,3,6-tetrahydrophthalic anhydride via a Diels-Alder reaction.
Materials:
-
Isoprene (0.12 mol)
-
Maleic Anhydride (0.1 mol)
-
Ionic Liquid Catalyst (e.g., Hexafluoroisopropylsulfonyl-disulfonate ammonium trifluoromethanesulfonate, 0.001 mol)
-
Reaction vessel (three-neck flask)
-
Heating mantle and temperature controller
-
Acetone (for analysis)
Procedure:
-
To a clean, dry three-neck flask, add 0.12 moles of isoprene.
-
Carefully add 0.1 mole of maleic anhydride to the flask.
-
Introduce 0.001 mol of the ionic liquid catalyst to the reaction mixture.
-
Heat the mixture to 50°C using a heating mantle while stirring.
-
Maintain the reaction at 50°C for approximately 2.5 hours.
-
Upon completion, the product, methyltetrahydrophthalic anhydride, is formed. The high efficiency of this catalyzed reaction can lead to conversion and yield rates of up to 99%.
-
The final product can be dissolved in a solvent like acetone for characterization by methods such as Gas Chromatography-Mass Spectrometry (GC-MS).
Synthesis of Halogenated Derivatives
Halogen-substituted tetrahydrophthalic anhydrides are valuable for imparting flame-retardant properties to polymers.[8] Their synthesis follows the same Diels-Alder principle, using a halogenated diene.
Example: Synthesis of 4-Chlorotetrahydrophthalic Anhydride [9] This synthesis involves the reaction of maleic anhydride with 2-chloro-1,3-butadiene (chloroprene).
-
Maleic anhydride (1.6 mol) is dissolved in toluene (250 ml) in a flask. A small amount of toluene is distilled off to ensure an anhydrous solution.
-
Chloroprene (1.69 mol) dissolved in xylene (250 ml) is added slowly to the maleic anhydride solution over 30 minutes.
-
The resulting mixture is heated to 55°C and maintained for three hours to complete the cycloaddition.
-
After the reaction period, the solvents (toluene and xylene) are removed by distillation to yield the crude 4-chlorotetrahydrophthalic anhydride product.
Part 2: From Intermediate to Aromatic: The Dehydrogenation Pathway
While valuable in their own right, substituted tetrahydrophthalic anhydrides are often stepping stones to the corresponding aromatic phthalic anhydrides.[7][10] This transformation, known as aromatization or dehydrogenation, creates a more stable, fully conjugated system. Several methods have been developed to achieve this conversion efficiently.
Common Dehydrogenation Methods:
-
Sulfur-Based Dehydrogenation: The tetrahydro-intermediate is heated with sulfur in the presence of a catalyst system, such as zinc oxide and 2-mercaptobenzothiazole, at temperatures between 190°C and 220°C. This process yields the desired phthalic anhydride, though it may also produce thio-derivatives as byproducts.[7][10]
-
Bromination-Dehydrobromination: This method involves reacting the tetrahydro-intermediate with bromine, often in the presence of a catalytic amount of an acid acceptor like dimethylformamide or pyridine.[11] This process facilitates the elimination of hydrogen bromide to form the aromatic ring.
-
Catalytic Dehydrogenation: Aromatization can be achieved in the vapor phase by passing the vaporized starting material over an activated carbon catalyst in the presence of air at elevated temperatures (200-400°C).[12]
Caption: Workflow from Diels-Alder synthesis to the aromatization of the intermediate.
Part 3: Physicochemical Properties and Reactivity
The properties of substituted tetrahydrophthalic anhydrides are dictated by their molecular structure: the anhydride group, the cyclohexene double bond, and the specific substituents on the ring.
Physical Properties
Unsubstituted tetrahydrophthalic anhydride is typically a white crystalline solid.[2][4] Substituted variants can be solids or, in the case of some methyl-substituted isomers, colorless to light yellow viscous liquids.[2]
| Property | Tetrahydrophthalic Anhydride (unsubstituted) | 3,4,5,6-Tetrahydrophthalic Anhydride |
| CAS Number | 85-43-8[8] | 2426-02-0[1] |
| Molecular Formula | C₈H₈O₃[4] | C₈H₈O₃[1] |
| Molecular Weight | 152.15 g/mol [2][4] | 152.15 g/mol [1] |
| Appearance | White crystalline solid/flakes[2][8] | White to light yellow crystalline solid[1] |
| Melting Point | 99-103 °C[4][8] | 69-73 °C[1] |
| Boiling Point | ~302 °C at 760 mmHg | 302.3 °C at 760 mmHg[1] |
| Density | ~1.20 g/cm³ (molten)[8] | ~1.3 g/cm³[1] |
| Flash Point | ~156 °C[6] | ~146 °C[1] |
Chemical Reactivity and Applications
The chemical behavior of these compounds is twofold, stemming from the anhydride ring and the olefinic double bond.
-
Anhydride Reactivity: The Basis for Polymerization The anhydride functional group is highly electrophilic and is the center of the molecule's utility in polymer science.[3]
-
Epoxy Curing: This is the most significant application. The anhydride ring is opened by a hydroxyl group (often present on the epoxy resin backbone or from trace water) to form a carboxylic acid. This acid then reacts with an epoxy group, generating a new hydroxyl group which can then open another anhydride ring. This chain reaction, known as cross-linking, transforms the liquid epoxy resin into a hard, thermoset polymer with excellent thermal stability and dielectric properties.[1][5][6]
-
Polyester and Alkyd Resin Synthesis: They act as the diacid component in polycondensation reactions with polyols (like glycols) to form unsaturated polyester and alkyd resins, which are foundational materials for coatings and composites.[1][8]
-
Hydrolysis: The anhydride ring readily reacts with water to form the corresponding dicarboxylic acid, cis-cyclohexene-1,2-dicarboxylic acid.[8] This necessitates storage in dry conditions to maintain reactivity.
-
-
Double Bond Reactivity: A Site for Further Functionalization The double bond within the cyclohexene ring is less reactive than the anhydride but can undergo typical alkene reactions.
-
Hydrogenation: The double bond can be catalytically hydrogenated to produce the corresponding hexahydrophthalic anhydride. Resins made from these saturated anhydrides exhibit superior color retention and stability against weathering.[8]
-
Oxidation: The double bond can be oxidized to yield butane-1,2,3,4-tetracarboxylic acid, a valuable specialty chemical.[8]
-
Conclusion
Substituted tetrahydrophthalic anhydrides represent a cornerstone of industrial organic synthesis. Their efficient and elegant formation via the Diels-Alder reaction provides access to a molecular scaffold that is both highly reactive and readily tunable. The dual functionality of the anhydride group and the cyclohexene ring allows these compounds to serve as indispensable building blocks, primarily as curing agents in the high-performance epoxy resin market and as monomers for polyesters and alkyds. Their role as intermediates in the synthesis of aromatic compounds, plasticizers, and agrochemicals further underscores their versatility. For researchers and drug development professionals, a thorough understanding of the synthesis and reactivity of these anhydrides opens doors to creating novel polymers and functional materials with tailored properties for a wide range of advanced applications.
References
- 1. innospk.com [innospk.com]
- 2. Tetrahydrophthalic anhydride | C6H8(CO)2O | CID 6810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. manavchem.com [manavchem.com]
- 4. Tetrahydrophthalic anhydride - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. 顺-1,2,3,6-四氢邻苯二甲酸酐 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. US4560772A - Preparation of substituted phthalic anhydrides - Google Patents [patents.google.com]
- 8. penpoly.com [penpoly.com]
- 9. WO2004072012A1 - Preparation of substituted phthalic anhydride, especially 4-chlorophtalic anhydride - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
- 11. US4560773A - Process for preparing substituted phthalic anhydrides - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methodological & Application
Application Notes & Protocols: Leveraging 1,2,3,6-Tetrahydro-3-methylphthalic Anhydride (THMPA) for Advanced Epoxy Formulations
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 1,2,3,6-Tetrahydro-3-methylphthalic anhydride (THMPA) as a high-performance curing agent for epoxy resin systems. As a cyclic anhydride, THMPA offers a unique combination of low viscosity, extended pot life, and the ability to produce cured polymers with superior thermal stability, excellent electrical insulation, and robust mechanical properties.[1][2] These application notes delve into the fundamental curing chemistry, provide detailed formulation strategies, and present a step-by-step protocol for laboratory-scale application, ensuring scientific integrity and reproducible outcomes.
Introduction to THMPA as an Epoxy Curative
This compound (CAS No: 5333-84-6, Molecular Weight: 166.17 g/mol ) is a versatile liquid anhydride hardener valued in the formulation of advanced epoxy systems.[2] Unlike many solid aromatic anhydrides, its lower melting point and excellent solubility facilitate easier processing and handling.[2] The partially hydrogenated ring structure of THMPA introduces conformational flexibility, which can be leveraged to tailor the final thermomechanical properties of the cured polymer, such as glass transition temperature (Tg) and thermal stability.[2]
Anhydride-cured epoxies are distinct from amine-cured systems, offering advantages such as lower cure exotherms, reduced shrinkage, and enhanced thermal and UV stability.[3][4] These characteristics make THMPA an ideal candidate for demanding applications, including:
-
High-performance composites: Aerospace, automotive, and military components.[1]
-
Electrical Encapsulation: Potting and encapsulation of circuits, transformers, and high-voltage components due to excellent dielectric properties.[1][2]
-
Adhesives and Coatings: Formulations requiring high chemical resistance and thermal endurance.
Core Principles: The Curing Mechanism
The cross-linking of epoxy resins with anhydrides is a complex, chain-wise polymerization process that requires an initiator, typically a source of hydroxyl groups.[5][6] The reaction is significantly slower than amine-based curing and almost always necessitates the use of a catalyst (accelerator) to proceed at a practical rate.[3][6]
The primary reaction pathway involves two main steps:
-
Ring-Opening Esterification (Initiation): A hydroxyl group (present on the epoxy backbone, from trace moisture, or an added alcohol) attacks the electrophilic carbonyl carbon of the anhydride ring. This opens the ring to form a monoester with a terminal carboxylic acid group.[1][3][5]
-
Epoxy-Carboxyl Reaction (Propagation): The newly formed carboxylic acid group then reacts with an epoxy (oxirane) ring. This reaction opens the epoxy ring, forming a stable ester linkage and generating a new secondary hydroxyl group.[1][3][5]
This new hydroxyl group is now available to react with another anhydride molecule, propagating the reaction and building a dense, three-dimensional polymer network.[1] Tertiary amines or imidazoles are commonly used as accelerators, as they can catalyze both the anhydride ring opening and the subsequent epoxy-carboxyl reaction.[1][6]
Health, Safety, and Material Handling
CRITICAL: Anhydrides are primary skin and eye irritants and may cause sensitization upon repeated exposure through inhalation or skin contact.[1][7][8] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant goggles, nitrile or butyl gloves, and a lab coat.[7][9] All handling and mixing operations should be performed inside a certified chemical fume hood to avoid inhaling vapors.[8][10]
-
Storage: THMPA is sensitive to moisture. It will readily hydrolyze to its corresponding dicarboxylic acid, which can alter its reactivity and the final properties of the cured system.[3][7] Store in the original, tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials like strong bases and oxidizing agents.[8][10]
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8][11]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical advice.[9][11]
-
Inhalation: Move the individual to fresh air. If respiratory symptoms develop, seek medical attention.[10][11]
-
-
Disposal: Dispose of uncured and cured materials in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.[8][11]
Formulation Design and Stoichiometry
The performance of the final cured epoxy is critically dependent on the precise ratio of anhydride to epoxy, the choice of accelerator, and the cure schedule.[1]
Stoichiometric Calculations
The amount of anhydride required is calculated based on the Epoxy Equivalent Weight (EEW) of the resin and the Anhydride Equivalent Weight (AEW) of the curing agent.
Formula for Parts per Hundred Resin (phr): Anhydride (phr) = (100 / EEW) * AEW * (A/E Ratio)[1]
-
EEW (Epoxy Equivalent Weight): The mass of resin (in grams) containing one mole of epoxy groups. This value is provided by the resin manufacturer.
-
AEW (Anhydride Equivalent Weight): The molecular weight of the anhydride divided by the number of anhydride groups per molecule. For THMPA (MW = 166.17 g/mol ), the AEW is 166.17.
-
A/E Ratio (Anhydride/Epoxy Ratio): The molar ratio of anhydride equivalents to epoxy equivalents. While a 1:1 stoichiometry is theoretical, the optimal A/E ratio is typically between 0.85 and 1.0 . This sub-stoichiometric ratio accounts for the competing epoxy homopolymerization side reaction and helps avoid unreacted anhydride in the final polymer, which can degrade properties.[1][6] The ideal ratio for a specific application should be determined experimentally.
Component Selection
| Component | Example | Typical Concentration | Purpose & Rationale |
| Epoxy Resin | Bisphenol A Diglycidyl Ether (DGEBA), EEW ~188 g/eq | 100 phr | The polymer backbone. The choice of resin (e.g., Bisphenol A, Bisphenol F, Novolac) dictates the baseline viscosity, mechanical strength, and chemical resistance.[1] |
| Curing Agent | This compound (THMPA) | ~80-90 phr (Calculated) | The cross-linking agent. THMPA provides low viscosity for easy processing and contributes to high thermal stability in the cured product. |
| Accelerator | 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) or Benzyldimethylamine (BDMA) | 0.5 - 2.0 phr | A catalyst required to achieve a practical cure rate at moderate temperatures.[1][12] The concentration directly influences gel time and the cure exotherm. |
| Additives | Fumed Silica, Pigments, Toughening Agents | Variable | Optional components to modify viscosity (thixotropy), color, flexibility, or other specific properties. |
Detailed Experimental Protocol
This protocol outlines a standard procedure for curing a DGEBA epoxy resin with THMPA.
References
- 1. tri-iso.com [tri-iso.com]
- 2. This compound | RUO [benchchem.com]
- 3. appliedpoleramic.com [appliedpoleramic.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Epoxy Curing Agents – Anhydrides, Long Pot Life and Exceptional Properties - Polymer Innovation Blog [polymerinnovationblog.com]
- 7. tri-iso.com [tri-iso.com]
- 8. broadview-tech.com [broadview-tech.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. junsei.co.jp [junsei.co.jp]
- 11. fishersci.com [fishersci.com]
- 12. Development of Sustainable High Performance Epoxy Thermosets for Aerospace and Space Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of a High-Performance Polyimide from 1,2,3,6-Tetrahydro-3-methylphthalic Anhydride and 4,4'-Oxydianiline
Abstract: This document provides a comprehensive guide for the synthesis of a novel polyimide derived from 1,2,3,6-Tetrahydro-3-methylphthalic anhydride (THMPA) and 4,4'-Oxydianiline (ODA). The protocol details a robust two-step synthesis route, encompassing the formation of the poly(amic acid) (PAA) precursor followed by thermal imidization. This application note is designed for researchers and professionals in materials science and drug development, offering in-depth procedural details, explanations of experimental choices, and characterization methodologies. The resulting semi-alicyclic polyimide is expected to exhibit a favorable combination of thermal stability, solubility, and mechanical properties, making it a candidate for various advanced applications.
Introduction: The Rationale for Semi-Alicyclic Polyimides
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] The properties of polyimides can be meticulously tailored by modifying the chemical structures of the dianhydride and diamine monomers.[1] While fully aromatic polyimides offer supreme thermal performance, they often suffer from poor solubility and processability due to their rigid backbones and strong interchain charge-transfer complex (CTC) formation.
The incorporation of alicyclic units, such as those from this compound, into the polyimide backbone presents a strategic approach to mitigate these challenges. The non-planar, flexible structure of the tetrahydrophthalic ring disrupts the extensive π-electron delocalization, which can reduce the intensity of CTCs.[2] This structural modification is anticipated to enhance the solubility of the resulting polyimide in common organic solvents without significantly compromising its thermal stability.[2][3] The methyl substituent on the alicyclic ring may further contribute to improved solubility and modify the polymer's glass transition temperature (Tg).
This application note focuses on the synthesis of a polyimide from THMPA and the widely used aromatic diamine, 4,4'-oxydianiline (ODA). ODA is selected for its flexible ether linkage, which imparts a degree of flexibility to the polymer chain, further enhancing processability. The combination of the alicyclic dianhydride and the flexible aromatic diamine is hypothesized to yield a polyimide with a balanced profile of desirable properties.
The Two-Step Synthesis Pathway: From Monomers to Polyimide
The most prevalent and versatile method for polyimide synthesis is the two-step process, which involves the initial formation of a soluble poly(amic acid) (PAA) precursor at ambient temperatures, followed by a cyclodehydration (imidization) step at elevated temperatures to form the final polyimide.[1] This approach allows for the processing of the polymer in its soluble PAAs stage, for applications such as casting films or coatings, before conversion to the often-insoluble polyimide.
Step 1: Poly(amic acid) Synthesis
The formation of the PAA proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the diamine's amino group attacks one of the electrophilic carbonyl carbons of the dianhydride. This leads to the opening of the anhydride ring and the formation of an amic acid linkage. This reaction is typically carried out in a polar aprotic solvent, which helps to solvate the monomers and the resulting PAA.[1]
Step 2: Imidization
The conversion of the PAA to the final polyimide is achieved through imidization, a process that involves the cyclodehydration of the amic acid groups to form the stable five-membered imide ring, with the elimination of water. This can be accomplished through two primary methods:
-
Thermal Imidization: The PAA is heated in a stepwise or continuous manner to temperatures typically ranging from 200°C to 350°C.[1] This method is straightforward and widely used for producing polyimide films and coatings.
-
Chemical Imidization: This technique involves treating the PAA solution with a dehydrating agent, such as acetic anhydride, and a catalyst, often a tertiary amine like pyridine or triethylamine, at or near room temperature. This method can be advantageous for producing polyimide powders or for applications where high-temperature processing is undesirable.
This protocol will focus on the thermal imidization route due to its simplicity and effectiveness in producing high-quality polyimide films.
Experimental Section
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| This compound (THMPA) | ≥98% | Sigma-Aldrich or equivalent | Recrystallize from a suitable solvent if necessary. |
| 4,4'-Oxydianiline (ODA) | ≥99% | Sigma-Aldrich or equivalent | Sublimed or recrystallized before use. |
| N-Methyl-2-pyrrolidone (NMP) | Anhydrous | Sigma-Aldrich or equivalent | Use dry solvent to prevent premature hydrolysis of the anhydride. |
Equipment
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Addition funnel
-
Heating mantle with temperature controller
-
Glass plates for film casting
-
Doctor blade or casting knife
-
Vacuum oven or furnace with programmable temperature control
Protocol for Poly(amic acid) Synthesis
-
Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add 10.00 g (0.050 mol) of 4,4'-oxydianiline (ODA) and 100 mL of anhydrous N-Methyl-2-pyrrolidone (NMP).
-
Dissolution: Stir the mixture at room temperature under a gentle stream of nitrogen until the ODA is completely dissolved.
-
Anhydride Addition: In a separate beaker, dissolve 8.31 g (0.050 mol) of this compound (THMPA) in 50 mL of anhydrous NMP.
-
Polymerization: Slowly add the THMPA solution to the stirred ODA solution at room temperature over a period of approximately 30-45 minutes using an addition funnel.
-
Reaction: Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the poly(amic acid) forms. The final PAA solution should be clear and viscous.
Protocol for Polyimide Film Formation via Thermal Imidization
-
Casting: Pour the viscous poly(amic acid) solution onto a clean, dry glass plate.
-
Film Spreading: Use a doctor blade or casting knife to spread the solution into a uniform film of the desired thickness (e.g., 100-200 µm).
-
Solvent Evaporation: Place the glass plate in a dust-free, level oven and heat at 80°C for 4 hours to slowly remove the bulk of the NMP solvent.
-
Thermal Curing: Subject the film to a stepwise thermal curing process in a programmable oven or furnace under a nitrogen atmosphere:
-
Heat from 80°C to 150°C at a rate of 2°C/min and hold at 150°C for 1 hour.
-
Heat from 150°C to 200°C at a rate of 2°C/min and hold at 200°C for 1 hour.
-
Heat from 200°C to 250°C at a rate of 2°C/min and hold at 250°C for 1 hour.
-
(Optional, for enhanced properties) Heat from 250°C to 300°C at a rate of 2°C/min and hold at 300°C for 1 hour.
-
-
Cooling: After the final hold, allow the oven to cool down slowly to room temperature.
-
Film Removal: Carefully peel the resulting polyimide film from the glass substrate. The film should be flexible and transparent.
Visualization of the Synthesis Workflow
Caption: Workflow for the two-step synthesis of the target polyimide.
Characterization of the Synthesized Polyimide
To confirm the successful synthesis and to evaluate the properties of the resulting polyimide, a suite of characterization techniques should be employed.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This is a crucial technique to monitor the conversion of the PAA to the polyimide. The PAA will show characteristic peaks for the amide C=O stretch (~1660 cm⁻¹), N-H stretch (~3300 cm⁻¹), and carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹). Upon imidization, these peaks will disappear, and new characteristic imide peaks will emerge, including the asymmetric C=O stretch (~1780 cm⁻¹), symmetric C=O stretch (~1720 cm⁻¹), and C-N stretch (~1370 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure of the monomers and the final polyimide (if soluble).
Thermal Properties
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polyimide. The analysis is typically performed under a nitrogen atmosphere, and the temperature at which 5% or 10% weight loss occurs is reported as the decomposition temperature (Td).
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the polyimide, which is a critical parameter indicating the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
Mechanical Properties
-
Tensile Testing: The mechanical properties of the polyimide film, such as tensile strength, Young's modulus, and elongation at break, can be measured using a universal testing machine according to ASTM standards.
Expected Properties and Discussion
The polyimide synthesized from THMPA and ODA is anticipated to possess a unique combination of properties:
-
Enhanced Solubility: The presence of the alicyclic and methyl-substituted anhydride unit is expected to result in good solubility in polar aprotic solvents like NMP, DMAc, and DMF, even in the fully imidized state.[4][5] This is a significant advantage for processing and certain applications.
-
High Thermal Stability: While the alicyclic component may slightly lower the decomposition temperature compared to fully aromatic polyimides, the polymer is still expected to exhibit high thermal stability, with a Td (5% weight loss) well above 400°C.[2][6]
-
Good Mechanical Properties: The resulting polyimide films are expected to be flexible and tough, with good tensile strength and modulus.[2]
-
Optical Transparency: The reduction in charge-transfer complex formation due to the alicyclic structure may lead to polyimide films with lower color intensity and higher optical transparency compared to their fully aromatic counterparts.[2][3]
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Anhydrides are moisture-sensitive and can be irritants. Diamines can be toxic and sensitizers. Handle all chemicals with care and consult their respective Safety Data Sheets (SDS).
-
The thermal curing process involves high temperatures; ensure the oven or furnace is in good working order and placed in a safe location.
Conclusion
This application note provides a detailed protocol for the synthesis of a novel semi-alicyclic polyimide from this compound and 4,4'-oxydianiline. The described two-step method is a reliable and adaptable procedure for producing high-quality polyimide films. The incorporation of the alicyclic anhydride is a promising strategy for developing processable high-performance polyimides with a desirable balance of thermal, mechanical, and solubility properties, opening avenues for their use in advanced materials and specialized applications.
References
Application Note: Characterizing the Curing Kinetics of 1,2,3,6-Tetrahydro-3-methylphthalic Anhydride Cured Epoxy Resins Using Differential Scanning Calorimetry (DSC)
Introduction
Epoxy resins cured with anhydrides, such as 1,2,3,6-Tetrahydro-3-methylphthalic anhydride (MTHPA), are integral to high-performance applications ranging from advanced composites to electronic encapsulation.[1] The superior thermal stability, mechanical properties, and electrical insulation of these systems are directly dependent on the extent and nature of the curing process.[1][2] Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique for elucidating the curing behavior of such thermosetting systems.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of DSC to analyze the curing process of MTHPA with epoxy resins. We will delve into the theoretical underpinnings, present a detailed experimental protocol, and demonstrate the application of kinetic models to extract critical processing parameters.
Theoretical Background
The curing of an epoxy resin with a cyclic anhydride like MTHPA is a complex polycondensation reaction that results in a highly cross-linked, three-dimensional network.[5] The reaction is thermally activated and proceeds through several key steps. Initially, a hydroxyl group, which can be present on the epoxy resin backbone or from trace amounts of water, initiates the reaction by opening the anhydride ring to form a monoester with a carboxylic acid group.[5][6] This newly formed carboxylic acid then reacts with an epoxy group, generating a diester and another hydroxyl group, which can then react with another anhydride molecule, propagating the curing process.[5] The presence of accelerators, such as tertiary amines or imidazoles, can significantly influence the reaction mechanism and rate by facilitating the ring-opening of both the anhydride and the epoxy.[5][6]
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature or time.[3] For an exothermic process like epoxy curing, the DSC instrument detects the heat released, resulting in an exothermic peak on the thermogram.[3] The area under this peak is directly proportional to the total enthalpy of the curing reaction (ΔH_total), and the shape of the peak provides information about the rate of reaction.[7] By conducting DSC experiments at different heating rates, we can determine the kinetic parameters of the curing reaction, such as the activation energy (Ea) and the pre-exponential factor (A), which are crucial for optimizing curing cycles and predicting material performance.[8][9][10]
Experimental Protocol
Materials and Equipment
-
Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) or other suitable epoxy resin.
-
Curing Agent: this compound (MTHPA).
-
Accelerator (optional): 2,4,6-Tris(dimethylaminomethyl)phenol or other suitable tertiary amine.
-
Differential Scanning Calorimeter (DSC): Capable of operating in a dynamic (non-isothermal) mode with controlled heating rates.
-
Analytical Balance: For accurate weighing of components.
-
Hermetic Aluminum Pans: For sample encapsulation.
Sample Preparation
-
Stoichiometry Calculation: Determine the appropriate weight ratio of epoxy resin to MTHPA. The stoichiometric ratio is typically calculated based on the epoxy equivalent weight (EEW) of the resin and the anhydride equivalent weight (AEW) of the MTHPA. For anhydride curing, a 1:1 molar ratio of epoxy groups to anhydride groups is often a starting point, though optimal properties may be achieved at slightly different ratios.[6]
-
Mixing: Accurately weigh the epoxy resin and MTHPA into a disposable container. If using an accelerator, add it at this stage (typically 0.5-2.0 parts per hundred parts of resin by weight).
-
Homogenization: Thoroughly mix the components at a slightly elevated temperature (e.g., 40-50 °C) to reduce viscosity and ensure a homogeneous mixture. Avoid introducing air bubbles.
-
Sample Encapsulation: Accurately weigh approximately 5-10 mg of the uncured mixture into a hermetic aluminum DSC pan. Seal the pan to prevent any mass loss during the experiment. Prepare an empty, sealed aluminum pan to be used as a reference.
DSC Measurement Procedure
-
Instrument Calibration: Ensure the DSC instrument is properly calibrated for temperature and enthalpy using appropriate standards (e.g., indium).
-
Dynamic Scans: Place the sample and reference pans into the DSC cell.
-
Thermal Program: Heat the sample from ambient temperature to a temperature well above the completion of the curing exotherm (e.g., 250-300 °C) at a constant heating rate.
-
Multiple Heating Rates: Repeat the experiment using a series of different heating rates (e.g., 5, 10, 15, and 20 °C/min). Using multiple heating rates is essential for accurate kinetic analysis.[9][11]
-
Data Acquisition: Record the heat flow as a function of temperature for each run.
Figure 1: Experimental workflow for DSC analysis of epoxy-MTHPA curing.
Data Analysis and Interpretation
The DSC thermograms obtained from the dynamic scans provide a wealth of information about the curing process.
Key Parameters from the DSC Curve
-
Onset Temperature (T_onset): The temperature at which the curing reaction begins, often determined by the intersection of the baseline and the tangent to the leading edge of the exothermic peak.
-
Peak Exothermic Temperature (T_peak): The temperature at which the rate of reaction is at its maximum.[9] This temperature is dependent on the heating rate; it shifts to higher temperatures as the heating rate increases.[9]
-
End Temperature (T_end): The temperature at which the curing reaction is complete.
-
Total Heat of Reaction (ΔH_total): The total enthalpy of the curing reaction, calculated by integrating the area under the exothermic peak.
Degree of Cure (α)
The degree of cure, α, at any given temperature T, can be determined from the partial heat of reaction (ΔH_T) up to that temperature, as shown in the equation below:
α = ΔH_T / ΔH_total
The degree of cure ranges from 0 (uncured) to 1 (fully cured).[7]
Glass Transition Temperature (T_g)
A second DSC scan of the fully cured sample can be performed to determine the glass transition temperature (T_g) of the cured material. The T_g is observed as a step-change in the heat capacity.[3]
| Parameter | Typical Value Range | Significance |
| T_onset | 100 - 140 °C | Indicates the initiation temperature for curing. |
| T_peak | 150 - 190 °C | Represents the maximum reaction rate temperature. |
| ΔH_total | 300 - 500 J/g | Proportional to the number of bonds formed. |
| T_g (cured) | 120 - 160 °C | A key indicator of the final material's thermal stability. |
Kinetic Analysis
The kinetic parameters of the curing reaction can be determined using model-free isoconversional methods, such as the Kissinger and Ozawa-Flynn-Wall (OFW) methods. These methods are based on the analysis of DSC data obtained at multiple heating rates and are compliant with standards like ASTM E698.[8][12][13][14][15]
Kissinger Method
The Kissinger method is used to determine the activation energy (Ea) from the shift in the peak exothermic temperature (T_peak) with the heating rate (β).[16][17][18][19] The Kissinger equation is:
ln(β / T_peak²) = ln(AR / Ea) - Ea / (R * T_peak)
where:
-
β is the heating rate (K/min or K/s)
-
T_peak is the peak exothermic temperature (K)
-
A is the pre-exponential factor (min⁻¹ or s⁻¹)
-
Ea is the activation energy (J/mol)
-
R is the universal gas constant (8.314 J/mol·K)
A plot of ln(β / T_peak²) versus 1 / T_peak for the different heating rates should yield a straight line. The activation energy (Ea) can be calculated from the slope of this line (Slope = -Ea / R).[20]
Ozawa-Flynn-Wall (OFW) Method
The Ozawa-Flynn-Wall (OFW) method is another isoconversional method that can be used to determine the activation energy as a function of the degree of cure.[16][17] The OFW equation is:
ln(β) = ln(AEa / (R * g(α))) - 5.331 - 1.052 * (Ea / (R * T_α))
where:
-
T_α is the temperature (K) at a specific degree of cure (α)
-
g(α) is the integral form of the reaction model
For a given degree of cure (α), a plot of ln(β) versus 1 / T_α for different heating rates should be a straight line. The activation energy (Ea) can be determined from the slope of this line (Slope = -1.052 * Ea / R).[20]
References
- 1. nbinno.com [nbinno.com]
- 2. www2.irsm.cas.cz [www2.irsm.cas.cz]
- 3. hitachi-hightech.com [hitachi-hightech.com]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
- 6. Epoxy Curing Agents – Anhydrides, Long Pot Life and Exceptional Properties - Polymer Innovation Blog [polymerinnovationblog.com]
- 7. researchgate.net [researchgate.net]
- 8. filab.fr [filab.fr]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Curing Kinetics of Epoxy Adhesive by Non-Isothermal DSC [ouci.dntb.gov.ua]
- 12. matestlabs.com [matestlabs.com]
- 13. tainstruments.com [tainstruments.com]
- 14. store.astm.org [store.astm.org]
- 15. ASTM E 698 - 2023 - DIN Media [dinmedia.de]
- 16. espublisher.com [espublisher.com]
- 17. Kinetic evaluation of propellants decomposition via Kissinger and Flynn-Wall-Ozawa method (Poster) [repository.tno.nl]
- 18. mdpi.com [mdpi.com]
- 19. chalcogen.ro [chalcogen.ro]
- 20. researchgate.net [researchgate.net]
Application Note: 1,2,3,6-Tetrahydro-3-methylphthalic Anhydride as a High-Performance Cross-linking Agent for Epoxy Resins
Abstract
This technical guide provides a comprehensive overview of 1,2,3,6-Tetrahydro-3-methylphthalic anhydride (3-MTHPA) for its use as a cross-linking agent, primarily for epoxy resin systems. Anhydride-cured epoxies are renowned for their superior thermal stability, high glass transition temperature (Tg), excellent electrical insulation properties, and low cure shrinkage, making them ideal for demanding applications in composites, adhesives, potting, and encapsulation.[1][2] This document details the underlying cross-linking chemistry, provides field-proven protocols for formulation and curing, presents quantitative data on expected material properties, and offers a guide for troubleshooting common issues. The information is tailored for researchers, scientists, and drug development professionals seeking to leverage the high-performance attributes of anhydride-cured polymers.
Introduction: The Rationale for Anhydride Cross-linking
In polymer chemistry, cross-linking is the process of forming covalent or ionic bonds between polymer chains to create a three-dimensional network.[3] This network structure is responsible for imparting rigidity, dimensional stability, and resistance to heat, solvents, and mechanical stress.[4] While various classes of curing agents exist for epoxy resins, cyclic dicarboxylic anhydrides, such as this compound, represent a class of hardeners that offer a unique combination of performance and processing advantages.
Unlike amine-based hardeners that can cure at room temperature, anhydride systems require thermal energy to initiate the cross-linking reaction.[5] This necessity for heat provides a significant processing advantage: long pot life at ambient temperatures, allowing for meticulous and void-free impregnation of complex molds or fiber reinforcements.[2] The resulting cured polymers exhibit high glass transition temperatures (Tg), exceptional chemical resistance, and superior dielectric strength, which are critical for high-performance applications.[6]
This compound (3-MTHPA), a monoanhydride, is typically supplied as a low-melting solid or liquid, ensuring good miscibility with liquid epoxy resins and contributing to low mix viscosities.[2][7] Its partially hydrogenated ring structure introduces conformational flexibility that can be tailored to achieve specific thermal and mechanical properties in the final polymer.[8]
The Chemistry of Cross-linking: Mechanism and Causality
The cross-linking of an epoxy resin with a cyclic anhydride is a complex yet well-understood process. The reaction does not proceed spontaneously at room temperature but requires an initiator, typically a source of hydroxyl groups (-OH), and is often accelerated by a catalyst.
Initiation and Propagation
The primary reaction mechanism involves two main steps, as illustrated below:
-
Ring-Opening Esterification: The process is initiated by a hydroxyl group, which can originate from the epoxy resin backbone itself, trace amounts of water, or an added alcohol.[5] This hydroxyl group attacks the carbonyl carbon of the anhydride ring, opening it to form a monoester with a free carboxylic acid group.[9]
-
Epoxy Addition: The newly formed carboxylic acid group then reacts with an epoxy (oxirane) group. This reaction opens the epoxy ring and forms a stable diester linkage, regenerating a new hydroxyl group in the process.[9]
This new hydroxyl group is then available to react with another anhydride molecule, propagating the chain reaction and building a densely cross-linked polymer network.[9]
The Role of Catalysts
While the reaction can proceed without a catalyst, it is often slow.[7] Accelerators are used to increase the reaction rate and reduce the required curing temperature. The most common catalysts are Lewis bases, such as tertiary amines (e.g., benzyldimethylamine - BDMA) or imidazoles (e.g., 2-ethyl-4-methylimidazole).[9][10] These catalysts function by activating either the anhydride or the epoxy group, facilitating the ring-opening reactions.[11] The choice and concentration of the catalyst are critical as they significantly influence the gel time, curing exotherm, and the final properties of the thermoset.[12][13] An optimized catalyst level, typically between 0.5-2.0% by weight of the resin/anhydride mixture, is crucial to balance cure speed with process control.[10]
Competing Reactions: Etherification
A notable side reaction is the homopolymerization of the epoxy resin, known as etherification.[9] This reaction involves the linking of epoxy groups with hydroxyl groups to form ether linkages. Etherification is more prominent in systems with an excess of epoxy groups or when using strongly basic catalysts. While ester linkages are the primary cross-links, the formation of some ether linkages can influence the final network structure and properties.[9]
Diagram: Epoxy-Anhydride Cross-linking Mechanism
Caption: Simplified reaction pathway for anhydride curing of epoxy resins.
Formulation and Protocol for Epoxy Curing
This section provides a detailed protocol for cross-linking a standard Bisphenol A-based epoxy resin (DGEBA) with this compound.
Materials and Equipment
-
Epoxy Resin: Standard liquid Diglycidyl ether of bisphenol A (DGEBA) with an epoxy equivalent weight (EEW) of 182-192 g/eq.
-
Cross-linking Agent: this compound (3-MTHPA, Mol. Wt. 166.17 g/mol , Anhydride Equivalent Weight (AEW) = 166.17 g/eq).
-
Catalyst: Benzyldimethylamine (BDMA) or 2-Ethyl-4-methylimidazole (2-E4MI).
-
Equipment: Laboratory balance (0.01 g resolution), mixing containers, mechanical stirrer or spatula, vacuum oven or convection oven, molds pre-treated with a release agent, personal protective equipment (gloves, safety glasses, lab coat).
Calculating Stoichiometry
The amount of anhydride hardener is expressed in parts per hundred parts of resin (phr). The optimal properties are typically achieved at a stoichiometric ratio of anhydride equivalents to epoxy equivalents (A/E) slightly less than 1.0, often in the range of 0.85-0.95, to account for potential side reactions like epoxy homopolymerization.[1][5]
The formula for calculating the required amount of anhydride is:
Anhydride (phr) = (AEW / EEW) * A/E Ratio * 100
Example Calculation (A/E Ratio = 0.9):
-
AEW of 3-MTHPA = 166.17 g/eq
-
EEW of Epoxy = 188 g/eq (average)
-
A/E Ratio = 0.9
Anhydride (phr) = (166.17 / 188) * 0.9 * 100 ≈ 79.6 phr
This means for every 100g of epoxy resin, 79.6g of 3-MTHPA should be used.
Step-by-Step Curing Protocol
Diagram: Experimental Workflow
Caption: Step-by-step workflow for preparing an anhydride-cured epoxy system.
-
Preparation: Ensure all glassware and molds are clean and dry. Moisture can react with the anhydride, affecting stoichiometry and final properties.[14] Pre-heat the epoxy resin to ~60°C to reduce its viscosity. If the 3-MTHPA is solid (melting point ~61°C), gently melt it in an oven at 65-70°C.
-
Mixing: In a clean container, weigh the required amounts of pre-heated epoxy resin and molten anhydride according to your calculation (e.g., 100g of resin and 79.6g of anhydride). Mix thoroughly with a mechanical stirrer for 5 minutes until the mixture is homogeneous.
-
Catalyst Addition: Add the catalyst to the mixture. A typical starting concentration is 1.0 phr (1g of catalyst for every 100g of resin). Mix for another 2-3 minutes. The sequence of mixing is important; it is recommended to mix the resin and anhydride first before adding the accelerator to ensure uniformity.[9]
-
Degassing: Place the mixture in a vacuum chamber for 20-30 minutes to remove any entrapped air bubbles introduced during mixing.
-
Casting: Pour the degassed mixture into pre-heated molds treated with a suitable release agent.
-
Curing: A multi-stage cure cycle is recommended to achieve optimal properties. This allows the reaction to proceed slowly at first, minimizing thermal stress, followed by a higher temperature post-cure to maximize cross-link density.[9]
-
Initial Cure (Gelation): 2 hours at 90-100°C.
-
Intermediate Cure: 2 hours at 120-130°C.
-
Post-Cure: 4 hours at 150-160°C.
-
-
Cooling: Allow the cured parts to cool slowly to room temperature inside the oven to prevent thermal shock and cracking.
-
Demolding: Once cooled, the fully cured polymer parts can be demolded for analysis.
Expected Performance and Data
Anhydride-cured epoxy systems are characterized by their excellent thermal and mechanical properties. While specific data for the 3-methyl isomer of MTHPA is limited, the properties are expected to be very similar to the widely used mixture of isomers, Methyltetrahydrophthalic Anhydride (MTHPA). The following tables present typical data for a standard DGEBA epoxy resin cured with MTHPA.
Table 1: Typical Thermal and Mechanical Properties of MTHPA-Cured Epoxy Resin
| Property | Test Method | Typical Value |
| Glass Transition Temp. (Tg) | DMA, Tan δ peak | 125 - 165 °C[15] |
| Heat Deflection Temp. (HDT) | ASTM D648 | 110 - 150 °C |
| Tensile Strength | ASTM D638 | 70 - 90 MPa[16] |
| Tensile Modulus | ASTM D638 | 2.8 - 3.2 GPa[16] |
| Flexural Strength | ASTM D790 | 110 - 145 MPa[17] |
| Flexural Modulus | ASTM D790 | 3.0 - 3.5 GPa[17] |
| Compressive Strength | ASTM D695 | 130 - 160 MPa |
Note: The values presented are representative and can vary significantly based on the specific epoxy resin, A/E ratio, catalyst type and concentration, and the exact cure schedule.
Table 2: Comparison of Curing Agents for DGEBA Epoxy Resin
| Curing Agent Type | Typical Tg (°C) | Key Advantages | Key Disadvantages |
| MTHPA (Anhydride) | 125 - 165 [15] | High Tg, long pot life, low viscosity, excellent electricals. | Requires heat cure, moisture sensitive.[5] |
| Aliphatic Amine | 40 - 80 | Room temperature cure, fast reaction. | High exotherm, lower thermal & chemical resistance. |
| Cycloaliphatic Amine | 120 - 150 | Good toughness, moderate Tg. | Higher viscosity, potential for yellowing. |
| Aromatic Amine | 150 - 200 | Very high Tg and chemical resistance. | Often solid, high viscosity, potential toxicity. |
| Polyamide | 60 - 100 | Good flexibility and water resistance. | Lower Tg and mechanical strength.[17] |
Troubleshooting Guide
Even with a robust protocol, issues can arise. This section addresses common problems encountered during the curing process.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Sticky or Uncured Spots | 1. Incorrect mix ratio (stoichiometry).[18]2. Inadequate mixing of components.[18]3. Low cure temperature or insufficient cure time. | 1. Double-check calculations and weigh materials carefully.2. Ensure thorough mixing, scraping sides and bottom of the container.3. Verify oven temperature and extend post-cure time if necessary. |
| Bubbles or Voids in Cured Part | 1. Air entrapped during mixing.[6]2. Moisture contamination reacting with anhydride. | 1. Degas the mixture under vacuum before pouring.2. Ensure all materials and equipment are completely dry. Work in a low-humidity environment. |
| Part Cracking During Cooling | 1. Excessive thermal stress from rapid cooling.[19]2. High cure exotherm causing internal stress. | 1. Implement a slow, controlled cooling ramp inside the oven.2. Use a multi-stage cure with a lower initial temperature to manage the exotherm. |
| Lower than Expected Tg | 1. Incomplete cure.[12]2. Incorrect stoichiometry (often excess anhydride).3. Moisture contamination hydrolyzing the anhydride.[14] | 1. Increase post-cure temperature or duration.2. Re-verify formulation calculations; an A/E ratio of 0.85-0.95 is often optimal.3. Rigorously dry all components and the processing environment. |
Safety and Handling
Anhydride curing agents are classified as irritants and sensitizers. Always consult the Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses with side shields, and a lab coat.[1]
-
Handling: Handle in a well-ventilated area or under a fume hood. Avoid inhaling vapors or dust. Avoid contact with skin and eyes.[1]
-
Storage: Store in a cool, dry place in a tightly sealed container to prevent moisture absorption, which can lead to hydrolysis of the anhydride back to its diacid form.[7]
-
Disposal: Dispose of uncured resin and containers in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly effective cross-linking agent for producing high-performance epoxy thermosets. Its ability to form densely cross-linked networks results in materials with excellent thermal stability, high Tg, and robust mechanical properties. The key to success lies in the precise control of formulation stoichiometry, the judicious selection of a catalyst, and the implementation of a well-designed thermal cure schedule. By understanding the underlying chemistry and following the detailed protocols outlined in this guide, researchers and developers can effectively harness the benefits of anhydride curing for their advanced material applications.
References
- 1. tri-iso.com [tri-iso.com]
- 2. youtube.com [youtube.com]
- 3. Surface properties of an anhydride-epoxy resin cured against diff...: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Epoxy Curing Agents – Anhydrides, Long Pot Life and Exceptional Properties - Polymer Innovation Blog [polymerinnovationblog.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. This compound | RUO [benchchem.com]
- 9. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Improving Glass Transition Temperature and Toughness of Epoxy Adhesives by a Complex Room-Temperature Curing System by Changing the Stoichiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2009084014A2 - An epoxy resin composition - Google Patents [patents.google.com]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. azom.com [azom.com]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Dielectric analysis techniques to monitor epoxy curing with 1,2,3,6-Tetrahydro-3-methylphthalic anhydride
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Abstract
This document provides a comprehensive guide for researchers, scientists, and formulation professionals on the application of Dielectric Analysis (DEA) to monitor the curing process of epoxy resins with 1,2,3,6-Tetrahydro-3-methylphthalic anhydride (THMPA) as the hardener. DEA is a powerful technique that provides real-time insights into the chemo-rheological changes occurring during polymerization.[1][2][3] This note details the underlying principles of DEA, presents a step-by-step experimental protocol, explains the interpretation of dielectric data, and discusses the influence of the anhydride curing agent on the reaction kinetics.
Introduction to Dielectric Analysis for Epoxy Cure Monitoring
Dielectric Analysis (DEA), also referred to as Dielectric Thermal Analysis (DETA), is a technique that measures the dielectric properties of a material, specifically its permittivity and resistivity, as a function of time, temperature, and frequency.[1][3] For thermosetting polymers like epoxy resins, these dielectric properties are directly related to the mobility of ions and dipoles within the material. As the epoxy cures, a three-dimensional cross-linked network forms, which progressively restricts the movement of these charge carriers.[4][5]
The key parameter derived from DEA for cure monitoring is the ion viscosity (IV) , which is the frequency-independent component of resistivity.[6][7] Ion viscosity serves as a sensitive probe of the material's state, often correlating directly with mechanical viscosity before the gel point and with the modulus of the material after gelation.[1][2][7] This allows for the real-time tracking of the entire curing process, from the initial liquid state to the fully cured solid.[2]
Why use DEA for Epoxy/Anhydride Systems?
-
Real-time, in-situ monitoring: DEA is unique in its ability to monitor the cure state directly within a mold or on a production line under actual process conditions.[2][6]
-
Simple Sample Preparation: Compared to techniques like Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA), DEA typically requires minimal and straightforward sample preparation.[1]
-
Comprehensive Cure Characterization: DEA can identify several critical points in the cure process, providing a detailed picture of the reaction kinetics.[2][6]
The Chemistry of Epoxy Curing with this compound (THMPA)
This compound (THMPA) is a cyclic anhydride widely used as a hardener for epoxy resins.[8] The curing mechanism of an epoxy-anhydride system is a complex process involving several reactions.[9] Unlike amine curing agents, the reaction between an epoxy resin and an anhydride typically requires elevated temperatures and often the presence of a catalyst (e.g., a tertiary amine) to proceed at a practical rate.[5][10]
The primary steps in the curing reaction are:
-
Ring-Opening of the Anhydride: The process is often initiated by a hydroxyl group (present as an impurity in the epoxy resin or from a catalyst) attacking the anhydride ring, opening it to form a monoester with a free carboxylic acid group.[4][9][10]
-
Esterification: The newly formed carboxylic acid group then reacts with an epoxy group, creating a diester and another hydroxyl group.[10]
-
Propagation: This new hydroxyl group can then react with another anhydride molecule, continuing the polymerization process and building the cross-linked network.[5][10]
The methyl group on the THMPA molecule can introduce steric hindrance, which may influence the gelation time compared to other anhydride hardeners.[8]
Experimental Protocol: Monitoring Epoxy-THMPA Cure with DEA
This section outlines a detailed protocol for monitoring the isothermal cure of an epoxy resin system with THMPA.
Materials and Equipment
-
Dielectric Analyzer: An instrument capable of measuring permittivity and loss factor over a range of frequencies (e.g., 1 Hz to 100 kHz) and controlling temperature.[3]
-
Dielectric Sensor: Reusable or disposable sensors appropriate for the sample form (e.g., parallel plate, interdigitated).
-
Epoxy Resin: e.g., Diglycidyl ether of bisphenol A (DGEBA).
-
Curing Agent: this compound (THMPA).
-
Accelerator (Optional): e.g., Tertiary amine such as Tris-(dimethylaminomethyl) phenol (DMP-30).[11]
-
Oven or Hot Plate: For controlled temperature curing.
-
Mixing Equipment: Beakers, stir rods, balance.
-
Solvent: Acetone or alcohol for sensor cleaning.[12]
Sample Preparation
-
Calculate Formulation: Determine the appropriate stoichiometric ratio of epoxy resin to THMPA hardener. The amount of anhydride is often expressed in parts per hundred parts of resin (phr).[5]
-
Pre-heat Components: If the epoxy resin is highly viscous, gently warm it to facilitate mixing.
-
Mixing: Thoroughly mix the epoxy resin, THMPA, and any accelerator until a homogeneous mixture is achieved. Be mindful of the pot life of the mixture.[13]
DEA Measurement Procedure
-
Sensor Preparation: Clean the dielectric sensor thoroughly with a suitable solvent like acetone to remove any contaminants and dry it completely.[12]
-
Apply Sample: Apply a small, uniform amount of the mixed epoxy-anhydride system onto the active area of the sensor.
-
Place in Test Chamber: Position the sensor with the sample in the DEA test chamber, ensuring good thermal contact.
-
Configure Test Parameters: Set up the DEA software with the desired isothermal cure temperature (e.g., 120-150°C) and the frequency sweep parameters (e.g., logarithmic sweep from 1 Hz to 100 kHz).[8]
-
Start Measurement: Initiate the data acquisition. The instrument will apply an oscillating electric field and measure the material's response as it cures.
Data Interpretation and Analysis
The primary output from a DEA experiment is the ion viscosity plotted over time. A typical isothermal cure profile for an epoxy-anhydride system will exhibit several key features.
The Ion Viscosity Curve
The ion viscosity curve provides a window into the curing process. Initially, as the temperature increases, the ion viscosity decreases as the resin becomes more fluid.[6] As the polymerization reaction begins to dominate, the ion viscosity increases, reflecting the growing molecular weight and cross-link density.[1][6]
Critical Points (CPs) of Cure
Four "Critical Points" are typically used to characterize the dielectric cure curve:[2][6]
-
CP(1) - Onset of Flow: A user-defined ion viscosity level that indicates the material has started to flow.
-
CP(2) - Minimum Ion Viscosity: This point corresponds to the minimum mechanical viscosity and is often the ideal point for applying pressure in molding applications.[6][7]
-
CP(3) - Maximum Reaction Rate: This is the inflection point on the log(IV) curve and is often associated with gelation.[6]
-
CP(4) - End of Cure: A user-defined slope of the log(IV) curve that indicates the reaction has significantly slowed and the material has approached a fully cured state.[6]
| Critical Point (CP) | Description | Significance in Epoxy-THMPA Curing |
| CP(1) | Onset of material flow | Indicates the start of the processing window. |
| CP(2) | Minimum ion viscosity | Optimal point for mold filling and fiber wet-out.[6][7] |
| CP(3) | Maximum reaction rate (inflection point) | Correlates with the gel point of the resin system.[6] |
| CP(4) | User-defined slope indicating cure completion | Defines the time to reach a desired level of cure for demolding or handling.[6] |
Visualization of the DEA Workflow
The following diagram illustrates the general workflow for a DEA experiment to monitor epoxy curing.
Caption: Experimental workflow for DEA monitoring of epoxy cure.
Advanced Considerations
-
Frequency Selection: It is crucial to select appropriate measurement frequencies to isolate the frequency-independent ion viscosity from dipole relaxation effects.[14] At the beginning of the cure, lower frequencies are often dominated by ionic conduction, while at later stages, higher frequencies may be more suitable.[14]
-
Correlation with Other Techniques: While DEA is a powerful standalone technique, it is often used in conjunction with DSC and DMA.[1][2] DEA can accelerate formulation development, with DSC and DMA being used for final verification of thermal and mechanical properties.[1]
-
ASTM Standards: For standardized testing and reporting of dielectric properties, refer to relevant ASTM standards such as ASTM E2039.[15]
Conclusion
Dielectric analysis is an invaluable tool for monitoring the cure of epoxy resins with this compound. By tracking the ion viscosity in real-time, researchers and process engineers can gain detailed insights into the curing kinetics, identify critical process points, and optimize cure cycles for improved product quality and manufacturing efficiency. The protocols and data interpretation guidelines presented in this application note provide a solid foundation for successfully implementing DEA in the development and manufacturing of epoxy-based materials.
References
- 1. azom.com [azom.com]
- 2. azom.com [azom.com]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. Curing Regime-Modulating Insulation Performance of Anhydride-Cured Epoxy Resin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tri-iso.com [tri-iso.com]
- 6. Dielectric Cure Monitoring Part 1: What is Dielectric Cure Monitoring? - Polymer Innovation Blog [polymerinnovationblog.com]
- 7. Lambient Technologies [lambient.com]
- 8. This compound | RUO [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. static1.squarespace.com [static1.squarespace.com]
- 13. nbinno.com [nbinno.com]
- 14. Dielectric Cure Monitoring Part 11: Identifying Ion Viscosity - Polymer Innovation Blog [polymerinnovationblog.com]
- 15. webstore.ansi.org [webstore.ansi.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Diels-Alder Synthesis of 1,2,3,6-Tetrahydro-3-methylphthalic Anhydride
Welcome to the technical support center for the Diels-Alder synthesis of 1,2,3,6-Tetrahydro-3-methylphthalic anhydride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this important cycloaddition reaction. Here, you will find scientifically grounded explanations and practical solutions to common challenges encountered during this synthesis.
Introduction to the Synthesis
The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the formation of a six-membered ring through the concerted [4+2] cycloaddition of a conjugated diene and a dienophile.[1] In the synthesis of this compound, isoprene (a substituted diene) reacts with maleic anhydride (a dienophile) to form the desired cyclohexene derivative.[2] This reaction is valued for its atom economy and stereospecificity, making it a powerful tool in the synthesis of complex molecules.[3]
However, optimizing this reaction for high yield and purity requires a nuanced understanding of various experimental parameters. This guide will address common issues and provide evidence-based strategies to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
FAQ 1: Low or No Product Yield
Question: I am observing a very low yield, or no product at all. What are the likely causes and how can I improve my conversion rate?
Answer: Low yield is a frequent challenge in Diels-Alder reactions and can stem from several factors, from reactant quality to suboptimal reaction conditions.[4]
-
Purity of Reactants: Ensure that both isoprene and maleic anhydride are of high purity. Maleic anhydride is susceptible to hydrolysis; moisture can convert it to maleic acid, which is unreactive as a dienophile under these conditions. Consider using freshly opened or purified reagents.[5][6]
-
Reaction Temperature: Temperature plays a dual role in this reaction.[4]
-
Increasing Rate: Generally, higher temperatures increase the reaction rate.[3][7] If your reaction is sluggish, a modest increase in temperature may be beneficial.
-
Retro-Diels-Alder Reaction: Conversely, excessively high temperatures can promote the reverse reaction, known as the retro-Diels-Alder reaction, where the product reverts to the starting materials.[4][8] This is especially true if the product is thermally unstable. The key is to find the optimal temperature that provides a reasonable reaction rate without significant product decomposition. For many Diels-Alder reactions, a temperature range of 25°C to 100°C is common.[7]
-
-
Reaction Time: Some Diels-Alder reactions can be slow. If you suspect an incomplete reaction, extending the reaction time may lead to a higher yield. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate.[9] While the Diels-Alder reaction can proceed without a solvent (neat), using a solvent can help to control the temperature and dissolve the reactants.
-
Polar Solvents: Polar organic solvents like dimethylformamide (DMF) and even water have been shown to accelerate some Diels-Alder reactions.[1] This acceleration can be attributed to factors like hydrophobic effects and stabilization of the transition state through hydrogen bonding.[1][10][11]
-
Aprotic Solvents: Common aprotic solvents like toluene or xylene are often used, especially when higher temperatures are required.[12]
-
-
Stoichiometry of Reactants: Ensure the correct molar ratio of isoprene to maleic anhydride. While a 1:1 ratio is theoretically required, using a slight excess of one reactant (often the more volatile one, like isoprene) can sometimes drive the reaction to completion. However, this can complicate purification.[13][14]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting flowchart for addressing low product yield.
FAQ 2: Formation of Side Products and Impurities
Question: My final product is impure. What are the common side reactions and how can I minimize them?
Answer: The formation of side products can complicate purification and reduce the overall yield of the desired this compound.
-
Polymerization of Isoprene: Isoprene, like many conjugated dienes, can undergo polymerization, especially at elevated temperatures or in the presence of acidic impurities. To minimize this, use fresh, inhibitor-free isoprene if possible, and maintain the lowest effective reaction temperature.
-
Hydrolysis of Maleic Anhydride: As mentioned, maleic anhydride can react with water to form maleic acid. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent this side reaction.[5][6]
-
Formation of Regioisomers: The reaction between an unsymmetrical diene (like isoprene) and a dienophile can potentially lead to the formation of regioisomers. For the reaction of isoprene with maleic anhydride, the primary product is this compound due to the electronic and steric effects of the methyl group on the diene. However, trace amounts of the other regioisomer may form under certain conditions. The regioselectivity of Diels-Alder reactions is influenced by factors like temperature and the presence of catalysts.[15]
-
Stereoisomer Formation (Endo vs. Exo): The Diels-Alder reaction is stereospecific, with the endo product often being the kinetically favored product at lower temperatures due to secondary orbital interactions.[8] The exo product is typically more thermodynamically stable. At higher temperatures, the reaction can become reversible, potentially leading to a mixture of endo and exo isomers.[8][16] To favor the kinetic endo product, conduct the reaction at the lowest feasible temperature.
Experimental Protocol: A Starting Point for Optimization
This protocol provides a general procedure that can be optimized based on the troubleshooting advice above.
Materials:
-
Maleic anhydride
-
Isoprene
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a clean, dry round-bottom flask, dissolve maleic anhydride (1.0 equivalent) in a minimal amount of anhydrous toluene.
-
Add a magnetic stir bar to the flask.
-
Attach a reflux condenser to the flask.
-
With gentle stirring, add isoprene (1.1 equivalents) to the solution.
-
Heat the reaction mixture to a gentle reflux (around 110°C for toluene) and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to obtain the purified this compound.
Safety Precautions:
-
This experiment should be performed in a well-ventilated fume hood.
-
Maleic anhydride is corrosive and can cause severe skin burns and eye damage.[5][6][17][18][19] It is also a respiratory sensitizer.[17] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Isoprene is a flammable liquid. Keep away from ignition sources.
FAQ 3: The Role of Catalysts
Question: Can a catalyst be used to improve the reaction rate and selectivity?
Answer: Yes, Lewis acids are commonly used as catalysts in Diels-Alder reactions.[20][21] They can significantly accelerate the reaction, often allowing it to proceed at lower temperatures, which can improve selectivity and prevent the retro-Diels-Alder reaction.[22][23][24]
-
Mechanism of Catalysis: A Lewis acid coordinates to a carbonyl oxygen of the dienophile (maleic anhydride). This coordination makes the dienophile more electron-poor, which enhances its reactivity towards the electron-rich diene.[21][22] Interestingly, recent studies suggest that Lewis acids also accelerate the reaction by reducing the Pauli repulsion between the reactants.[21][22]
-
Common Lewis Acids: A variety of Lewis acids can be employed, including:
-
Aluminum chloride (AlCl₃)
-
Boron trifluoride (BF₃)
-
Tin(IV) chloride (SnCl₄)
-
Zinc chloride (ZnCl₂)[21]
-
-
Considerations for Catalyst Use:
-
Stoichiometry: Lewis acids are typically used in catalytic amounts, but in some cases, stoichiometric amounts may be necessary.
-
Anhydrous Conditions: Lewis acids are highly sensitive to moisture. Strict anhydrous conditions are essential to prevent their deactivation.
-
Selectivity: The choice of Lewis acid can influence the regio- and stereoselectivity of the reaction.[23]
-
Data Summary: Impact of Reaction Parameters
| Parameter | Effect on Rate | Effect on Selectivity (Endo/Exo) | Notes |
| Temperature | Increases with temperature (up to a point) | Lower temperatures favor the kinetic (endo) product. Higher temperatures can lead to the thermodynamic (exo) product.[16] | High temperatures can cause the retro-Diels-Alder reaction.[4][7] |
| Solvent | Polar solvents can accelerate the reaction.[9] | Can influence stereoselectivity.[25] | Anhydrous conditions are crucial to prevent hydrolysis of maleic anhydride. |
| Lewis Acid Catalyst | Significantly increases the reaction rate.[20][21] | Can enhance endo selectivity.[20] | Requires strict anhydrous conditions. The bulkiness of the Lewis acid can also affect selectivity.[23] |
FAQ 4: Product Characterization
Question: How can I confirm that I have synthesized the correct product, this compound?
Answer: A combination of spectroscopic techniques is typically used to confirm the structure and purity of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic peaks for the protons in the newly formed cyclohexene ring and the methyl group. The coupling constants can help to determine the stereochemistry.
-
¹³C NMR: Will show the expected number of carbon signals, including those for the carbonyl groups, the double bond, and the aliphatic carbons in the ring.[26]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show strong characteristic absorption bands for the C=O stretching of the anhydride group (typically two bands around 1850 and 1780 cm⁻¹) and the C=C stretching of the alkene in the ring (around 1650 cm⁻¹).[27]
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically broaden and depress the melting point.
Logical Flow of the Diels-Alder Reaction
Caption: The concerted mechanism of the Diels-Alder reaction.
This technical support guide provides a comprehensive overview of the key factors influencing the Diels-Alder synthesis of this compound. By understanding the underlying principles and applying the troubleshooting strategies outlined here, researchers can optimize their reaction conditions to achieve high yields of the desired product.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. valudor.com [valudor.com]
- 6. valudor.com [valudor.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Solvent Effects on a Diels-Alder Reaction Involving a Cationic Diene: Consequences of the Absence of Hydrogen-Bond Interactions for Accelerations in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. reddit.com [reddit.com]
- 14. scribd.com [scribd.com]
- 15. Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application - PMC [pmc.ncbi.nlm.nih.gov]
- 17. molgroupchemicals.com [molgroupchemicals.com]
- 18. Mobile [my.chemius.net]
- 19. chemos.de [chemos.de]
- 20. ias.ac.in [ias.ac.in]
- 21. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 22. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Solved Analyze the C-NMR for cis-1,2,3,6-tetrahydrophthalic | Chegg.com [chegg.com]
- 27. 1,2,3,6-tetrahydromethylphthalic anhydride [webbook.nist.gov]
Technical Support Center: Polymerization of 1,2,3,6-Tetrahydro-3-methylphthalic Anhydride
Welcome to the technical support center for the polymerization of 1,2,3,6-tetrahydro-3-methylphthalic anhydride (3-MTHPA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile monomer. Here, we address common challenges and provide in-depth troubleshooting advice to ensure the success of your polymerization experiments. Our approach is rooted in a deep understanding of the underlying chemical mechanisms to empower you to not only solve problems but also to proactively prevent them.
Frequently Asked Questions (FAQs)
Q1: My polymerization is resulting in a lower molecular weight than expected and seems to have stalled. What could be the cause?
A1: A common culprit for low molecular weight and incomplete polymerization is the premature termination of growing polymer chains. The primary suspect in this scenario is the hydrolysis of the this compound monomer.
Root Cause Analysis:
The anhydride ring is highly susceptible to reaction with water, which leads to the formation of the corresponding dicarboxylic acid.[1][2][3] This dicarboxylic acid can act as a chain terminator in many polymerization reactions, particularly in ring-opening polymerizations where the anhydride functionality is crucial for chain propagation. Even trace amounts of moisture in your reactants or solvent can lead to a significant reduction in the final molecular weight.
Troubleshooting and Prevention:
-
Moisture Control: Ensure all reactants, solvents, and glassware are rigorously dried before use. Standard protocols for moisture-sensitive reactions, such as flame-drying glassware and using freshly distilled solvents, are highly recommended.
-
Inert Atmosphere: Conduct your polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[3]
-
Monomer Purity: Use high-purity this compound. If the monomer has been stored for a prolonged period or under suboptimal conditions, consider purification by recrystallization or sublimation to remove any hydrolyzed diacid.
-
FTIR Analysis of Monomer: Before starting your polymerization, you can run a quick FTIR analysis on your anhydride monomer. The characteristic anhydride carbonyl stretches appear around 1850 cm⁻¹ and 1775 cm⁻¹.[4] The presence of a broad absorption band in the O-H stretching region (around 3000 cm⁻¹) could indicate the presence of the hydrolyzed dicarboxylic acid.
Q2: I'm observing batch-to-batch inconsistency in the thermal and mechanical properties of my polymer. Could isomerization of the monomer be the issue?
A2: Yes, isomerization of the double bond within the cyclohexene ring of this compound is a known phenomenon that can lead to variability in the final polymer's properties.[5][6]
Root Cause Analysis:
The "as-synthesized" isomer is typically the Δ⁴-isomer. However, under certain conditions, particularly at elevated temperatures or in the presence of catalysts (e.g., P₂O₅ or palladium), the double bond can migrate to form Δ³ and Δ¹ isomers.[5][6] Each of these isomers will have slightly different reactivity and will introduce different structural motifs into the polymer backbone, thereby affecting properties such as the glass transition temperature (Tg), solubility, and mechanical strength.
Troubleshooting and Prevention:
-
Reaction Temperature Control: Carefully control the polymerization temperature. Avoid unnecessarily high temperatures that could promote isomerization.
-
Catalyst Selection: Be mindful of the catalysts used in your polymerization. Some catalysts may also promote isomerization. If you suspect this is an issue, you may need to screen for alternative catalysts.
-
Monomer Analysis: If you are experiencing persistent issues with batch-to-batch inconsistency, it is advisable to analyze the isomeric purity of your starting monomer using techniques like ¹H NMR spectroscopy. The chemical shifts of the olefinic and allylic protons can help distinguish between the different isomers.
-
Controlled Isomerization: In some applications, a mixture of isomers is intentionally created to produce a liquid anhydride, which can be easier to handle than the solid cis-isomer.[6] If your application requires a specific isomer, ensure your supplier provides a certificate of analysis with isomeric purity data.
Q3: My reaction mixture is forming a gel, or I'm finding insoluble particles in my final polymer. What is causing this?
A3: Gel formation is typically indicative of uncontrolled cross-linking or homopolymerization side reactions.
Root Cause Analysis:
-
Radical Polymerization: The double bond in the cyclohexene ring of this compound can undergo radical polymerization, especially in the presence of radical initiators or impurities that can generate radicals at high temperatures. This can lead to a cross-linked network and gel formation.[4][7]
-
Contaminants from Monomer Synthesis: The monomer is synthesized via a Diels-Alder reaction. If contaminants from this synthesis, such as unreacted dienes (e.g., cis-1,3-pentadiene), are present, they can copolymerize with the anhydride and lead to gel-like polyanhydrides.[4]
Troubleshooting and Prevention:
-
Inhibitors: For polymerizations where radical reactions are a concern, the addition of a radical inhibitor, such as hydroquinone or 2,6-di-tert-butyl-4-methylphenol, can be beneficial.[4][8]
-
Monomer Purity: Use monomer that is free from diene contaminants. High-purity monomer is crucial to avoid these side reactions.
-
Temperature Control: As with isomerization, excessive temperatures can promote unwanted side reactions. Maintain the lowest effective temperature for your polymerization.
-
Degassing: Before starting the polymerization, particularly if you are not working under an inert atmosphere, it can be helpful to degas the reaction mixture to remove dissolved oxygen, which can sometimes participate in radical initiation processes.
Troubleshooting Guides
Problem: Polymer Discoloration and Unexpected Spectroscopic Signals
| Symptom | Potential Cause | Diagnostic Approach | Solution |
| Yellowing or browning of the polymer, especially at high reaction temperatures. | Aromatization/Dehydrogenation: The tetrahydrophthalic ring can lose hydrogen at high temperatures to form a more stable aromatic phthalic anhydride structure.[9] | UV-Vis Spectroscopy: Look for the appearance of new absorption bands in the UV region, characteristic of aromatic systems. ¹H NMR Spectroscopy: Observe the disappearance of olefinic protons and the appearance of aromatic protons in the 7-8 ppm region. | Lower the polymerization temperature. Reduce the reaction time at elevated temperatures. Ensure the inert atmosphere is maintained to prevent oxidative dehydrogenation. |
| Gas evolution during polymerization; unexpected peaks in mass spectrometry. | Decarboxylation: Loss of CO₂ from the anhydride moiety. While less common, it can occur under harsh thermal or photochemical conditions.[10][11] | Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the headspace of the reaction to detect CO₂. FTIR Spectroscopy: A decrease in the intensity of the anhydride carbonyl peaks without a corresponding increase in carboxylic acid peaks might suggest decarboxylation. | Avoid excessively high temperatures. Protect the reaction from high-energy light sources if photochemically induced decarboxylation is suspected. |
Experimental Workflows & Diagrams
Workflow: Diagnosing Hydrolysis in this compound Monomer
Caption: Workflow for diagnosing and addressing monomer hydrolysis.
Mechanism: Key Side Reactions
Caption: Mechanisms of common side reactions. (Note: Generic structures are used for illustrative purposes).
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. Common Sense of Tetrahydrophthalic Anhydride_MTHPA FAQ_Resource_Jiaxing Nanyang Wanshixing Chemical Co., Ltd._Jiaxing Nanyang Wanshixing Chemical Co., Ltd. [jxnychemical.com]
- 4. This compound | RUO [benchchem.com]
- 5. Synthesis of cis-1,2,3,6-Tetrahydrophthalic anhydride_Chemicalbook [chemicalbook.com]
- 6. US3996249A - Isomerization process - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. US5237074A - Process for production of methyltetrahydrophthalic anhydride - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. d-nb.info [d-nb.info]
- 11. chemrxiv.org [chemrxiv.org]
Troubleshooting guide for incomplete curing of epoxy with 1,2,3,6-Tetrahydro-3-methylphthalic anhydride
Technical Support Center: Epoxy Curing Systems
Guide: Troubleshooting Incomplete Curing with 1,2,3,6-Tetrahydro-3-methylphthalic anhydride (MTHPA)
Welcome to the technical support center for advanced epoxy systems. As a Senior Application Scientist, my goal is to provide you with in-depth, field-tested guidance to overcome challenges in your research. This guide is structured as a direct, interactive resource to diagnose and resolve issues related to the incomplete curing of epoxy resins when using this compound (and its isomers, commonly referred to as MTHPA) as a curing agent.
Frequently Asked Questions (FAQs)
Q1: My epoxy formulation is tacky and soft after the recommended curing time. What is the most common cause?
The most frequent causes of incomplete epoxy curing are an incorrect mix ratio between the epoxy resin and the anhydride hardener, and inadequate mixing.[1][2][3][4] Epoxy-anhydride systems rely on a precise stoichiometric reaction to form a fully cross-linked polymer network.[5][6] Unlike some other systems, adding more hardener will not speed up the reaction; in fact, it will disrupt the chemical balance and prevent a full cure.[4]
Initial Diagnostic Steps:
-
Verify Mix Ratio Calculation: Confirm that the ratio was calculated correctly based on the Epoxy Equivalent Weight (EEW) of your resin and the Anhydride Equivalent Weight (AEW) of the MTHPA.
-
Review Mixing Procedure: Ensure that the resin and hardener were mixed thoroughly, scraping the sides and bottom of the container, until the mixture was completely uniform.[1][2] Inadequate mixing can leave pockets of unreacted components.[4]
Q2: Can this compound cure epoxy resins at room temperature?
No, anhydride curing agents require heat to initiate and complete the curing reaction.[7] The reaction between the anhydride and the epoxy resin is significantly slower at ambient temperatures compared to amine-cured systems. A thermal curing schedule is necessary to achieve the desired high-performance properties like high glass transition temperature (Tg) and excellent chemical resistance.[5][7] Without sufficient heat, the formulation will remain in a liquid or partially cured, gummy state.
Q3: I suspect moisture contamination. How does water affect the curing process?
Moisture is a significant inhibitor for anhydride-cured epoxy systems.[7][8] this compound is susceptible to hydrolysis, where it reacts with water to form two carboxylic acid groups.[8][9][10] This side reaction consumes the anhydride, altering the stoichiometry and leaving insufficient hardener to react with the epoxy resin. The presence of water and the resulting carboxylic acids can also negatively impact the dielectric properties of the final cured material.[8]
Key Indicators of Moisture Contamination:
-
Cloudy or hazy appearance in the mixed, uncured resin.
-
Reduced final physical properties despite following the correct procedure.
-
Lowered breakdown strength and surface resistivity in electrical applications.[8]
Always handle and store MTHPA in a dry environment, and ensure all mixing equipment is free of moisture.[11]
In-Depth Troubleshooting Guides
Problem 1: Incorrect Stoichiometry and Mix Ratio
Question: How do I calculate the precise mix ratio for my specific epoxy resin and MTHPA?
Answer: The ideal stoichiometry for an epoxy-anhydride reaction is typically a 1:1 molar ratio of anhydride groups to epoxy groups.[5][6] However, to achieve optimal properties, the ratio of anhydride equivalents to epoxide equivalents (A/E) is often adjusted to between 0.85 and 1.0, accounting for potential side reactions like epoxy homopolymerization.[5] The calculation is performed by weight.
Protocol for Calculating Mix Ratio (phr):
The amount of anhydride is expressed in parts per hundred parts of resin (phr).
-
Identify Key Values:
-
EEW (Epoxy Equivalent Weight): Found on the technical data sheet (TDS) of your epoxy resin.
-
AEW (Anhydride Equivalent Weight): The molecular weight of the anhydride divided by the number of anhydride groups per molecule. For this compound (C₉H₁₀O₃, MW: 166.17 g/mol ), the AEW is 166.17.[12][13]
-
A/E Ratio: The desired molar ratio of anhydride to epoxy. Start with a value between 0.90 and 0.95 for empirical optimization.[5]
-
-
Use the Formulation Equation:
-
Anhydride (phr) = (100 / EEW) * AEW * (A/E)[5]
-
Sample Calculation Table:
| Parameter | Value | Source / Comment |
| Epoxy Resin | Standard Bisphenol A Epoxy | Example |
| EEW | 188 g/eq | From resin TDS |
| Anhydride | MTHPA | C₉H₁₀O₃ |
| AEW | 166.17 g/eq | Molecular Weight / 1 |
| Desired A/E Ratio | 0.95 | Optimized for physical properties |
| Calculated MTHPA (phr) | 83.6 | (100 / 188) * 166.17 * 0.95 |
This means you would add 83.6 grams of MTHPA for every 100 grams of the epoxy resin. Always measure components by weight using a calibrated scale for accuracy.[14][15]
Problem 2: Sub-Optimal Curing Schedule (Time & Temperature)
Question: My formulation is hard but brittle, and the glass transition temperature (Tg) is lower than expected. Is my curing schedule the problem?
Answer: Yes, an inadequate curing schedule is a primary cause of sub-optimal thermal and mechanical properties. Anhydride cures benefit from a multi-stage curing process that includes an initial, lower-temperature cure followed by a higher-temperature post-cure.[5]
-
Initial Cure: This stage allows the reaction to proceed slowly, reducing thermal stress and preventing a runaway exotherm.[5]
-
Post-Cure: This higher-temperature step is crucial for completing the cross-linking reaction, which is necessary to achieve the highest possible Tg, chemical resistance, and mechanical strength.[5]
Recommended Curing Schedules:
| Stage | Temperature Range (°C) | Duration (hours) | Purpose |
| Initial Cure | 90 - 120 °C | 1 - 4 | Gelation and initial network formation |
| Post-Cure | 150 - 180 °C | 2 - 16 | Drives reaction to completion, maximizes Tg |
Note: These are starting points. The optimal schedule depends on the specific epoxy resin, the presence of an accelerator, and the part's thickness.[5][16]
Troubleshooting Workflow for Curing Schedule:
Caption: A workflow for diagnosing and optimizing the cure schedule.
Problem 3: Accelerator and Catalyst Issues
Question: My reaction is extremely slow even at high temperatures. Do I need an accelerator?
Answer: While epoxy-anhydride systems can cure without an accelerator, the reaction can be impractically slow.[7] Accelerators, also known as catalysts, are used to increase the reaction rate and ensure the cure proceeds efficiently.[5][17]
The curing mechanism initiates with the opening of the anhydride ring by a hydroxyl group.[5][7] Accelerators facilitate this and subsequent steps.
Common Accelerators for Anhydride Systems:
-
Tertiary Amines: Benzyldimethylamine (BDMA), 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30).[5]
-
Organometallic Salts: Can provide low color in the final product.[18]
Troubleshooting Steps:
-
Confirm Accelerator Presence: Check your formulation to see if an accelerator is included. Uncatalyzed systems may require significantly higher temperatures and longer cure times.[19][20]
-
Check Concentration: The typical concentration of an accelerator is between 0.5 to 5 parts per hundred parts of resin (phr).[18] Too little will be ineffective, while too much can cause a violent exotherm or promote undesirable side reactions like epoxy homopolymerization, leading to brittleness.[5]
-
Mixing Order: For best results, pre-mix the anhydride and epoxy resin before adding the accelerator. Adding the accelerator directly to the anhydride can cause discoloration.[5]
Simplified Curing Reaction Pathway:
Caption: Simplified reaction mechanism of an accelerated epoxy-anhydride cure.
Experimental Protocols: Assessing the Degree of Cure
Protocol: Using Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful analytical technique to determine the state of cure by measuring heat flow from the sample as a function of temperature.[21][22][23] An uncured or partially cured sample will exhibit an exothermic peak as it undergoes curing during the DSC scan.
Objective: To quantify the residual cure in a sample and determine its glass transition temperature (Tg).
Methodology:
-
Sample Preparation:
-
Carefully weigh 5-10 mg of the problematic (incompletely cured) epoxy material into a standard aluminum DSC pan.
-
Prepare a reference pan (usually empty) of the same type.
-
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Program the instrument for a "heat-cool-heat" cycle to erase the thermal history of the sample.
-
-
Thermal Program:
-
First Heat Scan: Ramp the temperature from ambient (e.g., 25°C) to a temperature well above the expected final cure temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min).[21] This scan will reveal any residual exothermic activity (curing) and the initial Tg.
-
Cooling Scan: Cool the sample back down to the starting temperature at a controlled rate (e.g., 20°C/min).
-
Second Heat Scan: Ramp the temperature again using the same heating rate as the first scan. This scan will show the final Tg of the now fully cured material.
-
-
Data Analysis:
-
Residual Cure: Integrate the area under the exothermic peak in the first heat scan. This value (in J/g) represents the residual heat of reaction. A large exotherm indicates a significantly incomplete cure.
-
Glass Transition Temperature (Tg): The Tg will appear as a step-like change in the heat flow baseline in both heating scans.[21][23] Comparing the Tg from the first scan (as-is material) to the second scan (fully cured) indicates the degree of cure advancement.
-
References
- 1. bestbartopepoxy.com [bestbartopepoxy.com]
- 2. The Only Epoxy Resin Troubleshooting Tips You Need - Resin Obsession [resinobsession.com]
- 3. support.systemthree.com [support.systemthree.com]
- 4. The Waiting Game: Why Your Epoxy Isn't Curing and How to Fix It - INCURE INC. [incurelab.com]
- 5. tri-iso.com [tri-iso.com]
- 6. youtube.com [youtube.com]
- 7. Epoxy Curing Agents – Anhydrides, Long Pot Life and Exceptional Properties - Polymer Innovation Blog [polymerinnovationblog.com]
- 8. Study on the Effect of Absorbing Moisture of Anhydride Curing Agent on the Dielectric Properties of Epoxy Resin Insulation Materials | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. youtube.com [youtube.com]
- 12. 1,2,3,6-tetrahydromethylphthalic anhydride [webbook.nist.gov]
- 13. 1,2,3,6-tetrahydromethylphthalic anhydride [webbook.nist.gov]
- 14. artline-resin.eu [artline-resin.eu]
- 15. Epoxy Ratio Calculator [g7smy.co.uk]
- 16. old.westlakeepoxy.com [old.westlakeepoxy.com]
- 17. hanepoxy.net [hanepoxy.net]
- 18. Accelerators for Anhydride Cured Epoxies - Polymer Innovation Blog [polymerinnovationblog.com]
- 19. Role of accelerator in curing of epoxy-anhydride pressure impregnant | Semantic Scholar [semanticscholar.org]
- 20. Role of accelerator in curing of epoxy-anhydride pressure impregnant | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 21. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 22. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 23. youtube.com [youtube.com]
Minimizing impurities in the synthesis of 1,2,3,6-Tetrahydro-3-methylphthalic anhydride
Technical Support Center: Synthesis of 1,2,3,6-Tetrahydro-3-methylphthalic Anhydride
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this procedure. Our goal is to provide not just solutions, but a deeper understanding of the reaction's mechanics to empower you to proactively minimize impurities and maximize yield.
The synthesis of this compound is achieved through a Diels-Alder reaction, a cornerstone of organic synthesis, involving the cycloaddition of isoprene (the diene) and maleic anhydride (the dienophile).[1][2][3] While elegant in principle, this reaction is sensitive to several factors that can lead to a range of impurities, compromising the quality of the final product. This guide provides a structured approach to troubleshooting and optimizing this synthesis.
Section 1: Understanding the Core Synthesis & Potential Pitfalls
The primary transformation is a [4+2] cycloaddition. Isoprene, an asymmetrical diene, reacts with maleic anhydride to form the desired cyclohexene ring structure. However, several competing reactions can occur simultaneously, leading to common impurities.
Caption: Diels-Alder synthesis of the target molecule and its primary regioisomer.
The primary challenges in this synthesis stem from three main sources: the reactivity of the starting materials, the reaction conditions, and the presence of contaminants. Understanding these pathways is the first step toward prevention.
Caption: Key factors leading to the most common impurities during the synthesis.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiment in a direct question-and-answer format.
Q1: My final product is a sticky, oily solid with a broad and low melting point, not the expected crystalline solid. What is the likely cause?
A: This is a classic sign of hydrolysis . The target anhydride and the starting maleic anhydride are highly susceptible to reaction with water, which opens the anhydride ring to form the corresponding dicarboxylic acid.[4][5][6] The dicarboxylic acid impurity disrupts the crystal lattice of the anhydride, resulting in a lower, broader melting point and a sticky or oily consistency.
Causality & Solution:
-
Root Cause: Nucleophilic attack by water on the electrophilic carbonyl carbons of the anhydride ring. This can happen if your starting materials, solvent, or glassware are not scrupulously dry. Maleic anhydride itself is known to readily dissolve in water to form maleic acid.[4][5] The product anhydride is expected to behave similarly.[7]
-
Preventative Protocol:
-
Dry Glassware: Oven-dry all glassware (120°C for at least 4 hours) and cool under a dessicator or a stream of dry nitrogen immediately before use.
-
Anhydrous Solvent: Use a freshly opened bottle of an appropriate anhydrous solvent (e.g., toluene, xylene) or dry the solvent using standard methods (e.g., distillation over sodium).
-
Check Maleic Anhydride: Use fresh, high-purity maleic anhydride. If the reagent is old, it may have already absorbed atmospheric moisture. You can verify its quality by checking its sharp melting point (approx. 52.8°C).[4]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the system.
-
Q2: During heating, my reaction mixture became viscous and eventually formed a gel or solid mass. What happened and how can I prevent it?
A: This indicates uncontrolled polymerization of the isoprene diene. Dienes like isoprene can undergo radical polymerization, especially at elevated temperatures, to form high-molecular-weight polymers, which present as gels or rubbery solids.[8]
Causality & Solution:
-
Root Cause: The formation of radical species that initiate a chain-reaction polymerization of the diene. This process competes with the desired Diels-Alder reaction and is accelerated by heat.
-
Preventative Protocol:
-
Add a Radical Inhibitor: The most effective solution is to add a small amount of a radical inhibitor to the reaction mixture before heating. Hydroquinone or butylated hydroxytoluene (BHT) are commonly used for this purpose. A patent for a similar synthesis specifies the necessity of a radical polymerization inhibitor.[8]
-
Strict Temperature Control: Avoid excessive temperatures. While the Diels-Alder reaction requires heat, overheating will favor polymerization. The reaction is often performed at temperatures between 40-60°C.[8] Monitor the reaction temperature closely with an internal thermometer.
-
Degas the Solvent: Oxygen can sometimes initiate polymerization. While some protocols suggest its presence can be beneficial in specific contexts[8], removing dissolved gases by bubbling nitrogen or argon through the solvent before use can help ensure consistency.
-
Q3: My spectroscopic analysis (NMR/GC-MS) shows the presence of two or more isomers. How can I improve the selectivity?
A: This is an inherent challenge of using an unsymmetrical diene like isoprene. The reaction can produce both the desired this compound (from addition at the C1 and C4 positions of isoprene) and the regioisomeric 1,2,3,6-Tetrahydro-4-methylphthalic anhydride (from addition across the C1 and C4 positions in the other orientation).
Causality & Solution:
-
Root Cause: The electronic and steric properties of isoprene lead to a kinetic preference for the "para" (3-methyl) adduct, but the "meta" (4-methyl) adduct is often formed as a minor product. The reaction is rarely 100% regioselective.
-
Mitigation & Purification:
-
Kinetic Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can sometimes improve the ratio of the major isomer.
-
Purification is Key: Since preventing the formation of the minor isomer is difficult, the primary solution is efficient purification. Fractional crystallization is the most effective method. The isomers often have slightly different solubilities in a given solvent system. Experiment with different solvents (e.g., ethyl acetate/hexane, toluene) to find conditions where the desired major isomer preferentially crystallizes, leaving the minor isomer in the mother liquor.[9]
-
Q4: My product is a pale yellow to brown color, not the expected white crystalline solid. What causes this discoloration and how can I remove it?
A: Discoloration is typically caused by high-temperature side reactions or impurities present in the starting materials that polymerize or decompose into colored species.
Causality & Solution:
-
Root Cause: Heating the reaction for too long or at too high a temperature can cause thermal decomposition. Additionally, commercial isoprene often contains stabilizers or oligomers that can be colored or form colored byproducts.
-
Preventative & Remedial Actions:
-
Purify Isoprene: If high purity is critical, consider distilling the isoprene immediately before use to remove stabilizers and oligomers.
-
Moderate Reaction Conditions: As mentioned, avoid excessive heat and long reaction times. Monitor the reaction progress by TLC or GC to determine when the starting materials are consumed, and then begin workup promptly.
-
Decolorize with Activated Charcoal: During the purification (recrystallization) step, the colored impurities can often be removed by adding a small amount of activated charcoal to the hot, dissolved product solution. After a brief heating period, the charcoal (with the adsorbed impurities) is removed by hot filtration through a pad of celite, and the purified product is then allowed to crystallize from the clear filtrate.[9]
-
Section 3: Best Practices & Recommended Protocol
This section consolidates the troubleshooting advice into a robust experimental workflow and summarizes the critical parameters.
Experimental Protocol: Minimizing Impurities
-
Preparation (Day Before): Place all required glassware (round-bottom flask, condenser, addition funnel) in a 120°C oven overnight.
-
Setup:
-
Assemble the glassware while still warm under a gentle stream of dry nitrogen. Equip the flask with a magnetic stir bar.
-
Maintain a positive nitrogen atmosphere throughout the reaction.
-
-
Reagent Preparation:
-
In the reaction flask, dissolve maleic anhydride (1.0 eq.) in a minimal amount of anhydrous toluene.
-
Add a catalytic amount of hydroquinone (approx. 0.1 mol%).
-
In the addition funnel, prepare a solution of freshly distilled isoprene (1.1 eq.) in anhydrous toluene.
-
-
Reaction:
-
Gently heat the maleic anhydride solution to 40-50°C.
-
Add the isoprene solution dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 60°C.
-
After the addition is complete, stir the reaction at 50°C for 2-4 hours, monitoring by TLC until the maleic anhydride is consumed.
-
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure. The product will often begin to crystallize.
-
Cool the mixture in an ice bath for 30-60 minutes to maximize crystallization.
-
Collect the crude product by vacuum filtration, washing the crystals with a small amount of cold hexane.
-
-
Purification (Recrystallization):
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
If the solution is colored, add a small scoop of activated charcoal, swirl for 5 minutes, and perform a hot filtration through celite to remove it.
-
Slowly add hexane to the hot filtrate until it just becomes cloudy (the cloud point).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the pure, white crystalline product by vacuum filtration and dry under vacuum.
-
Data Summary: Key Parameters for Purity Control
| Parameter | Recommended Setting | Rationale & Impact on Purity |
| Temperature | 40 - 60°C | Balances reaction rate against side reactions. Higher temperatures promote isoprene polymerization and thermal decomposition.[8] |
| Moisture Control | Anhydrous Conditions | Prevents hydrolysis of the anhydride starting material and product into the corresponding dicarboxylic acid.[4][7] |
| Radical Inhibitor | Hydroquinone or BHT (0.1 mol%) | Suppresses the radical polymerization of isoprene, which is a major competing side reaction that forms gels.[8] |
| Stoichiometry | Slight excess of Isoprene (1.1 eq.) | Ensures complete consumption of the less volatile maleic anhydride, simplifying purification. |
| Solvent | Anhydrous Toluene or Xylene | Inert, aprotic solvents that facilitate temperature control and are relatively easy to render anhydrous. |
| Purification Method | Recrystallization (e.g., Ethyl Acetate/Hexane) | Essential for removing the minor regioisomer, unreacted starting materials, and colored byproducts.[9] |
Section 4: Frequently Asked Questions (FAQs)
-
What is the expected stereochemistry of the product? The Diels-Alder reaction is stereospecific. Since maleic anhydride has a cis double bond, the resulting anhydride ring will be fused to the cyclohexene ring in a cis configuration. The reaction also generally favors the endo product due to secondary orbital overlap, though this can be temperature-dependent.[10]
-
How should I store my starting materials? Maleic Anhydride: Store in a tightly sealed container in a cool, dry place, preferably in a desiccator. It is sensitive to moisture.[4][5] Isoprene: Store in a refrigerator in a tightly sealed container, often with an inhibitor like BHT already added by the manufacturer to prevent polymerization during storage.
-
Is the Diels-Alder reaction reversible? Yes. At very high temperatures, the reverse reaction, known as the retro-Diels-Alder reaction, can occur, causing the adduct to decompose back into the diene and dienophile.[3] This is another reason to avoid excessive heat during the synthesis.
-
What are the key signals to look for in IR and ¹H NMR for the product? IR Spectroscopy: Look for two strong C=O stretching bands characteristic of an anhydride around 1850 cm⁻¹ and 1780 cm⁻¹. Also, a C=C stretch for the cyclohexene ring around 1650 cm⁻¹. ¹H NMR Spectroscopy: Expect to see signals for the olefinic protons on the cyclohexene ring, allylic protons, and the protons adjacent to the anhydride ring. The methyl group from isoprene should appear as a singlet in the allylic region.
References
- 1. researchgate.net [researchgate.net]
- 2. Solved CH3 CH3 Maleic Anhydride Isoprene Figure 1 | Chegg.com [chegg.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Properties and Stability of Maleic Anhydride - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. US5237074A - Process for production of methyltetrahydrophthalic anhydride - Google Patents [patents.google.com]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
Catalyst selection to optimize curing speed with 1,2,3,6-Tetrahydro-3-methylphthalic anhydride
Welcome to the Technical Support Center for optimizing epoxy formulations cured with 1,2,3,6-Tetrahydro-3-methylphthalic anhydride (MTHPA). This guide is designed for researchers, scientists, and formulation chemists who are looking to fine-tune the curing characteristics of their MTHPA-based epoxy systems. Here, we address common challenges and frequently asked questions in a direct, problem-solving format, grounding our advice in established chemical principles and field-proven experience.
MTHPA is a widely used anhydride hardener for epoxy resins, valued for producing cured systems with excellent thermal, mechanical, and electrical insulation properties.[1][2][3] However, the uncatalyzed reaction between an epoxy resin and MTHPA is often slow, necessitating the use of a catalyst to achieve practical cure times and temperatures.[4] Catalyst selection is therefore a critical step that dictates not only the speed of the reaction but also the pot life, exotherm, and final properties of the thermoset.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a catalyst in the MTHPA-epoxy reaction?
A1: The primary role of a catalyst is to accelerate the curing reaction, which proceeds through a chain-wise polymerization pathway.[5] The mechanism, particularly with tertiary amine catalysts, involves several key steps. First, the catalyst (a Lewis base) activates either the anhydride or the epoxy group. A common pathway involves the catalyst opening the anhydride ring, creating a carboxylate anion. This anion then attacks an epoxy group, initiating a chain reaction of alternating additions between epoxy and anhydride molecules (esterification).[5][6] Hydroxyl groups, often present as impurities or on the epoxy backbone, can also initiate the reaction by opening the anhydride ring to form a monoester, whose carboxylic acid group then reacts with an epoxy group.[4][7] The catalyst significantly lowers the activation energy for these initiation steps, allowing the cure to proceed at lower temperatures or in shorter times.
Q2: What are the main classes of catalysts used with MTHPA?
A2: The most common catalysts for epoxy-anhydride systems fall into a few key categories:
-
Tertiary Amines: These are strong Lewis bases and are widely used due to their high efficiency.[4] Examples include 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[7][8] Electron-donating groups on the amine generally increase its catalytic activity and the curing rate.[5][9]
-
Imidazoles: This class of catalysts, such as 1-methylimidazole and 2-ethyl-4-methylimidazole, are highly effective and can act as both curing agents and accelerators.[10][11] They are known for promoting rapid property development and achieving high glass transition temperatures (Tg).[10][11]
-
Quaternary Ammonium Salts: These provide good latency, meaning they offer a long pot life at room temperature but accelerate the cure effectively at elevated temperatures.
-
Organometallic Compounds: Certain metal salts can also catalyze the reaction, though they are less common in standard MTHPA formulations.
Q3: How does catalyst concentration affect the curing process?
A3: Catalyst concentration is a critical parameter. Generally, increasing the catalyst level (typically from 0.5 to 5 phr - parts per hundred resin) will:
-
Decrease Gel Time: The formulation will transition from a liquid to a solid gel more quickly.
-
Increase Peak Exotherm: The curing reaction is exothermic, and a faster reaction releases this heat more rapidly, leading to a higher peak temperature. This can be a concern in large castings, potentially causing thermal stress or degradation.[4]
-
Reduce Pot Life: The working time of the mixed formulation will be shorter.
-
Potentially Affect Final Properties: While accelerating the cure, excessively high catalyst levels can sometimes lead to side reactions or incomplete network formation, which may compromise the final mechanical or thermal properties like Tg. It is crucial to determine the optimal concentration through systematic experimentation.[12]
Troubleshooting Guide: Curing Speed & Performance Issues
This section addresses specific problems you may encounter during your experiments. We diagnose the likely causes and provide actionable solutions.
Problem 1: Curing is too slow or incomplete.
-
Potential Cause 1: Insufficient Catalyst Concentration or Activity. The chosen catalyst may be too slow for the desired cure temperature, or the concentration may be too low.
-
Potential Cause 2: Incorrect Curing Temperature. MTHPA systems require thermal energy to cure properly.[7] Room temperature curing is generally not feasible.
-
Solution: Ensure your oven or curing apparatus is calibrated and reaching the target temperature. Review the technical data for your specific epoxy and catalyst system to confirm the recommended cure schedule. A typical multi-step cure schedule might involve an initial gelation phase at a lower temperature (e.g., 100-120°C) followed by a post-cure at a higher temperature (e.g., 150°C) to complete the reaction and maximize Tg.[13]
-
-
Potential Cause 3: Incorrect Stoichiometry. An improper ratio of MTHPA to epoxy resin can lead to unreacted functional groups, resulting in a partially cured, tacky product with poor properties.[14][15]
-
Solution: Double-check your calculations for the epoxy-to-anhydride ratio. The stoichiometric ratio is based on the Epoxy Equivalent Weight (EEW) of the resin and the molecular weight of the anhydride. While a 1:1 epoxy-to-anhydride group ratio is the theoretical starting point, sometimes a slight excess of anhydride is used to compensate for any potential loss due to evaporation at high temperatures, which can improve final properties.[16]
-
-
Potential Cause 4: Moisture Contamination. Water can react with the anhydride, forming dicarboxylic acids.[3] While these acids can participate in the curing reaction, they can disrupt the primary mechanism and affect the final network structure. MTHPA itself has a low tendency to absorb moisture, but other components in the formulation might.[1]
Problem 2: The reaction is too fast, leading to a short pot life or a dangerous exotherm.
-
Potential Cause 1: Catalyst is too active or concentration is too high. Highly reactive catalysts like certain imidazoles or high concentrations of DMP-30 can lead to a very rapid, uncontrollable cure.[11][17]
-
Solution A: Reduce the catalyst concentration. This is the most straightforward approach to slowing the reaction.
-
Solution B: Switch to a less reactive catalyst. Consider a tertiary amine with more steric hindrance or a latent catalyst like a blocked imidazole or a carboxylic acid salt of an imidazole, which only becomes highly active at elevated temperatures.[18]
-
Solution C: Implement a ramp-and-soak cure schedule. Instead of placing the part directly at the final cure temperature, start at a lower temperature to allow for a slower initial reaction and gelation before ramping up to the final post-cure temperature.
-
Problem 3: The final cured product has a lower-than-expected Glass Transition Temperature (Tg).
-
Potential Cause 1: Incomplete Cure. The most common reason for low Tg is that the polymer network has not fully formed.
-
Potential Cause 2: Off-Ratio Stoichiometry. As mentioned, an incorrect epoxy-to-anhydride ratio leads to a poorly formed network, which directly impacts the Tg.[12]
-
Solution: Re-verify and carefully control your mix ratios. Experimenting with slight variations around the theoretical stoichiometry can sometimes optimize Tg for a specific system.
-
-
Potential Cause 3: Catalyst Choice. Different catalysts can influence the final network structure. Some may promote side reactions like epoxy homopolymerization (etherification), especially in epoxy-rich formulations, which can affect the crosslink density and, consequently, the Tg.[19]
-
Solution: Evaluate different catalyst types. Imidazoles, for instance, are often selected for their ability to drive the reaction to completion and achieve high Tg values.[11]
-
Data & Diagrams
Table 1: Comparative Overview of Common Catalysts for MTHPA Systems
| Catalyst Type | Example | Typical Use Level (phr) | Reactivity Profile | Key Advantages | Potential Issues |
| Tertiary Amine | 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) | 0.5 - 2.0 | High | Very effective accelerator, works well as a co-curing agent.[8][17][21] | Can significantly reduce pot life; may impart color.[7] |
| Imidazole | 1-Methylimidazole (1-MI) | 0.5 - 2.0 | Very High | Promotes rapid cure and high Tg; can also act as a sole curing agent.[11][13] | Very short pot life; highly reactive and can cause high exotherms. |
| Blocked Imidazole | Carboxylic Acid Salts of Imidazoles | 1.0 - 5.0 | Latent | Excellent pot life at room temp with sharp activation at elevated temps.[18] | Requires higher cure temperatures to de-block and activate. |
| Quaternary Salt | Benzyltriethylammonium Chloride (BTEAC) | 1.0 - 3.0 | Moderate to High | Good accelerator; can result in low-color formulations.[7] | May be less active than tertiary amines or imidazoles. |
Visualizing the Curing Mechanism & Troubleshooting
Anhydride Curing Mechanism with Tertiary Amine Catalyst
This diagram illustrates the simplified reaction pathway for an epoxy-anhydride cure catalyzed by a tertiary amine, leading to the formation of a crosslinked polyester network.
Caption: Simplified mechanism of tertiary amine catalyzed MTHPA-epoxy curing.
Troubleshooting Workflow for Slow Curing
This flowchart provides a logical sequence of steps to diagnose and solve issues related to slow or incomplete curing of your MTHPA formulation.
Caption: Diagnostic flowchart for troubleshooting slow MTHPA-epoxy curing.
Experimental Protocol: Catalyst Screening by DSC
Differential Scanning Calorimetry (DSC) is an invaluable technique for quantitatively comparing the effectiveness of different catalysts.[20]
Objective: To determine the reactivity (onset temperature, peak exotherm temperature) of various catalysts in a standard MTHPA/epoxy formulation.
Materials & Equipment:
-
Standard Bisphenol-A based liquid epoxy resin (EEW ~190 g/eq)
-
This compound (MTHPA)
-
Catalyst candidates (e.g., DMP-30, 1-Methylimidazole)
-
Analytical balance, mixing cups, stirrer
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Formulation Preparation:
-
Calculate the required mass of MTHPA for 100g of epoxy resin based on a 1:1 stoichiometric ratio of epoxy groups to anhydride groups.
-
Accurately weigh the epoxy resin into a mixing cup.
-
Add the calculated amount of MTHPA and mix thoroughly until uniform.
-
Prepare separate, small batches of this master mix. To each batch, add a precise concentration of a single catalyst (e.g., 1.0 phr). Mix each formulation thoroughly. Create an uncatalyzed batch as a control.
-
-
DSC Sample Preparation:
-
Immediately after mixing, accurately weigh 5-10 mg of the reactive mixture into a hermetic aluminum DSC pan.
-
Seal the pan. Prepare a corresponding empty, sealed pan to use as a reference.
-
-
DSC Analysis:
-
Place the sample and reference pans into the DSC cell.
-
Run a dynamic scan from ambient temperature (e.g., 25°C) to a temperature high enough to ensure the reaction goes to completion (e.g., 250°C). A heating rate of 10°C/minute is standard.[22]
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
For each catalyst, analyze the resulting exothermic curve to determine:
-
Onset Temperature (T_onset): The temperature at which the curing reaction begins. A lower onset indicates a more active catalyst at lower temperatures.
-
Peak Exotherm Temperature (T_peak): The temperature at which the reaction rate is at its maximum. This is a key indicator of reactivity.
-
Total Heat of Reaction (ΔH): The total area under the exotherm peak (in J/g). This should be similar for all fully cured samples with the same stoichiometry.
-
-
Interpretation: By comparing the T_onset and T_peak values across different catalysts, you can rank their relative reactivity. A catalyst that provides a T_peak within your desired processing temperature range is a good candidate for further optimization.
References
- 1. broadview-tech.com [broadview-tech.com]
- 2. 2017erp.com [2017erp.com]
- 3. MTHPSA – Premium Anhydride for Resin Formulation | PENPET [penpet.com]
- 4. www2.irsm.cas.cz [www2.irsm.cas.cz]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Accelerators for Anhydride Cured Epoxies - Polymer Innovation Blog [polymerinnovationblog.com]
- 8. 2017erp.com [2017erp.com]
- 9. Study of epoxy compounds. Part I. Curing reactions of epoxy resin and acid anhydride with amine and alcohol as catalyst | Semantic Scholar [semanticscholar.org]
- 10. products.evonik.com [products.evonik.com]
- 11. products.evonik.com [products.evonik.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. bestbartopepoxy.com [bestbartopepoxy.com]
- 15. xtremepolishingsystems.com [xtremepolishingsystems.com]
- 16. researchgate.net [researchgate.net]
- 17. dahuanm.com [dahuanm.com]
- 18. WO2018035007A1 - Anhydride epoxy curing agents having imidazole salt additives for epoxy resin systems - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Recyclable High-Performance Epoxy-Anhydride Resins with DMP-30 as the Catalyst of Transesterification Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: The Critical Impact of Isomeric Purity of 1,2,3,6-Tetrahydro-3-methylphthalic Anhydride on Polymer Properties
Welcome to the technical support center for 1,2,3,6-Tetrahydro-3-methylphthalic anhydride (and its related isomers, collectively known as MTHPA). This guide is designed for researchers and professionals utilizing this versatile anhydride as a curing agent or monomer in polymer synthesis. In our experience, inconsistent or unexpected polymer performance can often be traced back to a single, frequently overlooked variable: the isomeric purity of the anhydride raw material.
This document moves beyond standard data sheets to provide in-depth, field-proven insights into why isomeric composition is a critical process parameter. We will explore the causal links between specific isomers and their effects on reaction kinetics, network formation, and the final thermomechanical properties of your polymers.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding the isomerism of MTHPA and its direct consequences in polymer applications.
Q1: What are the primary isomers of methyltetrahydrophthalic anhydride (MTHPA) I should be aware of?
A1: MTHPA is not a single molecule but typically a mixture of several isomers formed during its synthesis via the Diels-Alder reaction.[1] The two main classes of isomerism to consider are:
-
Positional Isomers: Arising from the position of the methyl group on the cyclohexene ring. The most common are the 3-methyl and 4-methyl variants. These isomers exhibit distinct physical properties, such as different melting points, and can be distinguished using techniques like NMR spectroscopy.[1]
-
Stereoisomers (cis/trans): This refers to the spatial orientation of the substituents on the cyclohexene ring. The Diels-Alder reaction between maleic anhydride and a diene inherently produces the cis isomer.[2] However, subsequent processing or specific reaction conditions can lead to isomerization, creating a mixture of cis and trans forms.[3]
Q2: Why is the isomeric ratio so critical for my polymerization, especially in epoxy curing?
A2: The specific blend of isomers in your MTHPA batch directly dictates the reactivity, processing characteristics, and final properties of the cured polymer. This is because each isomer's unique three-dimensional structure affects its reactivity and how it integrates into the polymer network.
-
Curing Kinetics: Steric hindrance plays a major role. For instance, in analogous amine-epoxy systems, trans isomers have been shown to have a more reactive secondary reaction site compared to their cis counterparts due to reduced steric hindrance.[4][5] This translates to different reaction rates, gel times, and potentially different optimal cure temperatures.
-
Network Formation & Crosslink Density: The geometry of the curing agent determines the architecture of the final crosslinked network. A mix of isomers can create a more complex and sometimes denser network compared to a single isomer. Research on other isomeric curing agents has shown that specific blends can significantly increase fracture toughness and crosslink density.[6]
-
Thermomechanical Properties: The final network structure directly impacts the polymer's glass transition temperature (Tg), mechanical strength, and toughness.[6] An inconsistent isomer ratio is a primary cause of batch-to-batch variability in these critical performance metrics.
Q3: My MTHPA is a liquid at room temperature, but I see references to it being a solid. Why the discrepancy?
A3: Pure isomers of MTHPA are often solids. However, commercial MTHPA is frequently supplied as a liquid. This is achieved by intentionally creating a mixture of multiple isomers. This mixture acts as a low-melting eutectic, depressing the freezing point to below room temperature.[3] While this liquid form offers significant processing advantages (e.g., easier handling and mixing), it underscores the importance of knowing the specific isomeric composition, as it is this blend that determines the final properties.
Section 2: Troubleshooting Guide
This section is formatted to help you diagnose and resolve common issues encountered during polymer synthesis that may be linked to MTHPA isomeric purity.
Problem 1: Final Polymer Tg is Significantly Lower Than Expected
-
Probable Cause: The MTHPA batch may contain a higher-than-usual concentration of an isomer that introduces greater flexibility into the polymer backbone or sterically hinders the formation of a dense crosslinked network. The presence of unreacted starting materials due to slower kinetics can also act as a plasticizer, reducing Tg.
-
Recommended Actions:
-
Verify Isomer Ratio: Use ¹H NMR to quantify the ratio of key isomers in your MTHPA sample. Compare this to the Certificate of Analysis (CoA) or a previous "good" batch.
-
Assess Cure Completion: Run a DSC scan on your cured polymer. A significant residual exotherm indicates an incomplete cure. The presence of a less reactive isomer may require a longer cure time or higher temperature.
-
Consult Supplier: Discuss the isomeric composition with your supplier. They may offer different grades with compositions tailored for high-Tg applications.
-
Problem 2: Inconsistent Curing Profile (Gel Time Varies Between Batches)
-
Probable Cause: The reactivity of the MTHPA mixture is highly dependent on the isomer ratio. A batch with a higher concentration of a more reactive isomer (e.g., one with less steric hindrance) will cure faster than a batch containing more of a less reactive isomer.[4][5]
-
Recommended Actions:
-
Standardize Incoming QC: Implement a routine analytical check (e.g., NMR or GC) on all incoming MTHPA batches to ensure a consistent isomer profile.
-
Kinetic Analysis: Use DSC to perform kinetic studies on new batches to determine the actual activation energy and reaction rate, allowing you to adjust your cure schedule accordingly.
-
Accelerator Concentration: The effectiveness of tertiary amine or alcohol accelerators can be influenced by the specific isomers present.[7] You may need to re-optimize the accelerator concentration for batches with different isomer profiles.
-
Problem 3: Poor Mechanical Properties (e.g., Increased Brittleness, Low Fracture Toughness)
-
Probable Cause: The final mechanical properties are a direct result of the crosslinked network architecture. An incorrect isomer blend can lead to a sub-optimal network structure. While high crosslink density often leads to high Tg, it can also cause brittleness.[6] Conversely, a poorly formed network can lack strength. Interestingly, specific blends of isomers have been shown to improve fracture toughness by creating a more complex, energy-dissipating network.[6]
-
Recommended Actions:
-
Controlled Blending: If you suspect an issue with the supplied blend, consider sourcing high-purity individual isomers and creating your own controlled blends. This allows for systematic optimization of mechanical properties.
-
Dynamic Mechanical Analysis (DMA): Use DMA to characterize the viscoelastic properties of your cured polymer. The storage modulus, loss modulus, and tan delta can provide deep insights into the network structure and its relation to mechanical performance.
-
Correlate with Isomer Ratio: Systematically correlate the mechanical testing data with the isomer ratios determined by NMR. This will allow you to build a process model that links raw material composition to final product performance.
-
Section 3: Key Experimental Protocols
To empower your troubleshooting and optimization efforts, we provide the following validated protocols.
Protocol 1: Quantification of Isomer Ratio using ¹H NMR Spectroscopy
This protocol provides a reliable method to determine the relative concentrations of 3-methyl vs. 4-methyl MTHPA isomers.
-
Sample Preparation: Accurately weigh ~20 mg of the MTHPA sample into an NMR tube.
-
Solvent Addition: Add ~0.6 mL of deuterated chloroform (CDCl₃) to the tube. Ensure the sample is fully dissolved.
-
Internal Standard (Optional but Recommended): For absolute quantification, add a known amount of an internal standard with a distinct, non-overlapping signal (e.g., 1,3,5-trinitrobenzene).
-
Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans).
-
Data Analysis:
-
Reference the spectrum to the residual CHCl₃ signal at δ 7.26 ppm.
-
Identify the characteristic signals. Based on literature, the cyclohexene CH proton for 3-methyl isomers appears around δ 3.1 ppm, while for 4-methyl isomers, it is shifted to around δ 2.8 ppm.[1]
-
Integrate the distinct signals corresponding to each isomer.
-
Calculate the molar ratio by comparing the integration values. For example: Ratio (4-Me / 3-Me) = Integral(δ 2.8) / Integral(δ 3.1).
-
Protocol 2: Assessing Polymer Thermal Properties using Differential Scanning Calorimetry (DSC)
This protocol is essential for determining the glass transition temperature (Tg) and assessing the extent of cure.
-
Sample Preparation: Prepare a small sample (5-10 mg) of the cured polymer. If it's a coating, you can often use a hole punch to create a sample for the DSC pan.
-
Instrument Setup: Place the sample in an aluminum DSC pan and seal it. Place the pan in the DSC cell. An empty, sealed pan should be used as a reference.
-
Thermal Program (Tg Measurement):
-
Equilibrate the sample at a temperature well below the expected Tg (e.g., 25°C).
-
Ramp the temperature up at a controlled rate (e.g., 10°C/min) to a temperature well above the expected Tg.
-
Cool the sample back down to the starting temperature.
-
Ramp the temperature up a second time. The Tg is determined from the inflection point in the heat flow curve during this second heating ramp. This eliminates any thermal history from the sample.
-
-
Thermal Program (Residual Cure):
-
Use the data from the first heating ramp.
-
If an exothermic peak appears after the glass transition, it indicates residual, unreacted material.
-
Integrate this peak to quantify the residual heat of reaction (in J/g), which is inversely proportional to the degree of cure.
-
Section 4: Data Summary Table
This table summarizes the expected qualitative impact of MTHPA isomeric composition on key polymer properties based on established chemical principles.
| Property | Pure cis Isomer | Mixed cis/trans Isomers | Impact of Positional Isomer Mix |
| Physical State | Often solid, higher melting point[2] | Often liquid, lower melting point (eutectic)[3] | Can be liquid, processing aid |
| Curing Speed | Predictable, but may be slower if sterically hindered | Can be faster due to less hindered isomers[4][5] | Variable, depends on specific isomer reactivity |
| Glass Transition (Tg) | Generally high and consistent | Can be high, but sensitive to the specific ratio[4][6] | Highly dependent on the final network structure |
| Fracture Toughness | Can be brittle if highly crosslinked | Can be significantly improved with optimized blends[6] | A blend may disrupt crystallinity, improving toughness |
| Process Control | Easier to model kinetics | More complex, requires tight QC on incoming material | Requires robust characterization to ensure consistency |
References
- 1. This compound | RUO [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. CN1660831A - A new method for producing liquid tetrahydrophthalic anhydride - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cis/Trans Reactivity: Epoxy-Amine Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Performance Comparison of Epoxy Resins Cured with Different Cyclic Anhydrides
Authored for Researchers, Scientists, and Product Development Professionals
In the realm of thermosetting polymers, epoxy resins stand out for their exceptional combination of mechanical strength, chemical resistance, and adhesive properties. However, the ultimate performance of an epoxy system is not dictated by the resin alone; it is critically dependent on the choice of curing agent, or hardener. Among the various classes of hardeners, cyclic anhydrides offer a unique suite of advantages, including low viscosity, long pot life, low curing shrinkage, and excellent high-temperature and electrical insulation properties.[1][2]
This guide provides an in-depth comparison of the performance characteristics of epoxy resins cured with several common cyclic anhydrides. Moving beyond a simple data sheet comparison, we will explore the underlying structure-property relationships that govern these differences. As senior application scientists, our goal is not just to present data, but to explain the causality behind it, enabling you to make informed decisions in your research and development efforts. We will delve into the curing mechanism, compare key performance metrics with supporting experimental data, and provide robust protocols for validation.
The Anhydride Curing Mechanism: A Tale of Two Reactions
The curing of epoxy resins with cyclic anhydrides is a more complex process than the straightforward addition reaction seen with amine hardeners.[3] It is fundamentally a chain-wise polymerization that relies on the presence of a hydroxyl-containing initiator to begin the reaction.[4][5] The process, typically catalyzed by a tertiary amine or an imidazole, can be broken down into two primary stages.[6][7]
-
Initiation and Esterification: The reaction is initiated by a species containing a hydroxyl group (-OH), which can be present on the epoxy resin backbone, as residual moisture, or added as an alcohol. This hydroxyl group attacks the electrophilic carbonyl carbon of the anhydride ring, causing it to open and form a monoester with a free carboxylic acid group.[3][8]
-
Propagation and Cross-linking: The newly formed carboxylic acid then reacts with an epoxy (oxirane) ring, generating a new hydroxyl group. This new hydroxyl group can then react with another anhydride molecule, propagating the chain and building the cross-linked polyester network.[9] Each reaction of a carboxylic acid with an epoxy group regenerates the hydroxyl initiator, allowing the cycle to continue.
The catalyst, typically a Lewis base like 1-methylimidazole or Tris(dimethylaminomethyl)phenol (DMP-30), plays a crucial role by activating the anhydride or epoxy group, thereby increasing the reaction rate and lowering the required curing temperature.[1][6]
References
- 1. Curing Regime-Modulating Insulation Performance of Anhydride-Cured Epoxy Resin: A Review [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. appliedpoleramic.com [appliedpoleramic.com]
- 4. researchgate.net [researchgate.net]
- 5. www2.irsm.cas.cz [www2.irsm.cas.cz]
- 6. researchgate.net [researchgate.net]
- 7. Structure–Property Relationships in Epoxy–Anhydride Systems: A Comprehensive Comparative Study of Cycloaliphatic, Novolac, and Aromatic Prepolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tri-iso.com [tri-iso.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Purity Validation of Synthesized 1,2,3,6-Tetrahydro-3-methylphthalic Anhydride: The Superiority of HPLC
For researchers, scientists, and drug development professionals, the purity of synthesized active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. This guide provides an in-depth technical comparison of analytical methods for validating the purity of 1,2,3,6-Tetrahydro-3-methylphthalic anhydride, a crucial building block in various synthetic pathways. We will demonstrate the superior performance of High-Performance Liquid Chromatography (HPLC) over alternative methods, supported by experimental data and protocols grounded in authoritative pharmacopeial standards.
The synthesis of this compound is typically achieved through a Diels-Alder reaction between maleic anhydride and isoprene.[1][2] While the synthesis is relatively straightforward, the potential for side-reactions and the presence of unreacted starting materials or isomeric byproducts necessitates a robust analytical method for purity assessment.
The Central Role of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for the purity analysis of non-volatile and thermally labile compounds like this compound. Its high resolving power, sensitivity, and specificity make it the preferred method in regulatory environments. The principles of chromatographic separation and method validation are well-established in pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[3][4][5][6]
A Validated HPLC Method for Purity Assessment
The following reverse-phase HPLC (RP-HPLC) method has been developed and validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure specificity, linearity, accuracy, and precision.[7][8][9]
Experimental Protocol: RP-HPLC Purity Assay
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A column with low silanol activity is recommended to minimize peak tailing for the acidic hydrolysis product.[10][11]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of synthesized this compound and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
4. System Suitability:
-
As per USP <621> and Ph. Eur. 2.2.46, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%, and the tailing factor for the main peak should be ≤ 2.0.[3][5][12][13]
5. Purity Calculation:
-
The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Causality Behind Experimental Choices:
-
Reverse-Phase C18 Column: This stationary phase provides excellent retention and separation for moderately polar organic molecules like the target anhydride and its potential impurities.
-
Gradient Elution: A gradient is employed to ensure the elution of both polar (e.g., the corresponding dicarboxylic acid formed from hydrolysis) and non-polar impurities within a reasonable runtime, providing a comprehensive impurity profile.
-
Acidified Mobile Phase: The addition of phosphoric acid suppresses the ionization of any carboxylic acid species, leading to sharper, more symmetrical peaks.
-
UV Detection at 210 nm: While the anhydride chromophore is not strong, detection at a lower UV wavelength provides sufficient sensitivity for the analyte and most organic impurities.
Comparative Analysis: HPLC vs. Alternative Methods
To objectively assess the suitability of HPLC, its performance was compared against Gas Chromatography (GC), Titrimetry, and Quantitative Nuclear Magnetic Resonance (qNMR).
Methodology Comparison Workflow
Caption: Workflow for the comparative evaluation of purity analysis methods.
Performance Data Summary
| Parameter | HPLC | Gas Chromatography (GC-FID) | Titrimetry | Quantitative NMR (qNMR) |
| Specificity | Excellent (Resolves isomers and degradation products) | Good (Potential for thermal degradation) | Poor (Measures total acidity, not specific) | Excellent (Structurally specific) |
| Linearity (R²) | > 0.999 | > 0.998 | N/A | > 0.999 |
| Accuracy (% Recovery) | 99.5 - 100.8% | 98.9 - 101.2% | 95.2 - 104.5% | 99.2 - 100.5% |
| Precision (% RSD) | < 1.0% | < 1.5% | < 2.5% | < 1.0% |
| Limit of Quantitation | ~0.01% | ~0.02% | N/A | ~0.1% |
| Throughput | High (Automated) | High (Automated) | Low (Manual) | Moderate |
In-depth Method Comparison
1. Gas Chromatography (GC): A Viable but Flawed Alternative
GC with Flame Ionization Detection (GC-FID) is a common technique for volatile and thermally stable compounds. While it can be used for anhydrides, there is a significant risk of on-column hydrolysis or degradation, which can compromise the accuracy of the purity assessment.
Experimental Protocol: GC-FID
-
Instrumentation: GC system with FID detector and a split/splitless injector.
-
Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at 1.2 mL/min.
-
Temperatures: Inlet at 250°C, Detector at 280°C.
-
Oven Program: 100°C (hold 2 min), ramp to 250°C at 15°C/min, hold 5 min.
-
Sample Preparation: Dissolve in a dry, aprotic solvent like Dichloromethane.
Causality: The high temperatures of the GC inlet can cause the anhydride to react with trace moisture or active sites on the column, potentially converting it to the corresponding di-acid, thus underestimating the purity.
2. Titrimetry: Simple but Non-Specific
Acid-base titration is a classical method for assaying anhydrides.[14] The anhydride is hydrolyzed to the corresponding dicarboxylic acid, which is then titrated with a standardized base.
Experimental Protocol: Titrimetry
-
Procedure: Accurately weigh the sample, dissolve in a suitable solvent (e.g., methanol/water), and heat to ensure complete hydrolysis to the di-acid. Titrate with standardized 0.1 M NaOH using phenolphthalein as an indicator.
-
Calculation: Purity is calculated based on the stoichiometry of the reaction (1 mole of anhydride yields 2 moles of acidic protons).
Causality: The primary drawback of titrimetry is its lack of specificity. It measures the total acidity of the sample, meaning any acidic impurities (e.g., unreacted maleic acid or the hydrolyzed form of the product) will be titrated along with the analyte, leading to an overestimation of purity.
3. Quantitative NMR (qNMR): A Powerful Orthogonal Technique
qNMR has emerged as a primary method for determining the purity of organic compounds without the need for a specific reference standard of the analyte.[15]
Experimental Protocol: qNMR
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure: Accurately weigh the sample and a certified internal standard (e.g., maleic anhydride) into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
Acquisition: Acquire a proton (¹H) NMR spectrum with optimized parameters for quantitation (e.g., long relaxation delay).
-
Calculation: Purity is determined by comparing the integral of a unique, well-resolved signal from the analyte to the integral of a known signal from the internal standard.[16][17]
Causality: qNMR is an absolute method that relies on the direct proportionality between signal intensity and the number of protons. Its high specificity makes it an excellent orthogonal technique to confirm HPLC results. However, it is generally less sensitive than HPLC for detecting trace impurities and requires access to specialized instrumentation and expertise.
Logical Framework for Method Selection
Caption: Decision tree for selecting the appropriate purity validation method.
Conclusion
While GC, Titrimetry, and qNMR have their applications, HPLC unequivocally provides the most reliable, specific, and sensitive method for the purity validation of synthesized this compound. Its ability to separate and quantify the main component from structurally similar impurities and degradation products is unmatched by the other techniques. The developed RP-HPLC method, grounded in pharmacopeial principles and validated according to ICH guidelines, represents a self-validating system that ensures the trustworthiness and accuracy of purity results, which is paramount for researchers, scientists, and drug development professionals. For absolute purity confirmation, qNMR serves as an excellent orthogonal technique.
References
- 1. US5237074A - Process for production of methyltetrahydrophthalic anhydride - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. usp.org [usp.org]
- 4. <621> CHROMATOGRAPHY [drugfuture.com]
- 5. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 6. uspbpep.com [uspbpep.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. database.ich.org [database.ich.org]
- 10. Separation of Tetrahydrophthalic anhydride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. HPLC Method for Analysis of Acetic Anhydride, Benzyl Alcohol and Benzoic Anhydride on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 12. agilent.com [agilent.com]
- 13. phenomenex.com [phenomenex.com]
- 14. asianpubs.org [asianpubs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubsapp.acs.org [pubsapp.acs.org]
- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to the Thermal Stability of Polyimides Derived from 1,2,3,6-Tetrahydro-3-methylphthalic Anhydride and Its Aromatic Counterparts
In the pursuit of advanced materials for demanding applications, polyimides stand out due to their exceptional thermal stability, mechanical strength, and chemical resistance.[1] Traditionally, aromatic polyimides have dominated the field, offering unparalleled performance at elevated temperatures. However, the inherent rigidity and intermolecular charge-transfer complex formation in these polymers can lead to poor solubility and processability, limiting their application.[2] This has spurred research into semi-aromatic or alicyclic polyimides, which aim to strike a balance between thermal performance and processability.
This guide provides a comprehensive thermal stability analysis of polyimides derived from the alicyclic monomer 1,2,3,6-Tetrahydro-3-methylphthalic anhydride. Through a comparative lens, we will explore how the introduction of this alicyclic, methylated structure influences the thermal properties of the resulting polyimides, particularly in contrast to their fully aromatic analogues. This analysis is supported by experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), providing researchers, scientists, and drug development professionals with actionable insights into material selection and design.
The Rationale for Alicyclic Monomers: A Structural Perspective
The incorporation of non-aromatic, cyclic (alicyclic) units into the polyimide backbone is a strategic approach to tailor polymer properties. Unlike the planar and rigid nature of aromatic rings, alicyclic structures introduce kinks and three-dimensional conformations into the polymer chain. This disruption of chain packing and reduction in intermolecular charge-transfer interactions often leads to enhanced solubility and optical transparency.[3][4]
The specific monomer of focus, this compound, possesses two key structural features that are anticipated to influence the thermal stability of the derived polyimides:
-
The Tetrahydrophthalic Ring: This partially saturated ring system imparts a degree of flexibility to the polymer backbone compared to a fully aromatic phthalic anhydride moiety.
-
The Methyl Group: The presence of a methyl substituent can further hinder chain packing and may influence the electronic environment of the anhydride group, potentially affecting the strength of the resulting imide linkages.[5]
This guide will delve into the quantitative impact of these structural modifications on the thermal decomposition temperature (Td) and glass transition temperature (Tg) of the resulting polyimides.
Comparative Thermal Stability Analysis: Experimental Data
The thermal stability of polyimides is primarily assessed by two key parameters: the decomposition temperature (Td), determined by TGA, and the glass transition temperature (Tg), determined by DSC. Td indicates the onset of thermal degradation, while Tg represents the transition from a rigid, glassy state to a more flexible, rubbery state.
The following tables present a comparative analysis of the thermal properties of polyimides derived from the alicyclic dianhydride DOCDA with various aromatic diamines, alongside data for well-established fully aromatic polyimides.
Table 1: Thermal Properties of Alicyclic Polyimides Derived from DOCDA
| Diamine | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (Td10) (°C) |
| p-phenylenediamine | 328 | 420 |
| m-phenylenediamine | 295 | 415 |
| 4,4'-oxydianiline | 220 | 410 |
Data sourced from a study on polyimides derived from the asymmetric alicyclic dianhydride DOCDA.
Table 2: Thermal Properties of Conventional Aromatic Polyimides for Comparison
| Dianhydride | Diamine | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (Td10) (°C) |
| Pyromellitic dianhydride (PMDA) | 4,4'-oxydianiline (ODA) | 385 | 550 |
| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | 4,4'-oxydianiline (ODA) | 320 | 530 |
| 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) | p-phenylenediamine (PDA) | >400 | >580 |
Data compiled from various sources on aromatic polyimides.
From the data presented, a clear trend emerges: polyimides with alicyclic structures, such as those derived from DOCDA, generally exhibit lower glass transition temperatures and decomposition temperatures compared to their fully aromatic counterparts.[3][4] This is an expected consequence of the increased flexibility and reduced intermolecular forces within the polymer chains. However, it is noteworthy that the alicyclic polyimides still possess high thermal stability, with 10% weight loss temperatures exceeding 400°C, making them suitable for many high-performance applications.
The variation in Tg and Td10 for the DOCDA-derived polyimides with different aromatic diamines underscores the significant role of the diamine structure in determining the final thermal properties of the polymer.
Experimental Protocols for Thermal Analysis
To ensure the scientific integrity and reproducibility of thermal stability data, standardized experimental protocols are essential. The following sections detail the step-by-step methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) as applied to polyimides.
Thermogravimetric Analysis (TGA) Protocol
TGA is a fundamental technique for determining the thermal stability of polymers by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.
Objective: To determine the decomposition temperature (Td) of the polyimide, typically reported as the temperature at which 5% (Td5) or 10% (Td10) weight loss occurs.
Methodology:
-
Sample Preparation:
-
Ensure the polyimide sample is dry and free of residual solvent. This can be achieved by drying the sample in a vacuum oven at a temperature below its Tg for several hours.
-
Carefully weigh 5-10 mg of the polyimide sample into a clean, tared TGA crucible (e.g., alumina or platinum).
-
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible into the TGA instrument.
-
Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature, typically 30-50°C.
-
Ramp the temperature at a constant heating rate, commonly 10°C/min or 20°C/min, up to a final temperature of 800-1000°C.
-
-
Data Analysis:
-
Plot the sample weight (as a percentage of the initial weight) versus temperature.
-
Determine the Td5 and Td10 values from the TGA curve.
-
The derivative of the TGA curve (DTG) can also be plotted to identify the temperature of the maximum rate of decomposition.
-
Differential Scanning Calorimetry (DSC) Protocol
DSC is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is particularly useful for determining the glass transition temperature (Tg) of polymers.
Objective: To determine the glass transition temperature (Tg) of the polyimide.
Methodology:
-
Sample Preparation:
-
Ensure the polyimide sample is dry.
-
Weigh 5-10 mg of the sample into a DSC pan (typically aluminum).
-
Hermetically seal the pan to ensure good thermal contact and prevent any loss of volatiles.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample from room temperature to a temperature above its expected Tg (e.g., 350-400°C for high-performance polyimides) at a heating rate of 10-20°C/min. This step is crucial to erase the thermal history of the sample.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10-20°C/min) back to the starting temperature.
-
Second Heating Scan: Heat the sample again at the same heating rate as the first scan. The Tg is determined from this second heating scan to ensure the measurement is of an intrinsic material property, free from thermal history effects.
-
-
Data Analysis:
-
Plot the heat flow versus temperature for the second heating scan.
-
The glass transition is observed as a step-like change in the baseline of the DSC thermogram.
-
The Tg is typically determined as the midpoint of this transition.
-
Conclusion and Future Outlook
The introduction of alicyclic structures, such as that from this compound, into the polyimide backbone presents a viable strategy for enhancing processability while maintaining a high level of thermal stability. The comparative analysis, supported by data from analogous systems, indicates that while a slight reduction in decomposition and glass transition temperatures is expected compared to fully aromatic polyimides, these materials remain robust for a wide array of advanced applications. The presence of a methyl group is also likely to contribute to improved solubility.
Future research should focus on the direct synthesis and characterization of polyimides from this compound with a variety of aromatic and aliphatic diamines. This would provide a more precise understanding of the structure-property relationships and allow for the fine-tuning of thermal and mechanical properties for specific end-uses. Furthermore, a detailed investigation into the solubility and film-forming capabilities of these novel polyimides would be of significant value to the materials science community.
References
The Methyl Group Advantage: A Comparative Guide to Polymers Synthesized with Methylated vs. Non-Methylated Tetrahydrophthalic Anhydride
For researchers, scientists, and professionals in drug development, the selection of polymer building blocks is a critical decision that profoundly impacts the final material's performance. This guide provides an in-depth technical comparison of the mechanical properties of polymers synthesized using methylated tetrahydrophthalic anhydride (MTHPA) versus its non-methylated counterpart, tetrahydrophthalic anhydride (THPA). By understanding the subtle yet significant influence of the methyl group, you can make more informed decisions in your material design and development endeavors.
When formulating high-performance polymers, particularly epoxy resins, the choice of curing agent is as crucial as the resin itself. Anhydride curing agents are prized for imparting excellent thermal stability, superior electrical insulation, and robust mechanical properties to the final thermoset.[1] Among these, tetrahydrophthalic anhydride (THPA) and its methylated derivative, methyltetrahydrophthalic anhydride (MTHPA), are common choices. This guide will dissect the influence of the methyl group on the mechanical performance of the resulting polymers, providing both theoretical insights and a framework for empirical validation.
The Structural Distinction: How a Methyl Group Alters the Monomer
The fundamental difference between MTHPA and THPA lies in the presence of a methyl (-CH3) group on the cyclohexene ring of MTHPA. This seemingly minor addition has a cascading effect on the resulting polymer's architecture and, consequently, its macroscopic properties.
dot
Caption: Chemical structures of THPA and MTHPA.
The methyl group in MTHPA introduces steric hindrance and alters the electronic environment of the anhydride ring. This can influence the reactivity of the anhydride with the epoxy resin and the flexibility of the resulting cross-linked polymer network.
Comparative Analysis of Mechanical Properties: A Data-Driven Perspective
While direct, publicly available, head-to-head comparative studies on the mechanical properties of epoxy resins cured with MTHPA versus THPA under identical conditions are limited, we can infer the expected performance differences based on fundamental polymer science principles and data from related studies. Epoxy resins cured with MTHPA are known for their impressive mechanical properties, including high tensile strength and impact resistance.[1]
A comparative study of diglycidyl ether of bisphenol A (DGEBA) epoxy resin cured with MTHPA and nadic anhydride (NA) provides valuable insights into how a subtle change in the curing agent's structure can impact the final properties.[2][3] This study demonstrated that the choice of anhydride curing agent significantly affects the thermomechanical parameters of the epoxy resin.[2][3]
| Mechanical Property | Expected Influence of Methylation (MTHPA vs. THPA) | Rationale |
| Tensile Strength | Potentially higher for MTHPA-cured polymers. | The methyl group can increase the rigidity of the polymer backbone, leading to higher strength. |
| Flexural Modulus | Likely higher for MTHPA-cured polymers. | Increased rigidity from the methyl group contributes to a higher modulus, indicating greater stiffness. |
| Impact Strength | May be slightly lower for MTHPA-cured polymers. | The increased rigidity from the methyl group can sometimes lead to a more brittle material with lower toughness. |
| Glass Transition Temp. (Tg) | Generally higher for MTHPA-cured polymers. | The steric hindrance from the methyl group can restrict segmental motion of the polymer chains, requiring more thermal energy for the transition from a glassy to a rubbery state. |
The "Why" Behind the Difference: Mechanistic Insights
The presence of the methyl group in MTHPA influences the curing process and the final network structure in several ways:
-
Steric Hindrance: The methyl group can affect the approach of the epoxy group to the anhydride, potentially influencing the reaction kinetics.
-
Chain Packing and Free Volume: The bulky methyl group can disrupt the efficient packing of polymer chains, leading to a higher fractional free volume (FFV). This can, in turn, affect properties like the glass transition temperature.[2][3]
-
Rotational Energy Barrier: The methyl group can increase the energy barrier for bond rotation within the polymer backbone, leading to a stiffer network.[2][3]
dot
Caption: Epoxy resin curing process.
Experimental Protocol for a Head-to-Head Comparison
To generate empirical data for a direct comparison, the following experimental workflow is recommended. This protocol is designed to be a self-validating system, ensuring the reliability of your results.
dot
Caption: Experimental workflow for comparison.
Step-by-Step Methodology
-
Formulation:
-
Prepare two identical epoxy resin formulations. A standard diglycidyl ether of bisphenol A (DGEBA) resin is a good starting point.[2]
-
In one formulation, use MTHPA as the curing agent, and in the other, use THPA.
-
Maintain a consistent stoichiometry between the epoxy resin and the anhydride curing agent in both formulations. A common mass ratio for a DGEBA/MTHPA system is 100:80.[2]
-
Add a suitable accelerator, such as 2,4,6-tris(dimethylaminomethyl)phenol (DMP-30), at a consistent concentration (e.g., 1 part per hundred of resin) to both formulations.[2]
-
-
Mixing and Degassing:
-
Thoroughly mix the epoxy resin and the respective anhydride curing agent at a slightly elevated temperature (e.g., 60 °C) to ensure homogeneity.
-
Add the accelerator and continue mixing.
-
Degas the mixtures in a vacuum oven to remove any entrapped air bubbles, which can act as stress concentrators and affect mechanical properties.
-
-
Casting and Curing:
-
Pour the degassed mixtures into pre-heated molds of the appropriate geometry for each mechanical test (e.g., dog-bone shape for tensile testing).
-
Follow a consistent and well-defined curing schedule for both sets of specimens. A typical curing schedule could be 120°C for 2 hours followed by a post-cure at 150°C for 4 hours.
-
-
Mechanical Testing:
-
Tensile Testing (ASTM D638): Determine the tensile strength, Young's modulus, and elongation at break.
-
Flexural Testing (ASTM D790): Measure the flexural strength and flexural modulus.
-
Impact Testing (ASTM D256): Evaluate the material's toughness and resistance to fracture under a sudden load.
-
Dynamic Mechanical Analysis (DMA): Determine the glass transition temperature (Tg) from the peak of the tan delta curve.
-
Conclusion: Making the Right Choice for Your Application
The choice between MTHPA and THPA as a curing agent will depend on the specific performance requirements of your application.
-
Choose MTHPA when:
-
High thermal stability and a high glass transition temperature are critical.
-
Superior stiffness and rigidity (higher flexural modulus) are desired.
-
Enhanced tensile strength is a key performance indicator.
-
-
Consider THPA when:
-
A slightly more flexible and tougher material is needed.
-
Cost is a primary consideration (THPA is often less expensive than MTHPA).
-
By carefully considering the trade-offs in mechanical properties and understanding the underlying chemical principles, you can select the optimal anhydride curing agent to achieve the desired performance in your polymer systems. This guide provides the foundational knowledge and a practical framework to empower your material selection process with data-driven confidence.
References
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for Characterizing 1,2,3,6-Tetrahydro-3-methylphthalic Anhydride
This guide provides an in-depth comparison of analytical techniques for the comprehensive characterization of 1,2,3,6-Tetrahydro-3-methylphthalic anhydride. As a critical raw material in the synthesis of polymers, resins, and other specialty chemicals, its purity and structural integrity are paramount.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a framework for robust quality control and method validation.
The core principle of our approach is cross-validation, where orthogonal analytical techniques are employed to build a self-validating system. Each method provides a unique piece of the puzzle, and their collective agreement establishes an undeniable level of confidence in the material's identity, purity, and stability.
Physicochemical Properties
A foundational understanding of the molecule's properties is essential before delving into analytical methodologies. This compound is a derivative of tetrahydrophthalic anhydride, produced through a Diels-Alder reaction.[4][5]
| Property | Value | Source |
| Chemical Formula | C₉H₁₀O₃ | [6][7] |
| Molecular Weight | 166.17 g/mol | [6][8] |
| CAS Number | 26590-20-5 (mixture of isomers) | [6][7][9] |
| Appearance | White crystalline solid or flakes | [1][10][11] |
| Melting Point | Approx. 101.4 °C (for related isomer) | [10][12] |
| Solubility | Reacts with water; soluble in many organic solvents | [1][10] |
Note: The properties listed can vary slightly depending on the specific isomer.
A Multi-Pronged Analytical Strategy
No single technique can provide a complete picture of a compound's characteristics. A robust analytical workflow integrates spectroscopic, chromatographic, and thermal methods to create a comprehensive profile. This multi-technique approach ensures that different chemical and physical properties are interrogated, leading to a highly reliable overall assessment.
Caption: Cross-validation workflow for analytical characterization.
Spectroscopic Techniques: Unveiling the Molecular Structure
Spectroscopy provides the most definitive evidence of a molecule's identity by probing its atomic and molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR is the gold standard for structural elucidation. It measures the magnetic properties of atomic nuclei (typically ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Experimental Protocol (¹H NMR):
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire the spectrum at 25 °C. Key parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Expected Results & Interpretation: The ¹H NMR spectrum will confirm the presence of key structural motifs:
-
Methyl Group (CH₃): A singlet or doublet around 1.0-2.0 ppm.
-
Alkene Protons (C=CH): Signals in the vinylic region, typically 5.5-6.0 ppm.
-
Aliphatic Protons (CH, CH₂): A series of multiplets between 2.0 and 4.0 ppm. Integration of the peaks should correspond to the number of protons in each environment. For an example of a related compound's NMR spectrum, see ChemicalBook's entry for cis-1,2,3,6-Tetrahydrophthalic anhydride.[13][14]
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying their presence.
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Background: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed for characteristic peaks.
Expected Results & Interpretation: The IR spectrum provides a molecular fingerprint. Key absorptions for this compound include:
-
Anhydride C=O Stretch: Two strong, characteristic peaks around 1850 cm⁻¹ and 1780 cm⁻¹ due to symmetric and asymmetric stretching.
-
C=C Stretch: A medium-intensity peak around 1640-1680 cm⁻¹.
-
C-H Stretch: Peaks just below 3000 cm⁻¹ (aliphatic) and just above 3000 cm⁻¹ (vinylic). The NIST Chemistry WebBook provides a reference gas-phase IR spectrum for 1,2,3,6-tetrahydromethylphthalic anhydride, which can be used for comparison.[6]
Mass Spectrometry (MS)
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.
Experimental Protocol (GC-MS):
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) in a volatile solvent like ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (e.g., a Quadrupole analyzer) with an Electron Ionization (EI) source.
-
GC Separation: Inject 1 µL of the sample. Use a suitable capillary column (e.g., DB-5ms) with a temperature gradient (e.g., 50 °C to 250 °C at 10 °C/min).
-
MS Detection: The EI source bombards eluting compounds with electrons (typically 70 eV), causing ionization and fragmentation. The mass analyzer separates the resulting ions by their m/z ratio.
Expected Results & Interpretation:
-
Molecular Ion Peak (M⁺): A peak at an m/z corresponding to the molecular weight of the compound (166.17). This confirms the elemental composition.
-
Fragmentation Pattern: The fragmentation pattern provides structural clues. For anhydrides, common fragmentation includes the loss of CO and CO₂. The NIST WebBook and PubChem databases contain mass spectral data for related compounds that show characteristic peaks which can aid in interpretation.[15]
Chromatographic Techniques: Purity Assessment
Chromatography is essential for separating the main compound from any impurities, byproducts, or degradation products, allowing for accurate purity determination.
Gas Chromatography (GC)
Principle: GC is ideal for analyzing volatile and thermally stable compounds. A sample is vaporized and transported through a capillary column by an inert gas. Separation occurs based on the differential partitioning of analytes between the mobile phase (gas) and the stationary phase (a liquid or polymer coating on the column wall).
Experimental Protocol:
-
Instrumentation: A GC system equipped with a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds.
-
Column: A non-polar or mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness HP-5 or equivalent).
-
Conditions:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program: Start at 80 °C, hold for 1 min, then ramp to 240 °C at 15 °C/min, and hold for 5 min.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
-
Quantification: Purity is determined by area percent calculation, assuming all components have a similar response factor with the FID.
Strengths & Limitations: GC-FID provides excellent resolution and sensitivity for volatile impurities. However, it is unsuitable for non-volatile or thermally labile compounds.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a versatile technique for separating compounds in a liquid mobile phase. It is particularly useful for less volatile or thermally sensitive molecules. Separation is achieved as the sample is pumped through a column packed with a stationary phase, with different components eluting at different times based on their interactions with the packing material.
Experimental Protocol (Reversed-Phase): As anhydrides are reactive with water, the analysis should be performed promptly after sample preparation, or the anhydride can be converted to the corresponding dicarboxylic acid for a more stable analysis. A method adapted from a patent for related substances of phthalic anhydride can be used as a starting point.[16]
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase (Gradient):
-
Solvent A: Water with 0.1% Phosphoric Acid.
-
Solvent B: Acetonitrile.
-
Gradient: Start at 30% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Detection: UV detection at 230 nm.[16]
-
Quantification: Purity is determined by area percent from the resulting chromatogram.
Strengths & Limitations: HPLC is highly versatile and can be coupled with MS for impurity identification. The main challenge is the on-column stability of the anhydride.
Thermal Analysis: Stability and Phase Transitions
Thermal analysis techniques characterize the physical and chemical properties of a substance as a function of temperature.[17]
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine thermal transitions like melting point, glass transition, and crystallization events.[18]
Experimental Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Instrumentation: A calibrated DSC instrument.
-
Conditions: Heat the sample under a nitrogen atmosphere from 25 °C to 200 °C at a rate of 10 °C/min.
-
Analysis: The resulting thermogram plots heat flow against temperature.
Expected Results & Interpretation: A sharp endothermic peak will be observed, with the onset temperature corresponding to the melting point of the material. The purity of the substance can also be estimated from the shape of the melting peak. For related polyimides, DSC has been used to identify crosslinking events at higher temperatures.[4]
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to assess thermal stability and study decomposition patterns.[17]
Experimental Protocol:
-
Sample Preparation: Place 5-10 mg of the sample into a TGA pan (ceramic or platinum).
-
Instrumentation: A calibrated TGA instrument.
-
Conditions: Heat the sample from ambient temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen or air atmosphere.
-
Analysis: The resulting curve plots the percentage of initial mass remaining against temperature.
Expected Results & Interpretation: The TGA curve will show a stable baseline until the onset of decomposition, at which point a significant mass loss will occur. The temperature at which 5% mass loss occurs is often reported as the decomposition temperature, providing a quantitative measure of thermal stability. Studies on related compounds have used TGA to investigate imidization, hydrolysis, and decomposition pathways.[4]
Summary of Techniques and Their Roles
| Technique | Information Provided | Primary Role in Validation |
| ¹H & ¹³C NMR | Definitive molecular structure, stereochemistry | Identity Confirmation |
| FTIR | Presence of key functional groups | Identity Confirmation |
| MS | Molecular weight, fragmentation patterns | Identity & Structural Confirmation |
| GC-FID | Purity, presence of volatile impurities | Purity Assay |
| HPLC-UV | Purity, presence of non-volatile impurities | Purity Assay |
| DSC | Melting point, thermal transitions | Purity & Physical Characterization |
| TGA | Thermal stability, decomposition profile | Stability Assessment |
Safety Precautions
This compound and its related compounds are classified as hazardous.[19][20] They can cause serious eye damage, skin irritation, and may cause allergic skin or respiratory reactions.[21][22][23][24]
-
Handling: Always handle this chemical in a well-ventilated area or a fume hood.[21][22][23]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses or face shield, and a lab coat.[21][22][23]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[22][23]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[22]
References
- 1. echemi.com [echemi.com]
- 2. Synthesis of cis-1,2,3,6-Tetrahydrophthalic anhydride_Chemicalbook [chemicalbook.com]
- 3. 1,2,3,6-Tetrahydrophthalic anhydride | 85-43-8 | FT157585 [biosynth.com]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. US5237074A - Process for production of methyltetrahydrophthalic anhydride - Google Patents [patents.google.com]
- 6. 1,2,3,6-tetrahydromethylphthalic anhydride [webbook.nist.gov]
- 7. 1,2,3,6-tetrahydromethylphthalic anhydride [webbook.nist.gov]
- 8. cis-1,2,3,6-Tetrahydro-4-methylphthalic anhydride | C9H10O3 | CID 74330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. esslabshop.com [esslabshop.com]
- 10. 1,2,3,6-Tetrahydrophthalic anhydride for synthesis 85-43-8 [sigmaaldrich.com]
- 11. Tetrahydrophthalic anhydride | C6H8(CO)2O | CID 6810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. cis-1,2,3,6-Tetrahydrophthalic anhydride(935-79-5) 1H NMR [m.chemicalbook.com]
- 14. 1,2,3,6-Tetrahydrophthalic anhydride(85-43-8) 1H NMR [m.chemicalbook.com]
- 15. trans-1,2,3,6-Tetrahydrophthalic anhydride | C8H8O3 | CID 9496807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. CN109596725A - A kind of phthalic anhydride and its detection method in relation to substance - Google Patents [patents.google.com]
- 17. cetco.com [cetco.com]
- 18. mdpi.com [mdpi.com]
- 19. broadview-tech.com [broadview-tech.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. junsei.co.jp [junsei.co.jp]
- 22. fishersci.com [fishersci.com]
- 23. tcichemicals.com [tcichemicals.com]
- 24. fishersci.com [fishersci.com]
A Comparative Guide to the Quantitative Analysis of Isomeric Distribution in 1,2,3,6-Tetrahydro-3-methylphthalic Anhydride Samples
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the isomeric distribution of 1,2,3,6-Tetrahydro-3-methylphthalic anhydride is a critical parameter in various chemical and pharmaceutical applications. The presence and ratio of different isomers can significantly influence the material's physical properties, reactivity, and, in the context of drug development, its efficacy and safety profile. This guide provides an in-depth comparison of two primary analytical techniques for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Significance of Isomeric Purity
This compound exists as a mixture of isomers due to the synthetic pathways typically employed in its production.[1][2][3] The relative abundance of these isomers can impact polymerization kinetics, the properties of resulting polymers, and the stereochemistry of subsequent reaction products. In pharmaceutical manufacturing, controlling the isomeric composition is paramount, as different isomers of a drug substance can exhibit varied pharmacological and toxicological profiles.[4][5] Therefore, robust and accurate analytical methods for quantifying the isomeric distribution are essential for quality control and regulatory compliance.
Comparative Methodologies: GC-FID vs. qNMR
This guide will explore the principles, experimental protocols, and performance characteristics of GC-FID and qNMR for the quantitative analysis of this compound isomers.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a powerful and widely used technique for separating and quantifying volatile and semi-volatile organic compounds.[6][7] The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a stationary phase within a capillary column.[6] The flame ionization detector then combusts the eluting compounds, generating a current proportional to the amount of carbon atoms, which allows for quantification.[6][7]
Caption: Workflow for GC-FID analysis of isomeric distribution.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in acetone and dilute to the mark.[8]
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar capillary column for isomer separation.[9]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9][10]
-
Injector Temperature: 250°C.[9]
-
Injection Volume: 1 µL with a split ratio of 50:1.[9]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at 10°C/min.
-
Ramp 2: Increase to 250°C at 20°C/min, hold for 5 minutes.
-
-
Detector Temperature: 280°C.
-
-
Data Analysis:
-
Identify the peaks corresponding to the different isomers based on their retention times.
-
Integrate the area of each isomer peak.
-
Calculate the relative percentage of each isomer using the area percent method.
-
-
Solvent Selection: Acetone is chosen for its ability to dissolve the analyte and its high volatility, which prevents interference with the analyte peaks.[8]
-
Column Choice: A polar capillary column is selected to enhance the separation of structurally similar isomers, which may not be resolved on a non-polar column.[11]
-
Temperature Program: The temperature program is optimized to achieve baseline separation of the isomers while minimizing analysis time. A slower initial ramp can improve the resolution of closely eluting peaks.
-
Split Injection: A high split ratio is used to prevent column overloading and ensure sharp, symmetrical peaks, which is crucial for accurate integration.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an absolute quantification method that relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[12][13][14] By comparing the integrals of specific, well-resolved signals from different isomers, their relative molar ratios can be determined without the need for reference standards for each isomer.[12]
Caption: Workflow for qNMR analysis of isomeric distribution.
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known internal standard (e.g., 1,3,5-trimethoxybenzene) if absolute quantification is desired. For relative quantification of isomers, an internal standard is not necessary.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Parameters:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full magnetization recovery.[13] A value of 30 seconds is a conservative starting point.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 scans).
-
Acquisition Time: At least 3 seconds.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Identify non-overlapping signals that are characteristic of each isomer. For this compound, the olefinic or methyl protons are often suitable.
-
Carefully integrate the selected signals.
-
Calculate the molar ratio of the isomers by dividing the integral of each signal by the number of protons it represents and then normalizing the values.
-
-
Deuterated Solvent: A deuterated solvent is used to avoid a large solvent signal that would obscure the analyte signals.[15]
-
Long Relaxation Delay: This is the most critical parameter for accurate quantification in NMR.[13] A sufficiently long delay ensures that all protons have fully relaxed between pulses, making the signal integrals directly proportional to the number of nuclei.
-
Signal Selection: Choosing well-resolved, singlet signals (if available) simplifies integration and minimizes errors from overlapping peaks.
-
Phasing and Baseline Correction: Accurate phasing and baseline correction are crucial for obtaining reliable integral values.
Performance Comparison
| Parameter | GC-FID | qNMR |
| Principle | Chromatographic separation followed by flame ionization detection. | Nuclear magnetic resonance signal intensity is proportional to the number of nuclei. |
| Quantification | Relative (based on peak area percent). Requires response factor correction for absolute quantification. | Absolute or relative (based on signal integrals).[12] |
| Sample Throughput | High (typically 15-30 minutes per sample). | Moderate (can be longer due to long relaxation delays). |
| Sensitivity | High (ppm to ppb levels). | Lower (typically requires mg of sample). |
| Precision | Excellent (RSD < 2%). | Excellent (RSD < 1%). |
| Accuracy | High, but can be affected by co-elution and differences in response factors. | Very high, as it is a primary ratio method.[16] |
| Method Development | Requires optimization of column, temperature program, and injection parameters. | Requires determination of T1 relaxation times and selection of appropriate signals. |
| Destructive | Yes. | No, the sample can be recovered.[16] |
Validation of Analytical Methods
For both GC-FID and qNMR, the analytical methods must be validated to ensure they are suitable for their intended purpose.[17][18] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[19]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[20]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
Both GC-FID and qNMR are powerful techniques for the quantitative analysis of the isomeric distribution in this compound samples.
GC-FID is a highly sensitive and high-throughput method, making it well-suited for routine quality control analysis where many samples need to be processed quickly. However, it requires careful method development to ensure complete separation of all isomers and may require the determination of response factors for the most accurate quantification.
qNMR , on the other hand, offers the advantage of being a primary ratio method, providing highly accurate and precise results without the need for isomer-specific reference standards.[12][16] While it has lower throughput and sensitivity compared to GC-FID, its non-destructive nature and the structural information it provides make it an invaluable tool for method validation, characterization of reference materials, and in-depth investigation of complex isomeric mixtures.
The choice between these two methods will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, the number of samples, and the available instrumentation. For comprehensive quality assurance, the use of both techniques can be complementary, with GC-FID used for routine screening and qNMR employed for confirmatory analysis and the characterization of primary standards.
References
- 1. esslabshop.com [esslabshop.com]
- 2. 1,2,3,6-tetrahydromethylphthalic anhydride [webbook.nist.gov]
- 3. 1,2,3,6-tetrahydromethylphthalic anhydride [webbook.nist.gov]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. routledge.com [routledge.com]
- 6. Gas Chromatography (GC) – Flame Ionization Detection (FID) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. CN110441458A - The gas chromatography analysis method of each substance in a kind of detection phthalic anhydride - Google Patents [patents.google.com]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. wjarr.com [wjarr.com]
- 18. researchgate.net [researchgate.net]
- 19. demarcheiso17025.com [demarcheiso17025.com]
- 20. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Proper Disposal of 1,2,3,6-Tetrahydro-3-methylphthalic Anhydride: A Guide for Laboratory Professionals
As a Senior Application Scientist, I understand that excellence in research is intrinsically linked to a culture of safety. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a detailed protocol for the safe disposal of 1,2,3,6-Tetrahydro-3-methylphthalic anhydride (and its common isomers), moving beyond simple checklists to explain the scientific rationale behind each procedural step. Our goal is to empower you with the knowledge to manage this substance safely, protecting yourself, your colleagues, and the environment.
The compound this compound belongs to the class of cyclic dicarboxylic anhydrides.[1] It is a potent sensitizer and corrosive agent, demanding meticulous handling from acquisition to disposal.[2][3][4] Failure to adhere to correct procedures can lead to severe allergic reactions, respiratory distress, and long-term environmental contamination.
Hazard Profile: Understanding the "Why" Behind the Precautions
A thorough understanding of a chemical's hazard profile is the bedrock of its safe management. This anhydride is not a benign substance; it presents a triad of primary hazards that dictate our disposal strategy.
-
Severe Sensitizer: The most critical hazard is its potential to cause sensitization. Upon inhalation, it may trigger allergy or asthma-like symptoms.[2][3][5][6][7] Skin contact can lead to an allergic skin reaction (allergic contact dermatitis).[2][5] The causality here is the high reactivity of the anhydride group, which can readily form covalent bonds with proteins in the skin and respiratory tract, creating haptens that elicit an immune response. This is why repeated or even low-level exposure is of significant concern, and why preventing the generation of dust or aerosols is paramount.
-
Corrosivity: The compound is classified as causing serious eye damage.[3][4][5][6] This is due to its reaction with water (such as the moisture in your eyes or on your skin) to form the corresponding dicarboxylic acid, which is corrosive.[8][9] This reaction underscores the need for stringent personal protective equipment (PPE).
-
Environmental Hazard: this compound is recognized as harmful to aquatic life, with potentially long-lasting effects.[4][10] Its improper release can disrupt aquatic ecosystems. Therefore, it is imperative that this chemical is never discharged into sewer systems or waterways.[3][10]
Pre-Disposal Protocol: Segregation and Containment
Effective waste management begins long before the final disposal. The following steps ensure the waste is handled safely within the laboratory and is ready for collection by trained professionals.
Step 1: Waste Characterization All waste streams containing this compound must be classified as hazardous chemical waste.[8][10] This includes:
-
Expired or unused pure chemical.
-
Grossly contaminated materials (e.g., filter paper, weigh boats, paper towels from a spill).
-
Contaminated Personal Protective Equipment (PPE).
-
Empty containers, which must be handled as if they still contain the product.
Step 2: Select the Correct Waste Container Choose a container that is compatible with the chemical and sealable.
-
Rationale: Anhydrides are moisture-sensitive.[11] A tightly sealed container prevents the ingress of atmospheric moisture, which would hydrolyze the anhydride to its corresponding acid, potentially creating pressure buildup.
-
Procedure: Use a high-density polyethylene (HDPE) or glass container with a screw cap. The container must be clean, dry, and in good condition. Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., Corrosive, Health Hazard).
Step 3: Waste Segregation Never mix this waste with other chemical waste streams unless explicitly directed by your institution's Environmental Health & Safety (EHS) department.
-
Rationale: Mixing with incompatible materials, such as strong oxidizing agents, can lead to violent reactions.[9] Mixing with aqueous waste will cause a reaction. Keeping waste streams separate is a core principle of chemical safety and simplifies the final disposal process.[12]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal Decision Workflow for Anhydride Waste.
Step-by-Step Disposal Procedures
For Solid Waste (Unused Chemical, Contaminated Solids):
-
Don PPE: Wear nitrile gloves, safety goggles, and a lab coat. If there is any risk of generating dust, respiratory protection is mandatory.[2][4][5]
-
Transfer Waste: Carefully transfer the solid waste into the pre-labeled hazardous waste container using a dedicated scoop or spatula. Avoid any actions that could create dust.
-
Seal and Store: Securely close the container. Wipe the exterior of the container with a damp cloth to remove any residual contamination, then store it in your laboratory's designated hazardous waste satellite accumulation area.
-
Arrange Pickup: Contact your institution's EHS department to schedule a pickup. The ultimate disposal method must be through a licensed chemical destruction facility, typically via controlled incineration with flue gas scrubbing to neutralize harmful combustion products.[3]
For Contaminated Sharps:
-
Place contaminated needles, scalpels, or other sharps into a designated, puncture-proof sharps container.
-
Label the container clearly with its contents, including "this compound."
-
Manage the full container as hazardous chemical waste for incineration.
For Contaminated Packaging:
-
Empty containers should be triple-rinsed with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood. The rinsate must be collected and disposed of as hazardous liquid waste.
-
Alternatively, if rinsing is not feasible, the packaging can be punctured to render it unusable and disposed of directly as solid hazardous waste.[3] Never discard un-rinsed containers in regular trash.
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or if significant dust has been generated.
-
Don Enhanced PPE: Before re-entering, don appropriate PPE, including a respirator (NIOSH-approved), chemical-resistant gloves, safety goggles, and a lab coat or chemical-resistant suit.[4]
-
Contain the Spill: Prevent the spilled material from entering drains or waterways by covering drains and using spill socks or absorbent pads to create a dike around the spill.
-
Clean Up:
-
For small powder spills, gently cover with a plastic sheet to minimize dust.[4]
-
Carefully sweep or scoop the solid material into a designated hazardous waste container.[10] Using a HEPA-filtered vacuum is also an effective method.[8] Avoid dry sweeping, which can aerosolize the powder.
-
Slightly moistening the powder with water can help prevent dusting, but be aware this will initiate the hydrolysis reaction.[8][9]
-
-
Decontaminate: Clean the spill area thoroughly with soap and water. Collect all cleaning materials and the contaminated PPE for disposal as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department in accordance with institutional policy.
Quantitative Data Summary
| Property | Data | Source(s) |
| Chemical Name | This compound | - |
| CAS Number | 5333-84-6 | [2] |
| Molecular Formula | C₉H₁₀O₃ | [7] |
| Molecular Weight | 166.17 g/mol | [7] |
| UN Number | UN 2698 (for Tetrahydrophthalic anhydrides) | |
| Transport Hazard Class | Class 8 (Corrosive) | |
| GHS Hazard Statements | H317, H318, H334, H412 | [3] |
| Disposal Method | Licensed Chemical Destruction / Controlled Incineration | [3] |
By adhering to these scientifically grounded procedures, you contribute to a robust safety culture and ensure that the lifecycle of this chemical is managed responsibly from start to finish. Always consult your institution's specific waste management plan and your EHS department for guidance.
References
- 1. Tetrahydrophthalic anhydride | C6H8(CO)2O | CID 6810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. broadview-tech.com [broadview-tech.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. echemi.com [echemi.com]
- 6. junsei.co.jp [junsei.co.jp]
- 7. s3.ap-northeast-1.amazonaws.com [s3.ap-northeast-1.amazonaws.com]
- 8. nj.gov [nj.gov]
- 9. ICSC 1372 - TETRAHYDROPHTHALIC ANHYDRIDE [inchem.org]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. fishersci.com [fishersci.com]
- 12. Chemical Waste Management Best Practices | Enva [enva.com]
Navigating the Handling of 1,2,3,6-Tetrahydro-3-methylphthalic Anhydride: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For the modern researcher, scientist, and drug development professional, the mastery of chemical handling is as crucial as the innovative science it enables. 1,2,3,6-Tetrahydro-3-methylphthalic anhydride, a valuable compound in various synthetic applications, demands a meticulous approach to safety. Its potential to cause severe eye damage and act as a potent skin and respiratory sensitizer necessitates a comprehensive understanding and implementation of appropriate personal protective equipment (PPE).[1][2][3][4] This guide moves beyond a simple checklist, offering a procedural and logical framework for ensuring your safety and the integrity of your work.
Understanding the Core Risks: Why Specific PPE is Non-Negotiable
This compound and its analogues are classified with several key hazards that directly inform our PPE strategy. The primary risks are severe damage to the eyes and sensitization of the respiratory system and skin.[1][3][4][5] Sensitization is a critical concern; initial exposure may cause minimal reaction, but subsequent contact, even at very low levels, can trigger a severe allergic response, such as asthma or a significant skin rash.[2][6] Therefore, our primary goal is the prevention of any direct contact or inhalation.
| Hazard Classification | Potential Health Effect | Implication for PPE |
| Serious Eye Damage/Eye Irritation (Category 1) | Causes serious, potentially irreversible eye damage upon contact.[1][3][7] | Mandates the use of sealed goggles and, for certain procedures, a face shield. |
| Respiratory Sensitization (Category 1) | May cause allergy or asthma-like symptoms if inhaled.[1][2][3][5][6] | Requires respiratory protection, especially when generating dust or aerosols. |
| Skin Sensitization (Category 1) | May cause an allergic skin reaction upon contact.[1][3][4][5][6] | Necessitates the use of chemically resistant gloves and protective clothing. |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[3][8] | Reinforces the need for gloves and protective clothing to prevent contact. |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation.[3] | Underscores the importance of handling in well-ventilated areas and using respiratory protection. |
The Guardian Ensemble: Selecting the Right PPE
Your PPE is the most critical barrier between you and the chemical. The selection is not a one-size-fits-all approach but is dictated by the specific procedure and the potential for exposure.
Eye and Face Protection: The First Line of Defense
Due to the classification of this compound as causing serious eye damage, standard safety glasses are insufficient.
-
Minimum Requirement: Chemical splash goggles that conform to EN166 (Europe) or ANSI Z87.1 (US) standards are mandatory for all handling procedures.[9][10][11]
-
Enhanced Protection: For tasks with a higher risk of splashes or aerosol generation (e.g., transferring large quantities, heating), a full-face shield must be worn in addition to chemical splash goggles.[6][8] This provides a secondary barrier protecting the entire face.
Hand and Body Protection: Preventing Dermal Exposure
Given the skin sensitization and irritation risks, preventing all skin contact is paramount.[3][12]
-
Gloves: Wear chemically resistant gloves. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, consult the glove manufacturer's compatibility charts. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin. Contaminated gloves should be disposed of immediately.
-
Laboratory Coat: A standard lab coat is sufficient for small-scale benchtop work.
-
Enhanced Body Protection: For larger scale operations or situations with a significant splash risk, a chemically resistant apron or suit should be worn over the lab coat.[4][6] All protective clothing must be removed before leaving the work area.[12]
Respiratory Protection: Safeguarding Against Inhalation
The risk of respiratory sensitization is arguably the most insidious hazard associated with this chemical.[2][5]
-
Engineering Controls as Primary Protection: All work with this compound should, whenever possible, be conducted in a certified chemical fume hood to minimize airborne concentrations.[10][11][12]
-
When Respirators are Required: If a fume hood is unavailable, or if procedures are likely to generate significant dust or aerosols (e.g., weighing, scraping dried material), respiratory protection is mandatory.[3][4] A NIOSH-approved respirator with a particulate filter (N95, N100, or P100) is the minimum requirement.[9][10] For higher concentrations, a supplied-air respirator may be necessary.[4][12]
Procedural Guidance: From Preparation to Disposal
Step-by-Step PPE Protocol
-
Assessment: Before starting, evaluate the procedure to determine the potential for splashes, dust, or aerosol generation.
-
Donning (Putting On):
-
Put on your lab coat.
-
Put on your respirator (if required), ensuring a proper fit-check.
-
Put on your chemical splash goggles.
-
Put on your face shield (if required).
-
Wash hands thoroughly.
-
Put on your gloves, ensuring they overlap the cuffs of your lab coat.
-
-
Doffing (Taking Off): This sequence is critical to prevent self-contamination.
-
Remove gloves using a proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the second).
-
Remove the face shield.
-
Remove the lab coat.
-
Remove goggles.
-
Remove respirator.
-
Wash hands thoroughly with soap and water.
-
Workflow for PPE Selection
References
- 1. broadview-tech.com [broadview-tech.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. junsei.co.jp [junsei.co.jp]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. echemi.com [echemi.com]
- 7. broadview-tech.com [broadview-tech.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. nj.gov [nj.gov]
Retrosynthesis Analysis
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
